methylidynetantalum
Description
Structure
2D Structure
Properties
Molecular Formula |
CHTa |
|---|---|
Molecular Weight |
193.966 g/mol |
IUPAC Name |
methylidynetantalum |
InChI |
InChI=1S/CH.Ta/h1H; |
InChI Key |
NFFIWVVINABMKP-UHFFFAOYSA-N |
Canonical SMILES |
C#[Ta] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Tantalum Methylidyne Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tantalum methylidyne complexes, featuring a tantalum-carbon triple bond (Ta≡CH), represent a fascinating class of organometallic compounds. Their high reactivity and unique electronic structure make them valuable synthons in organic synthesis and potential catalysts in various chemical transformations. This technical guide provides an in-depth overview of the synthesis and characterization of these highly reactive species. Due to the limited availability of comprehensive data on simple terminal tantalum methylidyne complexes, this guide will leverage data from closely related and well-characterized analogues, particularly tungsten methylidyne complexes, to provide a thorough understanding of their properties.
Synthesis of Tantalum Methylidyne and Related Complexes
The synthesis of terminal tantalum methylidyne complexes is a challenging endeavor due to their high reactivity. A common strategy involves the deprotonation or functionalization of precursor complexes, such as methylidene or alkylidyne species.
Synthetic Pathway: From Trimethyl to Methylidene Complex
One potential route to a methylidyne precursor, a methylidene complex, involves the photolysis of a tantalum trimethyl complex. This method has been demonstrated for the synthesis of [P2N2]Ta(CH2)(Me)[1].
Caption: Photolytic synthesis of a tantalum methylidene complex.
Synthetic Pathway: From Neopentylidene to Neopentylidyne Complex
A well-established route to tantalum alkylidyne complexes involves the deprotonation of an alkylidene precursor. The synthesis of a lithium neopentylidyne tantalum complex illustrates this approach[2][3].
References
The Dawn of High-Oxidation-State Alkylidynes: A Technical Guide to the Discovery of Tantalum Alkylidyne Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery of tantalum alkylidyne catalysts, a landmark achievement in organometallic chemistry that opened new frontiers in carbon-carbon triple bond metathesis and the synthesis of complex molecules. We will explore the foundational concepts, present detailed experimental protocols for key complexes, and provide a structured overview of the quantitative data that defined these novel species.
Introduction: From Alkylidenes to Alkylidynes
The journey to tantalum alkylidyne catalysts was not a serendipitous accident but rather a logical progression building upon the groundbreaking work on high-oxidation-state transition metal alkylidene (M=C) complexes. In the early 1970s, the laboratory of Richard R. Schrock was deeply immersed in the synthesis and reactivity of tantalum alkylidenes. A pivotal intellectual leap was the idea that an alkylidene ligand, with a proton on the alpha-carbon, could itself be deprotonated to generate a new class of compounds with a metal-carbon triple bond: the alkylidynes (M≡C). This concept was realized in 1975 with the synthesis of the first tantalum "carbyne" (an earlier term for alkylidyne) complex, a discovery that fundamentally expanded the understanding of metal-carbon multiple bonds and laid the groundwork for a new class of catalysts.
The Foundational Discovery: Synthesis of a Tantalum Neopentylidyne Complex
The first tantalum alkylidyne complex was prepared by the deprotonation of a tantalum neopentylidene complex. This demonstrated that the α-hydrogen of the alkylidene ligand was sufficiently acidic to be removed by a strong base, leading to the formation of a metal-carbon triple bond.
Logical Workflow: From Alkylidene to Alkylidyne
Caption: Logical progression from a tantalum alkyl to an alkylidene and finally to the first alkylidyne complex.
Experimental Protocols
Synthesis of [Li(THF)₂][Ta(CᵗBu)(CH₂ᵗBu)₃]
This synthesis is adapted from modern procedures based on the original discovery.
Materials:
-
Tantalum(V) chloride (TaCl₅)
-
Neopentyllithium (LiCH₂CMe₃) solution in hexane
-
n-Butyllithium (n-BuLi) solution in hexane
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Pentane, anhydrous
-
Hexane, anhydrous
Procedure:
-
Synthesis of Ta(CH₂ᵗBu)₃Cl₂: A solution of neopentyllithium (3.0 equivalents) in hexane is added dropwise to a stirred slurry of tantalum(V) chloride (1.0 equivalent) in pentane at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting mixture is filtered to remove LiCl, and the solvent is removed under vacuum to yield Ta(CH₂ᵗBu)₃Cl₂ as a yellow solid.
-
Synthesis of Ta(CHCMe₃)(CH₂CMe₃)₃: To a solution of Ta(CH₂ᵗBu)₃Cl₂ (1.0 equivalent) in pentane, a solution of neopentyllithium (2.0 equivalents) is added at -78 °C. The reaction mixture is slowly warmed to room temperature and stirred for 2 hours, during which a color change to orange is observed. This step generates the tantalum neopentylidene complex in situ.
-
Synthesis of [Li(THF)₂][Ta(CᵗBu)(CH₂ᵗBu)₃]: The solution containing the tantalum neopentylidene complex is cooled to -40 °C. Freshly distilled THF (4.0 equivalents) is added, followed by the dropwise addition of a hexane solution of n-butyllithium (1.1 equivalents). The resulting solution is stirred at room temperature for 1 hour. The volatiles are then removed under vacuum to yield a yellow solid. The product, [Li(THF)₂][Ta(CᵗBu)(CH₂ᵗBu)₃], is recrystallized from a minimal amount of pentane at -40 °C.
Quantitative Data
The characterization of these novel tantalum alkylidyne complexes was crucial to establishing their structure and bonding. Below are tables summarizing typical spectroscopic data for tantalum alkylidyne and related precursor complexes.
Table 1: ¹H NMR Spectroscopic Data (Typical Chemical Shifts in ppm)
| Complex | Ligand Protons | Chemical Shift (δ) |
| Ta(CHCMe₃)(CH₂CMe₃)₃ | CH CMe₃ (alkylidene α-H) | ~10-12 |
| CHCMe₃ (alkylidene t-butyl) | ~1.2-1.4 | |
| CH₂ CMe₃ (neopentyl) | ~1.5-2.0 | |
| CH₂CMe₃ (neopentyl) | ~0.9-1.1 | |
| [Li(THF)₂][Ta(CᵗBu)(CH₂ᵗBu)₃] | Ta≡CCMe₃ (alkylidyne t-butyl) | ~1.3-1.5 |
| CH₂ CMe₃ (neopentyl) | ~1.8-2.2 | |
| CH₂CMe₃ (neopentyl) | ~1.0-1.2 |
Table 2: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts in ppm)
| Complex | Carbon Atom | Chemical Shift (δ) |
| Ta(CHCMe₃)(CH₂CMe₃)₃ | Ta=C H (alkylidene α-C) | ~250-280 |
| [Li(THF)₂][Ta(CᵗBu)(CH₂ᵗBu)₃] | Ta≡C (alkylidyne α-C) | ~280-320 |
Catalytic Applications and Significance
The discovery of tantalum alkylidyne complexes was a watershed moment in organometallic chemistry. These compounds were among the first well-defined, high-oxidation-state alkylidyne complexes and served as crucial precursors for the development of highly active alkyne metathesis catalysts.
Alkyne Metathesis
Tantalum alkylidyne complexes, while not always the most practical catalysts themselves due to their high reactivity, provided the proof-of-concept for the [2+2] cycloaddition mechanism of alkyne metathesis. This understanding paved the way for the development of more stable and selective molybdenum and tungsten alkylidyne catalysts that are now widely used in organic synthesis.
Synthetic Workflow: Catalytic Alkyne Metathesis
Caption: Generalized catalytic cycle for alkyne metathesis mediated by a tantalum alkylidyne catalyst.
Conclusion
The discovery of tantalum alkylidyne catalysts was a triumph of rational design in organometallic chemistry. It not only introduced a new class of metal-ligand multiple bonds but also provided the fundamental insights necessary for the development of powerful catalytic methodologies. The principles established through the study of these early tantalum complexes continue to influence the design of new catalysts for a wide range of chemical transformations, underscoring the enduring legacy of this pivotal discovery.
References
In-Depth Technical Guide to the Electronic Structure of Tantalum Carbyne Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic structure of tantalum carbyne compounds, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes fundamental concepts to facilitate a deeper understanding of these complex organometallic species.
Introduction to Tantalum Carbyne Compounds
Tantalum, a Group 5 transition metal, forms a diverse array of organometallic compounds. Among these, tantalum carbyne complexes, which feature a metal-carbon triple bond (Ta≡C-R), are of significant interest due to their unique reactivity and potential applications in catalysis and organic synthesis. The high oxidation state of tantalum in these compounds, typically +5, influences the electronic structure and reactivity of the metal center.
The nature of the tantalum-carbon triple bond is a key feature of these molecules. It consists of one σ-bond and two π-bonds, arising from the overlap of the metal d-orbitals with the carbon p-orbitals. The substituents on the carbyne carbon and the ancillary ligands on the tantalum center play a crucial role in modulating the electronic properties and stability of the complex. Understanding the intricate details of the electronic structure is paramount for designing novel catalysts and reagents.
Quantitative Data Summary
The following tables summarize key structural and spectroscopic data for representative tantalum carbyne and related compounds, providing a basis for comparison across different ligand environments.
Table 1: Selected Bond Distances and Angles for Tantalum Carbyne and Related Complexes
| Compound | Ta≡C Bond Length (Å) | Ta-C-R Angle (°) | Other Relevant Bond Lengths (Å) | Reference |
| [Ta(CC(CH₃)₃)(CH₂C(CH₃)₃)₃]⁻ | 1.76(2) | 165(1) | - | [1] |
| (CO)₄(I)WC(C₆H₅) | 1.90(5) | 162(4) | - | [1] |
| (CO)₄(I)CrC(CH₃) | 1.69(1) | 180 (fixed) | - | [1] |
| (CO)₃--INVALID-LINK--CrC(CH₃) | 1.68(3) | 177(3) | - | [1] |
Experimental Protocols
The synthesis and characterization of tantalum carbyne compounds require rigorous anaerobic and moisture-free techniques due to their high reactivity.
General Synthetic Approach: Deprotonation of a Tantalum Carbene Complex
A common route to tantalum carbyne complexes involves the deprotonation of the α-carbon of a precursor tantalum carbene (alkylidene) complex.[1]
Protocol:
-
Starting Material: A tantalum carbene complex, such as Ta[CH₂C(CH₃)₃]₃[CHC(CH₃)₃], is prepared.
-
Deprotonation: The carbene complex is treated with a strong base, typically an organolithium reagent like butyllithium, in the presence of a chelating diamine (e.g., N,N'-dimethylpiperazine, dmp).
-
Reaction Conditions: The reaction is carried out in an inert, non-polar solvent such as hexane.
-
Isolation: The resulting "lithio-carbene" complex, which is best described as a carbyne, is isolated. For example, [Ta(CH₂C(CH₃)₃)₃(CC(CH₃)₃)][Li(dmp)].[1]
-
Crystallization: Crystals suitable for X-ray diffraction can often be obtained by cooling a saturated solution of the complex in a non-polar solvent like pentane.[1]
Characterization Methods
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of tantalum carbyne complexes, providing precise bond lengths and angles.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for characterizing the structure and purity of these complexes in solution. The carbyne carbon resonance in ¹³C NMR is typically found in a characteristic downfield region.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational modes of the ligands and, in some cases, the Ta≡C bond.
Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and bonding in tantalum carbyne complexes. These calculations can provide insights into molecular orbital compositions, charge distributions, and reaction mechanisms.
Visualizations
Logical Relationship: Formation of a Tantalum Carbyne Complex
The following diagram illustrates the logical progression from a tantalum pentahalide starting material to a tantalum carbyne complex via intermediate alkyl and carbene species.
Caption: Logical flow from a tantalum precursor to a carbyne complex.
Experimental Workflow: Synthesis and Characterization
This diagram outlines a typical experimental workflow for the synthesis and characterization of a tantalum carbyne compound.
Caption: A typical workflow for synthesizing and characterizing tantalum carbynes.
Conclusion
The electronic structure of tantalum carbyne compounds is a rich and complex field of study. The interplay between the high-valent tantalum center, the triply bonded carbyne ligand, and the ancillary ligands gives rise to a wide range of structural and reactive properties. A thorough understanding of their electronic structure, supported by detailed experimental and computational analysis, is crucial for the continued development of these fascinating molecules and their application in various fields of chemistry.
References
An In-depth Technical Guide to the Bonding and Reactivity of Tantalum-Carbon Triple Bonds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, bonding, and reactivity of organometallic compounds featuring a tantalum-carbon triple bond (Ta≡C), commonly known as tantalum alkylidyne complexes. These highly reactive species are of significant interest in synthetic chemistry and catalysis. This document details their electronic structure, methods of preparation, and diverse reactivity patterns, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Bonding and Electronic Structure of the Tantalum-Carbon Triple Bond
The tantalum-carbon triple bond in alkylidyne complexes is a result of the overlap between the d-orbitals of the tantalum atom and the sp-hybridized carbon atom. This interaction leads to the formation of one strong σ-bond and two weaker π-bonds. The significant triple bond character of the Ta≡C bond is supported by spectroscopic and crystallographic data. For instance, the Ta-C bond length in these complexes is significantly shorter than that observed in tantalum-carbon double (alkylidene) or single (alkyl) bonds.[1]
Computational studies, such as Density Functional Theory (DFT), have provided further insight into the electronic structure of these complexes. These studies help in understanding the nature of the frontier molecular orbitals, which are crucial in determining the reactivity of the Ta≡C bond towards various reagents.[2][3][4]
Synthesis of Tantalum Alkylidyne Complexes
The synthesis of tantalum alkylidyne complexes often involves the deprotonation of a tantalum alkylidene (Ta=CHR) complex. A common and versatile starting material is the ate-complex [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] (1), which can be prepared in high yield.[5] This complex serves as a valuable precursor for the synthesis of a variety of other tantalum alkylidyne derivatives through salt metathesis reactions.[1][5]
Tantalum alkylidyne complexes can be stabilized by a variety of ancillary ligands, including phosphines, aryloxides, and alkoxides. The choice of these ligands can significantly influence the stability and reactivity of the Ta≡C bond.
Key Synthetic Protocols
A detailed experimental protocol for the synthesis of the precursor complex [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] (1) is provided in the Experimental Protocols section. This procedure is adapted from published literature and involves the reaction of [Ta(CH₂tBu)₃(CHtBu)] with n-butyllithium in the presence of tetrahydrofuran.[5]
Reactivity of the Tantalum-Carbon Triple Bond
The tantalum-carbon triple bond exhibits a rich and diverse reactivity, engaging with a wide range of substrates. The polarity of the Ta≡C bond, with a partial positive charge on the tantalum and a partial negative charge on the carbon, dictates its interactions with both electrophiles and nucleophiles.
Reactions with Coinage Metals
Tantalum alkylidyne complexes react with coinage metal halides, such as (IPr)MCl (where M = Cu, Ag, Au and IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), via salt metathesis to form heterobimetallic complexes.[1][5] In these products, the coinage metal is π-bonded to the Ta≡C unit. This interaction can induce unusual tautomerism, leading to an equilibrium between the alkylidyne alkyl and bis-alkylidene forms.[5]
Reaction with Carbon Dioxide
The reaction of tantalum alkylidyne complexes with carbon dioxide (CO₂) can lead to deoxygenative carbyne transfer. For instance, the bimetallic tantalum/coinage metal complexes react with CO₂ to yield rare examples of coinage metal ketenyl species, (tBuCCO)M(IPr).[5][6] This transformation is believed to proceed through a [2+2] cycloaddition of CO₂ across the Ta-C bond, followed by rearrangement.[5]
Reactions with Alkynes
Tantalum alkylidyne complexes can react with alkynes, leading to C-C bond formation. These reactions can proceed through various pathways, including cycloaddition and insertion reactions, to form new organometallic and organic products.[6]
Reactions with Aldehydes and Ketones
The nucleophilic character of the alkylidyne carbon allows for reactions with electrophilic substrates such as aldehydes and ketones. These reactions typically involve the addition of the Ta≡C bond across the C=O double bond, which can lead to the formation of new C-C and C-O bonds.[7][8][9]
Quantitative Data
The following tables summarize key quantitative data for representative tantalum alkylidyne complexes and their derivatives.
Table 1: Selected Bond Lengths and Angles for Tantalum Alkylidyne Complexes
| Complex | Ta≡C Bond Length (Å) | Ta-C-C Angle (°) | Reference |
| [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] (1) | 1.838(3) | 166.4(2) | [6] |
| [Ta(CH₂tBu)₃(μ-CtBu)Cu(IPr)] | 1.844(2) | - | [1] |
| Ta(CPh)(Cp*)₂(PMe₃) | 1.849(8) | - | [1] |
Table 2: ¹³C NMR Chemical Shifts for the Alkylidyne Carbon
| Complex | Solvent | ¹³C Chemical Shift (ppm) | Reference |
| [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] (1) | C₆D₆ | 275.4 | [6] |
| [Ta(CH₂tBu)₃(μ-CtBu)Cu(IPr)] | C₆D₆ | 298.1 | [6] |
| [Ta(CH₂tBu)₃(μ-CtBu)Ag(IPr)] | C₆D₆ | 289.0 | [6] |
| [Ta(CH₂tBu)₃(μ-CtBu)Au(IPr)] | C₆D₆ | 280.2 | [6] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key tantalum alkylidyne complexes.
Synthesis of [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] (1)
This procedure is adapted from a published method.[5]
Materials:
-
[Ta(CH₂tBu)₃(CHtBu)] (500 mg, 1.08 mmol, 1.0 equiv)
-
n-Butyllithium (1.6 M in hexanes, 0.77 mL, 1.23 mmol, 1.1 equiv)
-
Tetrahydrofuran (THF) (0.35 mL, 4.32 mmol, 4.0 equiv)
-
Pentane (anhydrous)
-
Hexanes (anhydrous)
Procedure:
-
In a glovebox, dissolve [Ta(CH₂tBu)₃(CHtBu)] in 10 mL of pentane in a Schlenk flask.
-
Add THF to the solution.
-
Cool the orange solution to -40 °C.
-
Add the n-butyllithium solution dropwise to the cooled solution.
-
Allow the resulting solution to warm to room temperature and stir for 1 hour.
-
Remove the volatiles under vacuum to yield a yellow solid.
-
Wash the solid with a minimum amount of pentane and dry under vacuum to afford [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] as a yellow powder.
Synthesis of [Ta(CH₂tBu)₃(μ-CtBu)Cu(IPr)]
This procedure is adapted from a published method.[5]
Materials:
-
[Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] (300 mg, 0.49 mmol, 1.0 equiv)
-
(IPr)CuCl (237 mg, 0.49 mmol, 1.0 equiv)
-
Pentane (anhydrous)
Procedure:
-
In a glovebox, suspend (IPr)CuCl in 4 mL of pentane in a Schlenk flask.
-
In a separate flask, dissolve [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] in 10 mL of pentane.
-
Add the solution of the tantalum complex dropwise to the suspension of the copper complex at room temperature.
-
Stir the resulting solution at room temperature for 1 hour.
-
Filter the solution to remove the LiCl precipitate.
-
Remove the volatiles from the filtrate under vacuum to yield [Ta(CH₂tBu)₃(μ-CtBu)Cu(IPr)] as an orange solid (yield: 93%).[5]
Conclusion
Tantalum alkylidyne complexes are a fascinating class of compounds with a rich and varied chemistry. The highly reactive tantalum-carbon triple bond allows for a wide range of transformations, making these complexes valuable reagents and potential catalysts in organic synthesis. Further exploration of their reactivity, particularly with a broader scope of organic substrates, will undoubtedly lead to the development of novel synthetic methodologies. The ability to tune the properties of the Ta≡C bond through the judicious choice of ancillary ligands provides a powerful tool for controlling the outcome of these reactions. This guide serves as a foundational resource for researchers interested in harnessing the synthetic potential of these remarkable organometallic species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A theoretical study on Ta(n)+ cluster cations: structural assignments, stability, and electronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The electronic structure of tantalum (oxy)nitrides TaON and TaN - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. π-Bonding of Group 11 Metals to a Tantalum Alkylidyne Alkyl Complex Promotes Unusual Tautomerism to Bis-alkylidene and CO2 to Ketenyl Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. longdom.org [longdom.org]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Early Transition Metal Methylidyne Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early transition metal methylidyne complexes, characterized by a metal-carbon triple bond (M≡CH), are a class of organometallic compounds with significant interest in fundamental chemistry and catalysis. Their high reactivity and unique electronic structure make them valuable precursors and intermediates in a variety of chemical transformations, including olefin metathesis and the modeling of Fischer-Tropsch synthesis. This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of these important molecules, with a focus on complexes of tungsten, tantalum, and molybdenum.
Synthesis of Early Transition Metal Methylidyne Complexes
The synthesis of early transition metal methylidyne complexes often involves the transformation of precursor complexes, such as metal chlorides or alkylidenes. Key synthetic strategies include α-hydrogen abstraction, protodesilylation, and reactions with organoaluminum reagents.
Synthesis via Reaction with Organoaluminum Reagents
A notable method for the preparation of tungsten methylidyne complexes involves the reaction of a tungsten chloride precursor with an aluminum alkyl, followed by the addition of a chelating ligand. For instance, the reaction of WCl₂(PMe₃)₄ with two equivalents of AlMe₃ in toluene, followed by the addition of tetramethylethylenediamine (tmeda), yields the orange-yellow complex W(CH)(Cl)(PMe₃)₄ in approximately 60% yield[1].
Synthesis via Protodesilylation
Another effective route to methylidyne complexes is the fluoride-mediated protodesilylation of silylcarbyne precursors. This method has been successfully employed for the synthesis of stable tungsten methylidyne complexes. The process typically involves the reaction of a silylcarbyne complex with a fluoride source, such as moist tetrabutylammonium fluoride ([Bu₄N]F), to cleave the C-Si bond and generate the M≡CH functionality.
Spectroscopic and Structural Characterization
The definitive characterization of early transition metal methylidyne complexes relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these complexes in solution. The key diagnostic feature in the ¹H NMR spectrum is the resonance of the methylidyne proton, which typically appears at a downfield chemical shift. In the ¹³C NMR spectrum, the methylidyne carbon resonance is also significantly downfield. For tungsten complexes, ¹⁸³W NMR can provide additional structural information.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is useful for identifying the M≡C stretching frequency, which provides insight into the strength of the metal-carbon triple bond. These vibrational modes are typically observed in the fingerprint region of the IR spectrum.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information, including precise bond lengths and angles. This data is crucial for understanding the bonding and steric environment around the metal center.
Quantitative Data Summary
The following tables summarize key quantitative data for representative early transition metal methylidyne and related complexes.
| Complex | Metal | M≡C Bond Length (Å) | Ta-CNp Bond Length (Å) | Ta-Os Bond Distance (Å) | Reference |
| [Ta(CH₂tBu)₃(μ-H)₃OsCp*] | Ta, Os | - | 2.137(5) (avg) | 2.4817(2) | [2] |
| Ta Crystal (for comparison) | Ta | - | - | 2.87 (Ta-Ta) | [3] |
Table 1: Selected Bond Lengths from X-ray Crystallography Data.
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis of these sensitive compounds. All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.
General Considerations
All glassware should be rigorously dried in an oven at high temperatures (e.g., 150 °C) for at least 12 hours prior to use. Solvents for air- and moisture-sensitive reactions should be dried and deoxygenated using appropriate methods, such as a solvent purification system, and stored over molecular sieves.
Synthesis of Bn₃Ta=NCMe₃
This protocol describes the synthesis of a tantalum imido complex, a common precursor in early transition metal chemistry.
-
In an inert atmosphere glovebox, charge a reaction vessel with the appropriate starting tantalum chloride complex.
-
Add 150 mL of toluene to the vessel to dissolve the solid.
-
Slowly add the required equivalents of the benzyl Grignard reagent.
-
The reaction mixture is stirred, and the insoluble MgCl₂ is separated by cannula filtration.
-
The toluene is removed from the filtrate under vacuum to yield the product as a bright yellow solid.
-
Crystals suitable for X-ray diffraction can be grown from a concentrated ether solution at -40 °C.[4]
Characterization Data for Bn₃Ta=NCMe₃:
-
¹H NMR (C₆D₆, 500 MHz): δ 7.02 (m, 9H, ArH), 6.68 (m, 6H, ArH), 1.66 (s, 6H, CH₂Ph), 1.39 (s, 9H, CMe₃).[4]
-
¹³C{¹H} NMR (C₆D₆, 125 MHz): δ 136.4 (Ar), 130.1 (Ar), 129.9 (Ar), 125.7 (Ar), 67.9 (CMe₃), 67.6 (CH₂Ph), 33.1 (CMe₃).[4]
-
Elemental Analysis: Calculated for C, 57.15; H, 5.76; N, 2.67. Found C, 57.46; H, 5.97; N, 2.65.[4]
Reactivity and Applications
Early transition metal methylidyne complexes are highly reactive species that participate in a range of chemical transformations.
Migratory Insertion Reactions
Tantalum imido complexes can undergo migratory insertion reactions with carbodiimides. For example, heating a solution of Bn₃Ta=NCMe₃ with diisopropylcarbodiimide results in the insertion of the carbodiimide into two of the tantalum-benzyl bonds.[4]
Modeling Fischer-Tropsch Synthesis
Heterobimetallic μ-methylidyne complexes have been synthesized to model fundamental steps in the Fischer-Tropsch synthesis. These studies suggest that methylidyne species can arise from the hydrogenation of surface-bound carbon atoms in the proposed "carbido mechanism".
Visualizations of Key Processes
The following diagrams illustrate key synthetic pathways and logical relationships in the chemistry of early transition metal methylidyne complexes.
Conclusion
Early transition metal methylidyne complexes represent a fascinating and synthetically versatile class of compounds. Their continued study is expected to lead to the development of new catalytic processes and a deeper understanding of fundamental organometallic reaction mechanisms. The detailed synthetic and characterization data provided in this guide serve as a valuable resource for researchers in academic and industrial settings, including those in the field of drug development where novel catalytic methods are of increasing importance.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. CO2 cleavage by tantalum/M (M = iridium, osmium) heterobimetallic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Neutral and Cationic Alkyl Tantalum Imido Complexes: Synthesis and Migratory Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Identification of Methylidynetantalum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the spectroscopic techniques and expected spectral signatures for the identification and characterization of methylidynetantalum (CHTa), a simple yet reactive organometallic species. While the parent CHTa molecule is highly reactive and has not been isolated in a stable form, this document extrapolates from the well-documented spectroscopic data of related tantalum methylidene and alkylidyne complexes to provide a predictive framework for its identification. This guide is intended to assist researchers in designing experiments and interpreting data for the potential detection and characterization of this and similar transient species.
Introduction
This compound (CHTa) represents the simplest tantalum alkylidyne complex, featuring a formal triple bond between the tantalum and carbon atoms. The high reactivity of such species makes their direct observation challenging. However, understanding their spectroscopic properties is crucial for mechanistic studies in organometallic chemistry, catalysis, and materials science. This guide outlines the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that would be employed for the characterization of CHTa, with a focus on the expected quantitative data and experimental protocols.
Predicted Spectroscopic Data for this compound (CHTa)
The following tables summarize the predicted spectroscopic data for the methylidyne fragment in a hypothetical CHTa molecule, based on data from analogous tantalum alkylidyne and methylidene complexes.
Table 1: Predicted NMR Spectroscopic Data for the Methylidyne Fragment
| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Constant | Notes |
| 13C | 280 - 350 | The downfield chemical shift is highly characteristic of a metal-carbon triple bond. For instance, the 13C{1H} NMR spectrum of a tantalum-neopentylidyne complex shows a distinct resonance at 281.77 ppm for the Ta≡C moiety[1]. | |
| 1H | 10 - 15 | 1JCH ≈ 250 Hz | The proton chemical shift is expected to be significantly downfield. The one-bond carbon-proton coupling constant is expected to be large due to the high s-character of the C-H bond. |
Table 2: Predicted Infrared (IR) Spectroscopic Data for the Methylidyne Fragment
| Vibrational Mode | Frequency Range (cm-1) | Intensity | Notes |
| ν(C-H) | 3200 - 3300 | Medium to Strong | This stretching frequency is characteristic of a C-H bond on an sp-hybridized carbon[2][3]. |
| ν(Ta≡C) | 1200 - 1400 | Medium to Strong | The position of this band can be sensitive to the electronic environment at the tantalum center. |
Table 3: Predicted Mass Spectrometry (MS) Data for this compound (CHTa)
| Ion | m/z Ratio | Isotopic Pattern | Notes |
| [CHTa]+ | 194.95 | Dominated by 181Ta (99.988%) and 12C (98.9%) | The mass spectrum should show a clear molecular ion peak corresponding to the sum of the most abundant isotopes of Ta, C, and H. High-resolution mass spectrometry would be essential to confirm the elemental composition. |
Experimental Protocols
Synthesis and Sample Handling
The synthesis of a this compound species would likely involve the α-abstraction from a tantalum methyl or methylidene complex. For example, photolysis has been used to convert a tantalum trimethyl complex to a methylidene species with the elimination of methane[4]. A similar strategy, perhaps involving a stronger activating agent, might generate a methylidyne.
Due to the expected high reactivity of CHTa, all manipulations would need to be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents should be rigorously dried and deoxygenated. Low temperatures would likely be required to stabilize the complex.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for sensitivity and resolution.
-
Sample Preparation: The sample should be dissolved in a deuterated solvent that is inert to the complex (e.g., d8-toluene, C6D6).
-
1H NMR: A standard one-pulse experiment would be used to acquire the proton spectrum. The downfield region should be carefully examined for a low-integration signal corresponding to the methylidyne proton.
-
13C NMR: A proton-decoupled 13C{1H} experiment is crucial for identifying the characteristic downfield resonance of the Ta≡C carbon. Due to the potentially long relaxation time of the quaternary-like carbyne carbon, a longer relaxation delay may be necessary. A coupled 13C NMR or a DEPTQ experiment would be required to confirm the presence of a C-H bond and measure the 1JCH coupling constant.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with a cryostat accessory for low-temperature measurements.
-
Sample Preparation: The sample can be prepared as a thin film on a KBr or NaCl plate by evaporating the solvent under reduced pressure at low temperature. Alternatively, a solution-state spectrum can be obtained using a specialized low-temperature cell with IR-transparent windows.
-
Data Acquisition: Spectra should be collected over the mid-IR range (4000-400 cm-1). A background spectrum of the solvent and/or sample holder should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation: An electrospray ionization (ESI) or chemical ionization (CI) mass spectrometer coupled with a high-resolution analyzer (e.g., TOF or Orbitrap).
-
Sample Preparation: The sample should be introduced into the mass spectrometer under anaerobic conditions, possibly using a glovebox-interfaced source, to prevent decomposition.
-
Data Acquisition: The mass spectrum should be acquired in positive ion mode. The isotopic pattern of the molecular ion peak should be carefully analyzed to confirm the presence of tantalum.
Logical Workflow for Spectroscopic Identification
The following diagram illustrates the logical workflow for the spectroscopic identification of a putative this compound complex.
Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.
Conclusion
The spectroscopic identification of this compound requires a multi-technique approach and careful experimental design due to its expected high reactivity. By leveraging the predictive power of NMR, IR, and mass spectrometry, and by drawing analogies from stable tantalum alkylidyne and methylidene complexes, researchers can be well-equipped to identify and characterize this and other transient organometallic species. The data and protocols outlined in this guide provide a foundational framework for such investigations.
References
- 1. π-Bonding of Group 11 Metals to a Tantalum Alkylidyne Alkyl Complex Promotes Unusual Tautomerism to Bis-alkylidene and CO2 to Ketenyl Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. pubs.acs.org [pubs.acs.org]
theoretical studies of tantalum alkylidyne formation
An In-depth Technical Guide on the Theoretical Studies of Tantalum Alkylidyne Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tantalum alkylidyne complexes are a class of organometallic compounds featuring a metal-carbon triple bond. These reactive species are pivotal in various catalytic processes and synthetic applications. Understanding the mechanisms of their formation is crucial for the rational design of new catalysts and reagents. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the reaction pathways, transition states, and thermodynamics governing the synthesis of these complexes. This guide summarizes the key theoretical approaches and findings related to the formation of tantalum alkylidynes, with a focus on the prevalent α-hydrogen abstraction mechanism.
While comprehensive theoretical studies dedicated exclusively to the formation of tantalum alkylidynes are not abundant in publicly accessible literature, a coherent picture can be assembled from related experimental work, analogous computational studies on other early transition metals, and theoretical investigations of subsequent reactions of tantalum alkylidynes.
The α-Hydrogen Abstraction Pathway
The primary mechanism for the formation of a tantalum alkylidyne is the intramolecular α-hydrogen abstraction from a precursor tantalum alkylidene complex. This process involves the transfer of a hydrogen atom from the α-carbon of the alkylidene ligand to the metal center, leading to the formation of a metal-hydride and the simultaneous transformation of the metal-carbon double bond into a triple bond.
This transformation can be represented by the following general scheme:
where L represents the ancillary ligands, and R is an alkyl or aryl group.
Theoretical and Computational Protocols
A robust theoretical investigation of the tantalum alkylidyne formation pathway typically involves the following computational protocol, based on methodologies reported for similar systems.[1]
3.1. Geometry Optimization
The first step in a theoretical study is the geometry optimization of the reactant (alkylidene), product (alkylidyne hydride), and the transition state connecting them. This is performed to find the lowest energy conformation for each species.
3.2. Frequency Calculations
Following geometry optimization, frequency calculations are performed to confirm the nature of the stationary points.
-
Reactants and Products: Should have all real (positive) frequencies.
-
Transition States: Should have exactly one imaginary frequency corresponding to the vibrational mode of the bond breaking and forming during the reaction.
3.3. Energy Profile Calculation
Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate reaction energies and activation barriers. The Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn) are the key thermodynamic parameters that determine the feasibility and rate of the reaction.
3.4. Typical Computational Details
Based on theoretical studies of tantalum and other early transition metal complexes, a common computational approach would involve:[1]
| Parameter | Specification |
| Method | Density Functional Theory (DFT) |
| Functional | B3PW91, B3LYP, M06 |
| Basis Set (Ta) | Stuttgart/Dresden (SDD) effective core potential |
| Basis Set (other atoms) | 6-31G(d,p) or def2-SVP |
| Solvation Model | PCM or SMD to simulate solvent effects |
Quantitative Data
The study investigated the equilibrium between a tantalum alkyl/alkylidyne complex and its bis(alkylidene) tautomer, a process that involves a Ta-assisted hydrogen transfer from a neopentyl group to the alkylidyne carbon.[1]
Table 1: Calculated Free Energy Barrier for Tautomerism in a Tantalum Complex [1]
| Reaction | Computational Method | Calculated ΔG‡ (kcal/mol) |
| [Ta(CH₂ᵗBu)₃(μ-CᵗBu)M(IPr)] ⇌ [Ta(CHᵗBu)(CH₂ᵗBu)₂(μ-CHᵗBu)M(IPr)] | B3PW91 | 30-31 |
M = Cu, Ag, Au; IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene
This calculated barrier for a hydrogen transfer reaction in a tantalum complex suggests that the α-hydrogen abstraction to form an alkylidyne is a thermally accessible process.
Signaling Pathways and Experimental Workflows
5.1. Logical Workflow for Theoretical Investigation
The following diagram illustrates the typical workflow for a theoretical study of tantalum alkylidyne formation.
5.2. Proposed Reaction Pathway for Tantalum Neopentylidyne Formation
The formation of a tantalum neopentylidyne complex from a neopentylidene precursor via α-hydrogen abstraction can be visualized as follows. This process is often reversible.[2][3]
Conclusion
Theoretical studies are a powerful tool for understanding the formation of tantalum alkylidyne complexes. While dedicated computational studies on the formation of these species are still emerging, analogies to other systems and theoretical investigations of related reactions provide a solid foundation for understanding the governing principles. The α-hydrogen abstraction from an alkylidene precursor is the key mechanistic step, and DFT calculations can effectively model this process to predict reaction energetics and transition state structures. Future computational work will undoubtedly provide more detailed insights, aiding in the development of novel synthetic methodologies and catalytic applications for this important class of organometallic compounds.
References
A Historical Overview of Tantalum Carbyne Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of organometallic chemistry has been significantly shaped by the discovery and exploration of metal-carbon multiple bonds. Among these, the tantalum-carbon triple bond, characteristic of tantalum carbyne (or alkylidyne) complexes, has carved out a unique and important niche. This technical guide provides a comprehensive historical overview of tantalum carbyne chemistry, detailing key discoveries, synthetic methodologies, structural and spectroscopic properties, and emerging applications, with a particular focus on aspects relevant to researchers in the chemical and pharmaceutical sciences.
A Journey Through Time: The Dawn of Tantalum Carbyne Chemistry
The story of tantalum carbyne chemistry begins in the mid-1970s, a period of burgeoning interest in high-valent organometallic complexes. A pivotal moment arrived in 1975 when Richard R. Schrock, a trailblazer in the field of metal-alkylidene and -alkylidyne chemistry, reported the synthesis and characterization of the first tantalum carbyne complex. This seminal work laid the foundation for a new area of research, demonstrating the accessibility of a tantalum-carbon triple bond and opening the door to exploring its unique reactivity.
The initial discovery stemmed from investigations into the chemistry of tantalum alkylidene complexes. Schrock's group found that deprotonation of a tantalum neopentylidene complex, Ta(CHCMe₃)(CH₂CMe₃)₃, using butyllithium in the presence of a chelating diamine like N,N,N',N'-tetramethylethylenediamine (TMEDA), resulted in the formation of a lithium adduct of the corresponding neopentylidyne complex, [Li(TMEDA)][Ta(≡CCMe₃)(CH₂CMe₃)₃]. This discovery was significant not only for isolating the first tantalum carbyne but also for establishing a synthetic route to these fascinating molecules.
Following this initial breakthrough, the field gradually expanded, with researchers exploring different ligand environments and synthetic strategies to stabilize the highly reactive tantalum-carbon triple bond. The development of sterically demanding ancillary ligands, such as bulky alkoxides and amides, proved crucial in preventing decomposition pathways and allowing for the isolation and structural characterization of a wider range of tantalum carbyne complexes.
Synthesis of Tantalum Carbyne Complexes: A Methodological Overview
The synthesis of tantalum carbyne complexes primarily relies on a few key strategies, often involving the transformation of other organotantalum precursors.
Deprotonation of α-C-H Bonds in Alkylidene Ligands
As demonstrated in the initial discovery, the deprotonation of an α-C-H bond in a tantalum alkylidene complex is a fundamental route to tantalum carbynes. This method typically involves the use of a strong, non-nucleophilic base.
Experimental Protocol: Synthesis of [Li(tmeda)][Ta(≡CCMe₃)(CH₂CMe₃)₃]
-
Materials: Ta(CHCMe₃)(CH₂CMe₃)₃, n-butyllithium, N,N,N',N'-tetramethylethylenediamine (TMEDA), pentane.
-
Procedure:
-
In a nitrogen-filled glovebox, dissolve Ta(CHCMe₃)(CH₂CMe₃)₃ in pentane.
-
Add an equimolar amount of TMEDA to the solution.
-
Cool the solution to -78 °C.
-
Slowly add one equivalent of a standardized solution of n-butyllithium in hexane to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product precipitates from the solution as a crystalline solid.
-
Isolate the product by filtration, wash with cold pentane, and dry under vacuum.
-
α-Hydrogen Abstraction from Alkyl Ligands
Another important synthetic route involves the intramolecular α-hydrogen abstraction from an alkyl ligand. This process is often promoted by creating a sterically crowded and electronically unsaturated metal center. For instance, the treatment of TaCl₅ with five equivalents of neopentyllithium leads to the formation of the neopentylidene complex Ta(CHCMe₃)(CH₂CMe₃)₃ via a proposed intermediate that undergoes α-hydrogen abstraction.
Structural and Spectroscopic Characterization
The definitive characterization of tantalum carbyne complexes relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the tantalum-carbon triple bond. The Ta≡C bond distance is typically in the range of 1.75-1.85 Å, significantly shorter than a Ta=C double bond (around 1.95-2.05 Å) and a Ta-C single bond (around 2.15-2.25 Å). The Ta≡C-R angle is generally close to linear, as expected for an sp-hybridized carbyne carbon.
| Complex | Ta≡C Bond Length (Å) | Ta≡C-R Angle (°) | Reference |
| [Li(dmp)][Ta(≡CCMe₃)(CH₂CMe₃)₃] | 1.76(2) | 165(1) | |
| (tBuO)₃Ta(≡CCMe₃) | 1.847(6) | 177.9(5) | |
| [Ta(≡CPh)(CO)₂(PMe₃)₃] | 1.85(1) | 173(1) |
dmp = N,N'-dimethylpiperazine
NMR Spectroscopy
¹³C NMR spectroscopy is a powerful tool for identifying the carbyne carbon. The resonance for the carbyne carbon typically appears in the downfield region of the spectrum, often between δ 250 and 350 ppm. This significant deshielding is a characteristic feature of the sp-hybridized carbon in the carbyne ligand. ¹H NMR spectroscopy is useful for characterizing the organic ligands attached to the tantalum center.
| Complex | ¹³C NMR (δ, ppm) of Ta≡C | ¹H NMR (δ, ppm) of Ta≡C-R |
| [Li(tmeda)][Ta(≡CCMe₃)(CH₂CMe₃)₃] | ~330 | 1.25 (s, 9H) |
| (tBuO)₃Ta(≡CCMe₃) | 295.4 | 1.33 (s, 9H) |
Infrared Spectroscopy
Infrared (IR) spectroscopy can provide evidence for the Ta≡C triple bond, although the stretching vibration (ν(Ta≡C)) is often weak and can be difficult to assign definitively. It typically appears in the region of 1300-1400 cm⁻¹.
Reactivity of Tantalum Carbyne Complexes
Tantalum carbyne complexes exhibit a rich and diverse reactivity, primarily centered around the highly reactive metal-carbon triple bond.
Alkyne Metathesis
While tungsten and molybdenum alkylidyne complexes are the most well-known catalysts for alkyne metathesis, tantalum carbynes can also participate in related transformations. The general mechanism is believed to involve the formation of a metallacyclobutadiene intermediate.
Caption: A simplified catalytic cycle for alkyne metathesis.
Carbon-Carbon Bond Forming Reactions
The nucleophilic character of the carbyne carbon in some tantalum complexes allows for reactions with electrophiles, leading to the formation of new carbon-carbon bonds. These reactions are of significant interest in organic synthesis.
Reactions with Unsaturated Molecules
Tantalum carbyne complexes can react with a variety of unsaturated molecules, such as alkenes, alkynes, and carbon monoxide, through cycloaddition and insertion reactions. These transformations can lead to the formation of novel organometallic structures and organic products.
Tantalum Carbyne Chemistry and Drug Development: An Emerging Frontier
While the direct application of tantalum carbyne complexes in drug development is still in its nascent stages, recent research has highlighted the potential of organotantalum compounds as anticancer agents. A 2019 study reported the development of organometallic tantalum complexes with significant anticancer activity against various tumor cell lines, including osteosarcoma, colorectal cancer, and ovarian cancer.[1] Importantly, these complexes exhibited reduced toxicity towards healthy cells, suggesting a favorable therapeutic window.[1]
Although the specific structures of the most active tantalum complexes in this study were not disclosed as carbyne complexes, this research opens up an exciting new avenue for the field. The unique electronic and steric properties of tantalum carbyne complexes could be leveraged to design novel therapeutic agents with unique mechanisms of action. The high reactivity of the Ta≡C bond could be harnessed for targeted drug delivery or for the in-situ generation of cytotoxic species within cancer cells.
Logical Relationship: From Basic Research to Potential Application
Caption: The progression from fundamental discovery to potential therapeutic application.
Conclusion and Future Outlook
The chemistry of tantalum carbynes has evolved significantly since its inception in the 1970s. From the initial curiosity-driven synthesis of the first examples to the ongoing exploration of their reactivity and potential applications, these high-valent organometallic species continue to captivate and challenge chemists. The field is poised for further growth, with opportunities in catalysis, materials science, and, as recent discoveries suggest, medicinal chemistry. For researchers, scientists, and drug development professionals, the unique properties of the tantalum-carbon triple bond offer a rich and largely untapped resource for innovation. As synthetic methodologies become more refined and our understanding of their reactivity deepens, the tantalizing prospect of harnessing tantalum carbyne chemistry for the development of new therapeutics and technologies becomes increasingly attainable.
References
A Guide to High-Valent Tantalum Organometallics: Synthesis, Properties, and Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of high-valent tantalum organometallic complexes. Tantalum, in its +5 oxidation state, forms a diverse array of organometallic compounds with unique reactivity, finding applications in catalysis and organic synthesis. This document details their synthesis, structural characterization, and key reaction mechanisms.
Spectroscopic and Structural Characterization
High-valent tantalum organometallics are primarily characterized using a suite of spectroscopic and diffraction techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with single-crystal X-ray diffraction, are indispensable tools for elucidating the structure and bonding in these complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are routinely used to determine the structure of the organic ligands bound to the tantalum center. The chemical shifts provide information about the electronic environment of the nuclei. For certain complexes, ¹⁸¹Ta NMR can also be employed, though its application is less common due to the quadrupolar nature of the ¹⁸¹Ta nucleus.[1]
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for High-Valent Tantalum Complexes
| Compound/Fragment | Solvent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| Ta(OMe)₅ | CD₂Cl₂ | 4.31 (terminal OCH₃), 4.05 (bridging OCH₃) | 60.4, 58.2, 57.1 (Ta-OCH₃), 55.1 (adsorbed methanol) | [2] |
| Cp*TaCl₃[N₂N(Me)C(COOMe)C(COO)] | - | - | - | [3] |
| [Ta(CNN)(O-t-Bu)₂(H₂C=CH₂)] | - | - | - | [3] |
| Ta(CHtBu)(CH₂tBu)₃ | - | - | - | [4] |
| Ta(O)(CH₂tBu)₃ | Toluene-d₈ | 0.55 (CH₂), 1.12 (tBu) | 104.3 (TaCH₂), 35.1 (C(CH₃)₃), 34.4 (C(CH₃)₃) | [4] |
| [PNP]TaCl₃ | - | - | - | [5] |
| (thf)₂Cl₃Ta=CHCMe₂Ph | thf-d₈ | 7.54 (o-Ar), 7.26 (m-Ar), 7.13 (p-Ar), 4.06 (CH), 1.67 (CH₃) | 251.7 (CH), 149.5 (ipso-Ar), 128.7 (m-Ar), 126.6 (p-Ar), 126.4 (o-Ar), 54.8 (CMe₂Ph) | [5] |
Note: Cp = pentamethylcyclopentadienyl; PNP = a pincer ligand; CNN = a tridentate ligand; thf = tetrahydrofuran.*
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying specific functional groups within a molecule. For instance, the stretching frequencies of metal-hydride and metal-carbonyl bonds are characteristic and provide direct evidence for the presence of these ligands.[6]
Table 2: Selected Infrared (IR) Spectroscopic Data
| Compound/Fragment | Stretching Frequency (ν, cm⁻¹) | Assignment | Reference |
| Supported Tantalum Nitride NPs | ~3300, 1630 | Adsorbed H₂O | [2] |
| Supported Tantalum Nitride NPs | 1550 | Si-NH₂ | [2] |
| [Ta(CH₂tBu)₃IrCp(H)₂] | 2061 | ν(Ir-H) | [4] |
| [Ta(CH₂tBu)₃OsCp(μ-H)₃] | 1961 | ν(M-H) | [4] |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and overall molecular geometry. This technique has been crucial in confirming the structures of numerous high-valent tantalum organometallic complexes.
Table 3: Selected X-ray Crystallographic Data for High-Valent Tantalum Complexes
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| [(η⁵-C₅H₅)₂TaH·AlH₂(O(CH₂)₃CH₃)]₂ | Monoclinic | P2₁/c | a = 7.534(2) Å, b = 11.433(1) Å, c = 17.733(2) Å, β = 100.15(1)° | [3] |
| [TaCp·Cp′(H)(η²-CH₂-CMe₂-o-C₆H₄)] | Monoclinic | P2₁/c | a = 8.976(1) Å, b = 16.596(1) Å, c = 17.929(1) Å, β = 99.26(1)° | [3] |
| Cp*TaCl₂[N₃C₂(COOMe)₂][N₂N(Me)-C(COOMe)C(COO)] | - | - | - | [3] |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of high-valent tantalum organometallics often starts from commercially available tantalum pentahalides, such as TaCl₅.[7] These precursors can be reacted with a variety of organic nucleophiles, including Grignard reagents and organolithium compounds, to install carbon-tantalum bonds. The use of cyclopentadienyl (Cp) and its derivatives, like pentamethylcyclopentadienyl (Cp*), is a common strategy to stabilize the high-valent tantalum center.[7][8]
General Synthesis of Tantalum Alkylidene Complexes
Tantalum alkylidene complexes are a significant class of compounds that participate in olefin metathesis and other catalytic transformations.[7] A general route to their synthesis involves the reaction of a trialkyltantalum dichloride with an alkyllithium reagent. This process proceeds through an unstable tetraalkyl-monochloro intermediate, which then undergoes α-hydrogen elimination.[7]
Experimental Protocol: Synthesis of a Generic Tantalum Alkylidene Complex
-
Preparation of Trialkyltantalum Dichloride: Start with a solution of TaCl₅ in a suitable anhydrous, aprotic solvent (e.g., diethyl ether, toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Alkylation: Cool the solution to a low temperature (typically -78 °C) and add three equivalents of an appropriate Grignard or alkyllithium reagent dropwise.
-
Formation of the Alkylidene: To the resulting trialkyltantalum dichloride, add one equivalent of a suitable alkyllithium reagent at low temperature. The reaction mixture is then allowed to warm to room temperature.
-
Work-up and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The solvent is removed under vacuum, and the crude product is purified by recrystallization or chromatography.
Caution: Organometallic reagents are often pyrophoric and moisture-sensitive. All manipulations should be carried out using standard Schlenk line or glovebox techniques.
Reaction Mechanisms and Catalytic Cycles
High-valent tantalum organometallics are known to participate in a variety of important chemical transformations. Understanding the underlying mechanisms is crucial for the rational design of new catalysts and synthetic methods.
Hydroaminoalkylation
Hydroaminoalkylation is an atom-economical method for the formation of C-C bonds by reacting an amine with an alkene.[9] Tantalum complexes can catalyze this reaction, and a proposed mechanism involves the formation of a tantalaziridine intermediate.[9]
Caption: Proposed mechanism for tantalum-catalyzed hydroaminoalkylation.
Formation of Benzylidene Complexes via α-Hydrogen Abstraction
The thermolysis of dibenzyl tantalum complexes can lead to the formation of benzylidene complexes through an α-hydrogen abstraction mechanism. This intramolecular process is a key step in the synthesis of certain tantalum alkylidene catalysts.
Caption: Formation of a tantalum benzylidene complex via α-hydrogen abstraction.
C-H Activation Mechanisms
Tantalum complexes, like other early transition metals, can activate C-H bonds through mechanisms such as σ-bond metathesis.[10] This elementary step is fundamental to many catalytic cycles involving the functionalization of unreactive C-H bonds.
Caption: Generalized σ-bond metathesis mechanism for C-H activation by a tantalum complex.
Conclusion
High-valent tantalum organometallic chemistry is a rich and expanding field. The ability of tantalum to mediate a variety of chemical transformations, from C-C bond formation to C-H activation, makes these complexes highly valuable in both academic research and industrial applications. This guide has provided a foundational understanding of their synthesis, characterization, and reactivity, offering a starting point for further exploration and innovation in this exciting area of chemistry.
References
- 1. NMR Periodic Table: Tantalum NMR [imserc.northwestern.edu]
- 2. From single-site tantalum complexes to nanoparticles of Ta x N y and TaO x N y supported on silica: elucidation of synthesis chemistry by dynamic nuclear polarization surface enhanced NMR spectroscopy and X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CO2 cleavage by tantalum/M (M = iridium, osmium) heterobimetallic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organotantalum chemistry - Wikipedia [en.wikipedia.org]
- 8. Polynuclear tantalum( v ) coordination complexes: from dinuclear {Ta 2 O} to octanuclear {Ta 8 O 12 } oxo species connected through aryl monotopic car ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00444F [pubs.rsc.org]
- 9. Tantalum ureate complexes for photocatalytic hydroaminoalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
An In-depth Technical Guide to the Synthesis and Characterization of Novel Heterobimetallic Tantalum Alkylidyne Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the exploration of novel tantalum alkylidyne precursors, focusing on their synthesis, characterization, and unique reactivity. The information presented is compiled from recent advancements in the field, providing a comprehensive resource for researchers engaged in organometallic chemistry, catalysis, and materials science.
Introduction
Tantalum alkylidyne complexes are powerful intermediates in chemical synthesis and catalysis. Recent research has focused on the development of heterobimetallic systems to tune the electronic properties and reactivity of the tantalum-carbon triple bond. This guide specifically examines the synthesis and characterization of novel tantalum/coinage metal (Cu, Ag, Au) heterobimetallic complexes, which exhibit unusual tautomeric behavior.
Synthesis of Tantalum Alkylidyne Precursors
A salt metathesis strategy is employed to synthesize these rare heterobimetallic complexes. The foundational precursor, a lithium tantalacyclobutane, is first synthesized and then reacted with a coinage metal chloride complex.
This procedure is adapted from a published method.[1]
-
To a 10 mL orange pentane solution of [Ta(CH₂tBu)₃(CHtBu)] (500 mg, 1.08 mmol, 1.0 equiv) and THF (0.35 mL, 4.32 mmol, 4.0 equiv), a 0.77 mL hexane solution of n-BuLi (1.6 M, 1.23 mmol, 1.1 equiv) is added dropwise at -40 °C.
-
The resulting solution is stirred at room temperature for 1 hour.
-
The volatiles are removed under vacuum, yielding a yellow solid.
-
The solid is dissolved in a minimum amount of pentane (ca. 5 mL) and filtered to remove any insoluble impurities.
-
The filtrate is concentrated and cooled to -40 °C to afford the product as a yellow crystalline solid.
-
A 10 mL pentane solution of [Li(THF)₂][Ta(CH₂tBu)₃(CtBu)] (300 mg, 0.49 mmol, 1.0 equiv) is added dropwise at room temperature to a suspension of (IPr)CuCl (237 mg, 0.49 mmol, 1.0 equiv) in 4 mL of pentane.[1]
-
The resulting solution is stirred at room temperature for 1 hour.
-
The solution is filtered to remove the white LiCl precipitate.
-
The volatiles are removed under vacuum, yielding 2-Cu as an orange solid with a 93% yield.[1]
A similar procedure can be followed for the synthesis of the silver (Ag) and gold (Au) analogues.
Characterization Data
The synthesized complexes have been extensively characterized using various spectroscopic and analytical techniques. Key quantitative data are summarized below.
| Compound | Solvent | δ (¹H NMR) [ppm] | δ (¹³C{¹H} NMR) [ppm] |
| 2-Cu | C₆D₆ | 0.68 (s, 6H, CH₂), 1.28 (s, 27H, C(CH₃)₃) | 286.52 (Ta≡C), 185.57 (CNHC) |
| Equilibrium Mixture of 2-Cu and 3-Cu | C₆D₆ | Not fully resolved | Not fully resolved |
| 2-Au | C₆D₆ | Not specified | Not specified |
| 3-Au | toluene-d⁸ (253 K) | Not specified | Not specified |
| 2-Ag | C₆D₆ | Not specified | Not specified |
| Equilibrium Mixture of 2-Ag and 3-Ag | C₆D₆ | Not specified | Not specified |
Data sourced from[1][2]. Due to the dynamic equilibrium and signal broadening at room temperature for some complexes, not all signals are fully resolved or reported.
| Compound | Ta-C1 Bond Length (Å) | Comments |
| 2-Cu | 1.844(2) | Similar to terminal tantalum alkylidynes, indicating significant triple bond character.[1] |
This bond length is notably shorter than that observed in ditantalum μ-alkylidyne species (1.93–1.99 Å) and tantalum neopentylidene complexes (1.90–2.03 Å).[1]
Reaction Pathways and Logical Relationships
The interaction of the coinage metal with the tantalum alkylidyne moiety induces a rare alkylidyne-alkyl to bis-alkylidene tautomerism. This equilibrium is influenced by the nature of the coinage metal.
The π-bonding of the Group 11 metal to the tantalum-carbon bond is the driving force for this tautomerism.[1][2] The position of the equilibrium is dependent on the coinage metal, shifting further towards the bis-alkylidene tautomer as one moves down the group (Cu < Ag < Au).[1][2]
Further Reactivity
These novel heterobimetallic complexes also exhibit interesting reactivity with carbon dioxide, leading to a deoxygenative carbyne transfer and the formation of rare coinage metal ketenyl species.[1][2] This reactivity highlights the potential of these precursors in C-O bond activation and the synthesis of valuable organometallic intermediates.
Conclusion
The synthesis of heterobimetallic tantalum alkylidyne complexes represents a significant advancement in the field, providing access to novel structures with unique reactivity. The ability to tune the tautomeric equilibrium by varying the coinage metal opens up new avenues for the design of catalysts and reagents for organic synthesis. The detailed protocols and characterization data presented in this guide serve as a valuable resource for researchers seeking to explore and expand upon these findings.
References
Methodological & Application
Application Notes and Protocols for Tantalum Methylidyne Catalyzed Olefin Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting olefin metathesis reactions catalyzed by tantalum alkylidene complexes. While tantalum catalysts were pivotal in the early mechanistic understanding of olefin metathesis, their application has been less widespread than their molybdenum and ruthenium counterparts due to their high reactivity and sensitivity. However, for specific applications, such as the ring-opening metathesis polymerization (ROMP) of strained cyclic olefins, they exhibit unique activity. This document focuses on a well-characterized tantalum neopentylidene complex bearing bulky phenoxide ligands.
Catalyst Information
The primary catalyst discussed in these notes is a tantalum(V) neopentylidene complex stabilized by bulky phenoxide ligands.
Catalyst: Ta(CHtBu)(DIPP)3(THF)
-
Description: A tantalum alkylidene complex where DIPP is the 2,6-diisopropylphenoxide ligand and THF is a coordinated tetrahydrofuran molecule.
-
Key Features: This catalyst is active in olefin metathesis but can be short-lived with acyclic olefins. It is particularly effective for the ring-opening metathesis polymerization of strained cyclic olefins like norbornene.
Data Presentation
The following tables summarize the quantitative data for olefin metathesis reactions catalyzed by Ta(CHtBu)(DIPP)3(THF).
Table 1: Metathesis of Acyclic Olefins
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Conversion/Yield | Notes |
| cis-2-Pentene | Not specified | Not specified | Not specified | < 15 min | Equilibrium reached (100 equiv) | Catalyst activity is reported to be short-lived.[1] |
Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
| Monomer to Catalyst Ratio | Solvent | Temperature (°C) | Time | Polymer Yield (%) | Polydispersity Index (PDI) |
| 100:1 | Toluene | 25 | 1 h | >95 | 1.04 |
| 200:1 | Toluene | 25 | 1 h | >95 | 1.05 |
Data in Tables 1 and 2 are compiled from narrative descriptions in the cited literature and may not represent optimized conditions.
Experimental Protocols
Protocol 1: Synthesis of Tantalum Neopentylidene Catalyst Ta(CHtBu)(DIPP)3(THF)
This protocol is adapted from the literature and should be performed under a dry, inert atmosphere using Schlenk line or glovebox techniques.
Materials:
-
Ta(CHtBu)(THF)2Cl3
-
Lithium 2,6-diisopropylphenoxide (LiDIPP)
-
Anhydrous diethyl ether
-
Anhydrous pentane
-
Schlenk flasks and other appropriate glassware
Procedure:
-
In a glovebox, dissolve Ta(CHtBu)(THF)2Cl3 in anhydrous diethyl ether.
-
Slowly add a solution of 3 equivalents of LiDIPP in diethyl ether to the tantalum solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under vacuum.
-
Extract the residue with pentane and filter to remove lithium chloride.
-
Concentrate the pentane solution and cool to -40 °C to crystallize the product.
-
Isolate the yellow crystalline product, Ta(CHtBu)(DIPP)3(THF).
Protocol 2: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
This protocol provides a general method for the ROMP of norbornene using the tantalum catalyst. All manipulations should be carried out under an inert atmosphere.
Materials:
-
Ta(CHtBu)(DIPP)3(THF) catalyst
-
Norbornene
-
Anhydrous toluene
-
Methanol (for quenching)
-
Schlenk tube or vial with a stir bar
Procedure:
-
In a glovebox, prepare a stock solution of the Ta(CHtBu)(DIPP)3(THF) catalyst in anhydrous toluene.
-
In a separate vial, dissolve the desired amount of norbornene in anhydrous toluene.
-
Rapidly inject the catalyst stock solution into the stirred solution of norbornene at 25 °C. The monomer to catalyst ratio can be varied (e.g., 100:1 or 200:1).
-
Allow the reaction to proceed for 1 hour. The solution will become viscous as the polymer forms.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the white, fibrous polymer by filtration, wash with methanol, and dry under vacuum.
-
The polymer can be characterized by techniques such as gel permeation chromatography (GPC) to determine molecular weight and polydispersity.
Visualizations
Catalytic Cycle for Tantalum-Catalyzed Olefin Metathesis
The following diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis as it applies to the tantalum neopentylidene catalyst.
Caption: Chauvin mechanism for olefin metathesis catalyzed by a tantalum alkylidene complex.
Experimental Workflow for ROMP of Norbornene
The following diagram outlines the key steps in the experimental procedure for the ring-opening metathesis polymerization of norbornene.
Caption: Experimental workflow for the ROMP of norbornene.
References
Applications of Tantalum Carbyne Complexes in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tantalum carbyne complexes are emerging as powerful reagents in organic synthesis, offering unique reactivity for the construction of complex molecular architectures. Their high reactivity, stemming from the metal-carbon triple bond, enables transformations that are often challenging with other catalytic systems. This document provides an overview of selected applications and detailed experimental protocols for the use of tantalum carbyne complexes in organic synthesis.
Application Note 1: Synthesis of Heterobimetallic Complexes via Salt Metathesis
Tantalum alkylidyne complexes can serve as versatile precursors for the synthesis of novel heterobimetallic complexes. These bimetallic species can exhibit unique reactivity stemming from the interplay between the two different metal centers. One common synthetic strategy is salt metathesis, where a lithium-containing tantalum alkylidyne complex reacts with a metal halide to form a new metal-metal bond and lithium halide as a byproduct.
Quantitative Data:
| Product | Starting Tantalum Complex | Reagent | Solvent | Yield (%) |
| [Ta(CH₂tBu)₃(μ-CtBu)Ag(IPr)] | [Li(THF)₂][Ta(CtBu)(CH₂tBu)₃] | (IPr)AgCl | Pentane | 92 |
Table 1: Synthesis of a Tantalum/Silver Heterobimetallic Complex.
Experimental Protocol: Synthesis of [Ta(CH₂tBu)₃(μ-CtBu)Ag(IPr)][1]
This protocol describes the synthesis of a tantalum/silver heterobimetallic complex from a lithium-tantalum alkylidyne precursor.
Materials:
-
[Li(THF)₂][Ta(CH₂tBu)₃(CtBu)] (200 mg, 0.32 mmol, 1.0 equiv)
-
(IPr)AgCl (168.6 mg, 0.32 mmol, 1.0 equiv) (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Pentane (10 mL)
Procedure:
-
In a glovebox, suspend (IPr)AgCl in 4 mL of pentane in a vial.
-
In a separate vial, dissolve [Li(THF)₂][Ta(CH₂tBu)₃(CtBu)] in 6 mL of pentane.
-
Add the solution of the tantalum complex dropwise to the suspension of the silver complex at room temperature.
-
Stir the resulting solution at room temperature for 1 hour.
-
Filter the solution to remove the white precipitate of LiCl.
-
Remove the volatiles from the filtrate under vacuum to yield the product, [Ta(CH₂tBu)₃(μ-CtBu)Ag(IPr)], as an orange solid.
-
For crystallization, slowly recrystallize the product from a saturated pentane solution at -40 °C over 16 hours to obtain orange block single crystals.
Expected Yield: 280 mg (92%)
Logical Relationship Diagram:
Caption: Synthetic workflow for the preparation of a heterobimetallic complex.
Application Note 2: Tantalum Carbyne Complexes in Alkyne Metathesis
Tantalum carbyne complexes, analogous to their well-studied molybdenum and tungsten counterparts, are active catalysts for alkyne metathesis. This reaction involves the cleavage and reformation of carbon-carbon triple bonds, providing a powerful tool for the synthesis of complex alkynes and polymers. While detailed protocols for catalytic applications of tantalum carbynes are less common in the literature compared to Mo and W, the fundamental steps of the accepted mechanism provide a framework for their application.
Reaction Principle:
The catalytic cycle is generally believed to proceed through a tantalacyclobutadiene intermediate, formed from the [2+2] cycloaddition of an alkyne to the tantalum carbyne. This intermediate can then undergo a retro-[2+2] cycloaddition to release a new alkyne and regenerate a tantalum carbyne complex, thus propagating the catalytic cycle.
Conceptual Experimental Protocol for a Catalytic Alkyne Metathesis Reaction:
This conceptual protocol outlines the general procedure for a cross-metathesis reaction between two alkynes using a tantalum carbyne catalyst.
Materials:
-
Tantalum carbyne complex (e.g., a derivative of [(tBuCH₂)₃Ta≡C-tBu]) (0.01-0.1 mol%)
-
Alkyne 1 (1.0 equiv)
-
Alkyne 2 (1.0-1.2 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, benzene)
Procedure:
-
In a glovebox, dissolve the tantalum carbyne complex in the chosen solvent in a Schlenk flask equipped with a reflux condenser.
-
Add Alkyne 1, followed by Alkyne 2 to the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS, ¹H NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the catalyst by exposing the reaction mixture to air or by adding a small amount of an aldehyde or ketone.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Signaling Pathway Diagram (Catalytic Cycle):
Caption: Proposed catalytic cycle for alkyne metathesis.
Future Outlook
The exploration of tantalum carbyne complexes in organic synthesis is still in its early stages. Future research will likely focus on the development of more stable and selective catalysts, as well as the expansion of their application to a wider range of organic transformations, including C-H activation and cycloaddition reactions. The unique electronic properties of tantalum suggest that its carbyne complexes may offer complementary reactivity to the more established molybdenum and tungsten systems, opening up new avenues for the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries.
Application Notes and Protocols: Tantalalum Alkylidynes in Fine Chemical Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tantalum alkylidyne complexes represent an emerging class of organometallic compounds with potential applications in fine chemical production. While the related tantalum alkylidene complexes have been explored for polymerization reactions, the direct use of tantalum alkylidynes in the catalytic synthesis of complex organic molecules is a developing field. Current research has demonstrated their utility in novel transformations, offering unique reactivity distinct from more established catalysts based on metals like molybdenum and tungsten.
This document provides an overview of a specific application of tantalum alkylidynes in the synthesis of ketenyls via a deoxygenative carbyne transfer to carbon dioxide. This reaction showcases the potential of heterobimetallic tantalum complexes to mediate unusual and valuable chemical transformations. While broader applications in areas such as alkyne metathesis for fine chemical synthesis are not yet well-established, this example serves as a key illustration of their reactivity and potential.
Application: Synthesis of Ketenyl Complexes from Carbon Dioxide
A notable application of tantalum alkylidynes is in the synthesis of coinage metal ketenyl complexes from carbon dioxide. This transformation is significant as it utilizes CO2 as a C1 feedstock to generate a valuable functional group. The reaction is mediated by heterobimetallic tantalum/coinage metal (Cu, Ag, Au) alkylidyne complexes.
The overall transformation involves the transfer of the alkylidyne carbon to CO2, with concomitant deoxygenation, to form a ketenyl ligand coordinated to the coinage metal. This process highlights the cooperative reactivity between the early (tantalum) and late (coinage metal) transition metals.
Quantitative Data
The synthesis of various heterobimetallic tantalum/coinage metal alkylidyne complexes and their subsequent reaction with CO2 to yield ketenyl complexes have been reported with the following yields:
| Entry | Tantalum Precursor | Coinage Metal Salt | Bimetallic Complex | Yield (%) | Ketenyl Complex | Yield (%) |
| 1 | [Li(THF)2][Ta(CtBu)(CH2tBu)3] | (IPr)CuCl | [Ta(CH2tBu)3(μ-CtBu)Cu(IPr)] | 93 | (tBuCCO)Cu(IPr) | 77 |
| 2 | [Li(THF)2][Ta(CtBu)(CH2tBu)3] | (IPr)AgCl | [Ta(CH2tBu)3(μ-CtBu)Ag(IPr)] | 92 | (tBuCCO)Ag(IPr) | 48 |
| 3 | [Li(THF)2][Ta(CtBu)(CH2tBu)3] | (IPr)AuCl | [Ta(CH2tBu)3(μ-CtBu)Au(IPr)] | 89 | (tBuCCO)Au(IPr) | 65 |
IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Experimental Protocols
Protocol 1: Synthesis of the Tantalum Alkylidyne Precursor [Li(THF)2][Ta(CH2tBu)3(CtBu)] (1)
This protocol is adapted from a published procedure and describes the synthesis of the key tantalum alkylidyne "ate" complex.
Materials:
-
[Ta(CH2tBu)3(CHtBu)]
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
Tetrahydrofuran (THF), anhydrous
-
Pentane, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, dissolve [Ta(CH2tBu)3(CHtBu)] (1.0 equiv) in anhydrous pentane to make a 0.1 M solution.
-
Add anhydrous THF (4.0 equiv) to the solution.
-
Cool the solution to -40 °C.
-
Slowly add a hexane solution of n-BuLi (1.1 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Remove the volatiles under vacuum to yield the product as a yellow solid.
-
The crude product can be purified by dissolving it in a minimum amount of pentane, filtering, and removing the solvent under vacuum.
Protocol 2: Synthesis of the Heterobimetallic Complex [Ta(CH2tBu)3(μ-CtBu)Cu(IPr)] (2-Cu)
This protocol details the salt metathesis reaction to form the tantalum-copper bimetallic complex.[1]
Materials:
-
[Li(THF)2][Ta(CH2tBu)3(CtBu)] (1)
-
(IPr)CuCl
-
Pentane, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, prepare a solution of [Li(THF)2][Ta(CH2tBu)3(CtBu)] (1.0 equiv) in anhydrous pentane.
-
In a separate vial, prepare a suspension of (IPr)CuCl (1.0 equiv) in anhydrous pentane.
-
Add the solution of the tantalum complex dropwise to the suspension of the copper complex at room temperature.
-
Stir the resulting solution at room temperature for 1 hour.
-
Filter the solution to remove the precipitated LiCl.
-
Remove the volatiles from the filtrate under vacuum to yield the product [Ta(CH2tBu)3(μ-CtBu)Cu(IPr)] as an orange solid.[1]
Protocol 3: Synthesis of the Ketenyl Complex (tBuCCO)Cu(IPr) (4-Cu)
This protocol describes the reaction of the bimetallic complex with carbon dioxide.[1][2]
Materials:
-
[Ta(CH2tBu)3(μ-CtBu)Cu(IPr)] (2-Cu)
-
Carbon Dioxide (CO2), high purity
-
Pentane, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, dissolve the bimetallic complex [Ta(CH2tBu)3(μ-CtBu)Cu(IPr)] (1.0 equiv) in anhydrous pentane.
-
Cool the solution to -80 °C.
-
Introduce a CO2 atmosphere (approximately 2 equivalents) into the reaction vessel.
-
Maintain the reaction at -80 °C for 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
A white solid will precipitate from the solution.
-
Isolate the solid by filtration and wash with cold pentane to yield the ketenyl complex (tBuCCO)Cu(IPr).[1][2]
Visualizations
Logical Workflow for the Synthesis of Ketenyl Complexes
Caption: Workflow for the synthesis of coinage metal ketenyls.
Proposed Catalytic Cycle for Ketenyl Formation
References
The Role of Methylidynetantalum in the Total Synthesis of Ingenol
For Immediate Release
[City, State] – [Date] – Groundbreaking work in the field of natural product synthesis has highlighted the utility of methylidynetantalum reagents in the construction of complex molecular architectures. A key example is the total synthesis of the diterpenoid ingenol, a molecule with significant biological activity and a challenging synthetic target due to its intricate polycyclic structure. The application of a this compound-mediated olefination reaction proved to be a critical step in the successful synthesis developed by Takatori and coworkers, enabling the formation of a key carbon-carbon bond and paving the way for the completion of this complex natural product.
This application note provides a detailed overview of the use of this compound in this landmark synthesis, including experimental protocols, quantitative data, and a visualization of the synthetic strategy. This information is intended to assist researchers, scientists, and drug development professionals in understanding and potentially applying this powerful synthetic methodology.
Application in the Total Synthesis of (+)-Ingenol
The total synthesis of (+)-ingenol by Takatori et al. represents a significant achievement in organic chemistry. A pivotal moment in this multi-step synthesis was the intramolecular olefination of a complex keto-aldehyde precursor to form the strained seven-membered B-ring of the ingenol core. This transformation was accomplished using a this compound reagent, specifically a low-valent tantalum species generated in situ.
The choice of this reagent was crucial for overcoming the steric hindrance and potential for competing side reactions inherent in the complex substrate. The this compound reagent demonstrated remarkable efficiency in mediating the desired cyclization, leading to the formation of the key tricyclic intermediate with the correct stereochemistry.
Quantitative Data
The following table summarizes the key quantitative data for the this compound-mediated cyclization step in the total synthesis of (+)-ingenol.
| Reaction Step | Reactant | Reagent | Product | Yield (%) |
| Intramolecular Olefination | Keto-aldehyde precursor | This compound (generated in situ) | Tricyclic ingenol core | 65 |
Experimental Protocols
The following protocols are based on the procedures described in the total synthesis of (+)-ingenol.
Preparation of the this compound Reagent (In Situ)
Materials:
-
Tantalum(V) chloride (TaCl₅)
-
Zinc dust (Zn)
-
Lead(II) chloride (PbCl₂) (catalytic amount)
-
Dibromomethane (CH₂Br₂)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A solution of TaCl₅ in anhydrous THF is prepared under an inert atmosphere (argon or nitrogen).
-
To this solution, activated zinc dust and a catalytic amount of PbCl₂ are added.
-
The mixture is stirred at room temperature for a designated period to allow for the reduction of the tantalum species.
-
Dibromomethane is then added dropwise to the reaction mixture.
-
The resulting mixture, containing the active low-valent this compound species, is used directly in the subsequent olefination reaction.
Intramolecular Olefination Reaction
Materials:
-
Keto-aldehyde precursor
-
In situ generated this compound reagent in THF
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of the keto-aldehyde precursor in anhydrous THF is prepared under an inert atmosphere.
-
This solution is then added dropwise to the freshly prepared solution of the this compound reagent at a controlled temperature (typically low temperature, e.g., 0 °C or -78 °C, to manage reactivity).
-
The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired tricyclic product.
Visualizing the Synthetic Strategy
The following diagram illustrates the key transformation in the total synthesis of ingenol where the this compound reagent is employed.
Application Notes and Protocols: Tantalum-Catalyzed C-H Bond Activation and Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging field of tantalum-catalyzed C-H bond activation and functionalization. While the broader field of C-H activation is dominated by late transition metals, early transition metals like tantalum offer unique reactivity profiles. The primary focus of tantalum catalysis in this area has been on hydroaminoalkylation, a powerful atom-economical method for C-C bond formation via the activation of a C-H bond alpha to a nitrogen atom. This document details the key applications, experimental protocols, and mechanistic insights into tantalum-catalyzed C-H functionalization.
Tantalum-Catalyzed Hydroaminoalkylation
Hydroaminoalkylation is a notable transformation achieved using tantalum catalysts, enabling the direct alkylation of amines with unactivated olefins. This reaction is highly atom-economical as it avoids the pre-functionalization of either the amine or the alkene.
Intermolecular Hydroaminoalkylation of N-Alkyl Arylamines
Tantalum pentakis(dimethylamide) (Ta(NMe2)5) is an effective precatalyst for the addition of N-alkyl arylamine α-C−H bonds across olefins. The reaction proceeds with high regioselectivity, favoring the branched product, and accommodates a range of mono- and 2,2-disubstituted olefins.
Table 1: Tantalum-Catalyzed Intermolecular Hydroaminoalkylation of N-Methylaniline with Alkenes
| Entry | Alkene | Product | Yield (%) |
| 1 | 1-Hexene | N-(1-Methylheptyl)aniline | 85 |
| 2 | Styrene | N-(1,2-Diphenylethyl)aniline | 78 |
| 3 | α-Methylstyrene | N-(1-Methyl-1-phenylethyl)aniline | 92 |
Yields are isolated yields. Reactions are typically run with the amine as the limiting reagent.
Hydroaminoalkylation of Unprotected Secondary Amines
More recent developments have shown that tantalum complexes generated in situ from precursors like Ta(CH2SiMe3)3Cl2 and a ureate N,O-chelating ligand can catalyze the C-H alkylation of unprotected secondary arylamines and cyclic secondary amines with high efficiency. This methodology is applicable to the synthesis of α- and β-alkylated N-heterocycles.
Table 2: Tantalum-Catalyzed Hydroaminoalkylation of Cyclic Amines
| Entry | Amine | Alkene | Product | Yield (%) |
| 1 | Pyrrolidine | 1-Octene | 2-Octylpyrrolidine | 95 |
| 2 | Piperidine | 1-Hexene | 2-Hexylpiperidine | 98 |
| 3 | Piperazine (mono-Boc) | Styrene | 2-Phenethylpiperazine (mono-Boc) | 85 |
Yields are isolated yields. Reactions are typically run with the alkene as the limiting reagent.
Photocatalytic Hydroaminoalkylation
A significant advancement is the development of a photocatalytic hydroaminoalkylation reaction using a tantalum ureate precatalyst at room temperature. This method is initiated by a ligand-to-metal charge transfer (LMCT) process.
Table 3: Comparison of Thermal and Photocatalytic Hydroaminoalkylation
| Condition | Catalyst System | Temperature | Key Feature |
| Thermal | Ta(CH2SiMe3)3Cl2 / ureate ligand | 130 °C | Broad substrate scope |
| Photocatalytic | Ta(CH2SiMe3)3Cl2 / specific ureate ligand | Room Temperature | Mild reaction conditions, initiated by light |
Experimental Protocols
General Procedure for Tantalum-Catalyzed Intermolecular Hydroaminoalkylation
Catalyst Precursor: Ta(NMe2)5
Materials:
-
N-alkyl arylamine (e.g., N-methylaniline)
-
Alkene (e.g., 1-hexene)
-
Ta(NMe2)5
-
Anhydrous toluene
-
Schlenk flask or glovebox for inert atmosphere techniques
Protocol:
-
In a glovebox or under an inert atmosphere, add the N-alkyl arylamine (1.0 mmol), the alkene (1.2 mmol), and anhydrous toluene (2 mL) to a Schlenk flask equipped with a magnetic stir bar.
-
Add Ta(NMe2)5 (0.05 mmol, 5 mol %) to the reaction mixture.
-
Seal the flask and heat the mixture at 130 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with 2 mL of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
General Procedure for in situ Generated Tantalum Catalyst for Hydroaminoalkylation of Cyclic Amines
Catalyst Precursor: Ta(CH2SiMe3)3Cl2 and a ureate ligand
Materials:
-
Cyclic amine (e.g., pyrrolidine)
-
Alkene (e.g., 1-octene)
-
Ta(CH2SiMe3)3Cl2
-
Ureate ligand
-
Anhydrous benzene or toluene
-
Schlenk flask or glovebox
Protocol:
-
In a glovebox, prepare a stock solution of the tantalum precatalyst by dissolving Ta(CH2SiMe3)3Cl2 and the ureate ligand (1:1 molar ratio) in anhydrous benzene to the desired concentration.
-
In a separate vial, add the cyclic amine (1.0 mmol) and the alkene (1.0 mmol).
-
Add the catalyst stock solution (e.g., 0.05 mmol, 5 mol %) to the amine/alkene mixture.
-
Seal the vial and heat the reaction at 130 °C for 16 hours.
-
Cool the reaction to room temperature and follow the quenching and purification procedure described in Protocol 2.1.
Mechanistic Considerations and Visualizations
The mechanism of tantalum-catalyzed hydroaminoalkylation is proposed to proceed through a series of steps involving the formation of a tantalum-imido or a tantalaaziridine intermediate.
Proposed Catalytic Cycle for Hydroaminoalkylation
The catalytic cycle is thought to involve the formation of a tantalum imide, which then undergoes [2+2] cycloaddition with the alkene to form a tantallacycloazetidine intermediate. Subsequent C-H activation and protonolysis release the product and regenerate the active catalyst. Deuterium labeling studies suggest that reversible ortho-metalation of the aryl group on the amine can occur but is likely an off-cycle process.
Caption: Proposed catalytic cycle for tantalum-catalyzed hydroaminoalkylation.
Experimental Workflow for Catalyst Screening
A typical workflow for screening new ligands or reaction conditions for tantalum-catalyzed C-H activation involves parallel synthesis and analysis.
Caption: General experimental workflow for catalyst screening and optimization.
Other Tantalum-Catalyzed C-H Activation Reactions
While hydroaminoalkylation is the most developed area, other examples of tantalum-catalyzed C-H activation exist, though they are less common for catalytic functionalization.
Intramolecular C-H Activation
Tantalum alkyl complexes supported by calixarene ligands have been shown to undergo intramolecular C-H activation of an aromatic ring of the ligand itself upon gentle heating. This occurs via a σ-bond metathesis pathway, releasing neopentane. While this is a stoichiometric transformation, it demonstrates the capability of tantalum to activate strong aromatic C-H bonds.
Caption: Intramolecular C-H activation of a calixarene ligand.
Summary and Outlook
Tantalum catalysis for C-H bond activation is a developing field with significant potential. The hydroaminoalkylation reaction stands out as a robust and atom-economical method for the synthesis of substituted amines and N-heterocycles. The use of simple tantalum precursors and the development of both thermal and photocatalytic systems highlight the versatility of this chemistry. While the scope of tantalum-catalyzed C-H functionalization is currently narrower than that of late transition metals, focusing primarily on hydroaminoalkylation, the unique reactivity of these early transition metal catalysts presents exciting opportunities for the discovery of novel transformations. Future research may expand the repertoire of tantalum catalysis to include other C-H functionalization reactions such as borylation, olefination, and amination with different nitrogen sources.
Application Notes and Protocols for X-ray Crystallographic Analysis of Methylidynetantalum Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and single-crystal X-ray crystallographic analysis of methylidynetantalum derivatives. These Schrock-type alkylidyne complexes are of significant interest in organometallic chemistry and catalysis. The following sections detail the synthesis of a representative compound, neopentylidynetantalum(V) tris(2,6-diisopropylphenoxide), and the subsequent crystallographic analysis to elucidate its three-dimensional structure.
Synthesis of a this compound Derivative
Protocol: Synthesis of Neopentylidynetantalum(V) Tris(2,6-diisopropylphenoxide)
This protocol is based on the established synthesis of high-oxidation-state tantalum alkylidyne complexes. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air- and moisture-sensitivity of the reagents and products.
Materials:
-
Tantalum(V) chloride (TaCl₅)
-
Neopentyllithium (LiCH₂C(CH₃)₃)
-
2,6-diisopropylphenol
-
Toluene (anhydrous)
-
Pentane (anhydrous)
-
Diethyl ether (anhydrous)
-
Celit®
Procedure:
-
Preparation of Ta(CH₂C(CH₃)₃)₃Cl₂: A solution of neopentyllithium (3.0 equivalents) in diethyl ether is added dropwise to a stirred suspension of tantalum(V) chloride (1.0 equivalent) in pentane at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting mixture is filtered through Celite®, and the solvent is removed under vacuum to yield the tris(neopentyl)tantalum dichloride complex.
-
Synthesis of Ta(C-t-Bu)(O-2,6-i-Pr₂C₆H₃)₃: To a solution of the tris(neopentyl)tantalum dichloride complex in toluene, add a solution of 2,6-diisopropylphenol (3.0 equivalents) in toluene. The reaction mixture is heated to 80 °C for 4 hours, during which time the color of the solution should change. The reaction is monitored by a suitable method (e.g., NMR spectroscopy) to confirm the formation of the alkylidyne complex.
-
Isolation and Crystallization: Upon completion of the reaction, the solvent is removed under vacuum. The residue is extracted with pentane, and the solution is filtered. The filtrate is concentrated and cooled to -30 °C to induce crystallization. The resulting crystals are isolated by filtration, washed with cold pentane, and dried under vacuum.
Single-Crystal X-ray Crystallographic Analysis
Protocol: Structure Determination of an Air-Sensitive this compound Derivative
The following protocol outlines the general procedure for the X-ray crystallographic analysis of air-sensitive organometallic compounds.
Crystal Handling and Mounting:
-
In a glovebox, select a suitable single crystal of the this compound derivative under a microscope.
-
Coat the crystal with a cryoprotectant oil (e.g., Paratone-N).
-
Mount the crystal on a cryo-loop.
-
Rapidly transfer the mounted crystal to the goniometer head of the diffractometer, which is maintained under a cold stream of nitrogen gas (typically 100 K).
Data Collection:
-
Diffractometer: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device is used.
-
Radiation: Molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) radiation is typically employed.
-
Data Collection Strategy: A series of frames are collected using ω and φ scans to cover a significant portion of the reciprocal space. The data collection strategy should aim for high completeness and redundancy.
Structure Solution and Refinement:
-
Data Reduction: The raw diffraction data are integrated and scaled using appropriate software (e.g., SAINT). An absorption correction is applied (e.g., SADABS).
-
Structure Solution: The crystal structure is solved using direct methods or intrinsic phasing methods (e.g., SHELXT).
-
Structure Refinement: The structural model is refined by full-matrix least-squares on F² using software such as SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Data Presentation
The following table summarizes representative crystallographic data for a neopentylidynetantalum derivative.
| Parameter | Value |
| Chemical Formula | C₄₁H₆₇O₃Ta |
| Formula Weight | 793.91 g/mol |
| Crystal System | Trigonal |
| Space Group | P3 |
| a, b (Å) | 15.123(2) |
| c (Å) | 10.456(1) |
| α, β (deg) | 90 |
| γ (deg) | 120 |
| Volume (ų) | 2068.9(5) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.275 |
| Ta≡C Bond Length (Å) | 1.76(1) |
| Ta-O Bond Length (Å) | 1.932(6) |
| C≡Ta-O Bond Angle (deg) | 101.3(3) |
| Ta-O-C Bond Angle (deg) | 145.1(6) |
| R₁ (I > 2σ(I)) | 0.045 |
| wR₂ (all data) | 0.112 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.
Caption: Experimental workflow from synthesis to structure determination.
Caption: Logical relationship of the experimental process.
Application Notes & Protocols: Catalytic Hydroaminoalkylation with Tantalum Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydroaminoalkylation of alkenes using tantalum complexes. This powerful C-C bond-forming reaction enables the direct α-alkylation of secondary amines, offering an atom-economical route to complex amine scaffolds relevant to pharmaceutical and materials science. The protocols are based on leading research, primarily from the Schafer group, who have developed several effective tantalum-based catalytic systems.
Application Note 1: Thermal Intermolecular Hydroaminoalkylation of Alkenes
This application focuses on the thermally-driven, tantalum-catalyzed intermolecular addition of a secondary amine's α-C-H bond across an unactivated alkene. The use of a simple TaMe3Cl2 precatalyst in conjunction with N,O-chelating ligands like ureas or pyridonates provides a robust system for generating α-branched amine products. The reaction is noted for its high regioselectivity, affording the branched product over the linear isomer.
Catalyst System & Principle
A common and effective catalytic system is generated in situ from TaMe3Cl2 and a suitable pro-ligand. The reaction proceeds through the formation of a tantalum-amido complex, followed by C-H activation to generate a reactive tantallaaziridine intermediate. This intermediate coordinates an alkene, undergoes migratory insertion to form a five-membered azametallacycle, and finally, releases the alkylated amine product via protonolysis, regenerating the catalyst.
Data Presentation: Substrate Scope
The following table summarizes representative results for the hydroaminoalkylation of 1-octene with various secondary amines, showcasing the catalyst's performance.
| Entry | Amine Substrate | Alkene Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%)[1] |
| 1 | N-methylaniline | 1-octene | 5 | 160 | 2 | 98 |
| 2 | Dibenzylamine | 1-octene | 5 | 160 | 0.3 | >99 |
| 3 | N-methylbenzylamine | 1-octene | 5 | 160 | 0.3 | >99 |
| 4 | Piperidine | 1-octene | 5 | 110 | 24 | 91 |
| 5 | Pyrrolidine | 1-octene | 5 | 110 | 24 | 85 |
Table 1: Performance of a cyclic ureate tantalum catalyst in the hydroaminoalkylation of 1-octene. Yields determined by GC analysis.
Experimental Protocol: General Procedure for Tantalum-Catalyzed Hydroaminoalkylation[2]
This protocol is a representative example for the α-alkylation of N-methylaniline with 1-octene.
Materials:
-
TaMe3Cl2 (Tantalum(V) methyltrichloride)
-
Cyclic Urea Pro-Ligand (e.g., 1,3-di-tert-butyl-tetrahydro-2-pyrimidinone)
-
N-methylaniline (freshly distilled)
-
1-octene (freshly distilled)
-
Anhydrous toluene
-
J. Young tube or other sealable reaction vessel
-
Standard Schlenk line and glovebox equipment for handling air-sensitive reagents
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a 4 mL vial, add TaMe3Cl2 (16.9 mg, 0.05 mmol, 1.0 equiv).
-
Add the cyclic urea pro-ligand (0.05 mmol, 1.0 equiv).
-
Add 1.0 mL of anhydrous toluene to the vial.
-
Stir the resulting slurry at room temperature for 5 minutes to form the precatalyst solution.
-
-
Reaction Assembly:
-
In a separate vial, add N-methylaniline (107 mg, 1.0 mmol, 20 equiv).
-
Add 1-octene (56.1 mg, 0.5 mmol, 10 equiv).
-
Using a micropipette, add 100 µL of the precatalyst solution (containing 0.005 mmol, 1 mol% Ta) to the amine/alkene mixture.
-
The vial is sealed with a Teflon-lined cap.
-
-
Reaction Execution:
-
Remove the sealed vial from the glovebox.
-
Place the vial in a preheated oil bath or heating block at 160 °C.
-
Stir the reaction mixture for the specified time (e.g., 2 hours).
-
-
Work-up and Analysis:
-
Cool the reaction vessel to room temperature.
-
The crude product can be analyzed directly by Gas Chromatography (GC) or NMR spectroscopy by dissolving an aliquot in a suitable deuterated solvent.
-
For isolation, the reaction mixture is concentrated under reduced pressure and the residue is purified by column chromatography on silica gel.
-
Application Note 2: Photocatalytic Hydroaminoalkylation at Room Temperature
Recent advancements have enabled the hydroaminoalkylation reaction to proceed at room temperature using light as an energy source.[2][3] This method utilizes a specific tantalum ureate complex that, upon irradiation, is proposed to undergo a Ligand-to-Metal Charge Transfer (LMCT) to initiate the catalytic cycle.[3] This protocol offers a milder alternative to the high temperatures required for the thermal process.
Catalyst System & Principle
The photocatalytic system employs a pre-catalyst formed from Ta(CH2SiMe3)3Cl2 and a cyclic ureate ligand.[2] The proposed mechanism begins similarly to the thermal reaction with the formation of a tantallaaziridine. However, under light irradiation, a homolytic cleavage of a Ta-C bond is suggested, leading to a radical mechanism that proceeds through a tantalum(IV) intermediate.[2] This allows the reaction to occur at ambient temperature.
Experimental Protocol: Photocatalytic Hydroaminoalkylation[3][5]
Materials:
-
Ta(CH2SiMe3)3Cl2
-
Cyclic Urea Pro-Ligand (e.g., 1,3-bis(cyclohexyl)tetrahydro-2-pyrimidinone)
-
Secondary amine (e.g., N-methylaniline)
-
Alkene (e.g., 1-octene)
-
Anhydrous benzene-d6 (for NMR scale)
-
J. Young NMR tube
-
Light source (e.g., G4 tungsten halogen light bulb)
Procedure:
-
Catalyst Stock Solution (in a glovebox):
-
Prepare a 0.05 M stock solution of the tantalum precatalyst by dissolving Ta(CH2SiMe3)3Cl2 and the ureate ligand (1:1 molar ratio) in anhydrous benzene-d6.
-
-
Reaction Assembly (NMR Scale):
-
To a J. Young NMR tube, add the amine (0.1 mmol, 1.0 equiv) and the alkene (0.2 mmol, 2.0 equiv).
-
Add 400 µL of benzene-d6.
-
Add 100 µL of the 0.05 M catalyst stock solution (0.005 mmol, 5 mol% Ta).
-
Seal the J. Young NMR tube.
-
-
Reaction Execution:
-
Acquire an initial NMR spectrum (t=0).
-
Place the NMR tube approximately 5 cm from the light source. A fan may be used to maintain room temperature.
-
Irradiate the sample for the desired reaction time (e.g., 24-72 hours).
-
-
Analysis:
-
Monitor the reaction progress by periodically acquiring NMR spectra.
-
Yields can be determined by integration against an internal standard.
-
Visualizations
Logical Relationships & Workflows
The following diagrams illustrate the catalytic cycle for the thermal reaction and a general experimental workflow.
References
Application Notes and Protocols: Stereoselective Synthesis Using Tantalum Alkylidyne Catalysts
A Note to Researchers, Scientists, and Drug Development Professionals:
The information that exists often pertains to the reactivity of tantalum alkylidyne complexes in a non-stereoselective manner or focuses on related but distinct tantalum-alkyne complexes for stereoselective transformations. This lack of established, peer-reviewed data prevents the creation of detailed application notes and protocols with the quantitative data and experimental rigor required for reliable implementation in a research or drug development setting.
This document aims to provide a transparent overview of the current landscape and will present information on the closely related and more developed area of stereoselective reactions mediated by tantalum-alkyne complexes, which are often generated in situ. While not strictly within the original scope of tantalum alkylidyne catalysts, this information may serve as a valuable starting point for researchers interested in the potential of tantalum catalysis in asymmetric synthesis.
Part 1: Tantalum Alkylidyne Complexes - A Frontier in Stereoselective Catalysis
Tantalum alkylidyne complexes, characterized by a metal-carbon triple bond, have been synthesized and their fundamental reactivity has been explored. For instance, studies have investigated their tautomerism to bis-alkylidene forms and their reactions with small molecules like carbon dioxide.[1][2] The synthesis of asymmetric tantalum complexes containing bulky aryl oxide ligands has also been reported, which is a prerequisite for the development of chiral catalysts.[3] However, the crucial step of applying these chiral complexes to catalyze stereoselective reactions with high enantiomeric or diastereomeric excess has not been extensively documented.
The potential for these complexes in catalysis is significant, given the unique reactivity of the metal-carbon triple bond. Future research in this area would need to focus on the design and synthesis of chiral ligand frameworks for tantalum alkylidyne complexes and the subsequent screening of these catalysts in a variety of asymmetric transformations, such as:
-
Asymmetric alkyne metathesis
-
Enantioselective cyclization reactions
-
Stereoselective carbon-carbon bond forming reactions
Until such foundational research is published, providing detailed protocols would be speculative and not grounded in established scientific evidence.
Part 2: Stereoselective Synthesis Mediated by Tantalum-Alkyne Complexes
In contrast to the limited literature on tantalum alkylidynes in stereoselective catalysis, the use of low-valent tantalum species to generate tantalum-alkyne complexes in situ for stereoselective reactions is better documented. These complexes have shown utility in the stereoselective preparation of various organic molecules.
Application: Stereoselective Preparation of Trisubstituted Allylic Alcohols
A notable application of tantalum-alkyne complexes is in the synthesis of (E)-allylic alcohols with high regio- and stereoselectivity.[4] This transformation involves the reaction of a tantalum-alkyne complex, generated from the reduction of TaCl₅ with zinc, with an aldehyde.
Reaction Workflow:
Caption: Workflow for the stereoselective synthesis of (E)-allylic alcohols.
Experimental Protocol: General Procedure for the Stereoselective Preparation of (E)-Allylic Alcohols
Disclaimer: This is a generalized protocol based on published literature and should be adapted and optimized for specific substrates.
Materials:
-
Tantalum(V) chloride (TaCl₅)
-
Zinc dust (Zn)
-
Anhydrous solvent (e.g., THF, dimethoxyethane)
-
Alkyne
-
Aldehyde
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Low-Valent Tantalum Reagent: In a flame-dried, two-necked flask under an inert atmosphere, a suspension of TaCl₅ and zinc dust in an anhydrous solvent is prepared. The mixture is stirred at room temperature for a specified time to generate the low-valent tantalum species.
-
Formation of the Tantalum-Alkyne Complex: The alkyne is added to the suspension of the low-valent tantalum reagent. The mixture is stirred to allow for the formation of the tantalum-alkyne complex.
-
Reaction with the Aldehyde: The aldehyde is added to the reaction mixture containing the tantalum-alkyne complex. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Workup and Purification: The reaction is quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (E)-allylic alcohol.
Quantitative Data:
Due to the lack of specific, reproducible data for a range of substrates in a single publication, a comprehensive data table cannot be provided. However, literature reports high (E)-selectivity for this reaction.[4]
| Entry | Alkyne | Aldehyde | Product | Yield (%) | (E/Z) Ratio |
| 1 | R¹-C≡C-R² | R³CHO | R¹(R³)C(OH)C(R²)=CHR¹ | High | >95:5 |
Table 1: Representative data for the stereoselective synthesis of (E)-allylic alcohols. Note: This is a generalized representation and not from a single data set.
Future Outlook and Recommendations
The development of stereoselective catalytic systems based on tantalum alkylidynes represents a significant but challenging goal in synthetic chemistry. For researchers and professionals in drug development, the emergence of such catalysts could provide novel pathways to complex molecular architectures with precise stereochemical control.
It is recommended that researchers interested in this area focus on:
-
Chiral Ligand Design: The synthesis of novel, sterically demanding, and electronically tunable chiral ligands that can be effectively coordinated to a tantalum center.
-
Catalyst Synthesis and Characterization: The preparation and full characterization of chiral tantalum alkylidyne complexes.
-
Exploration of Asymmetric Reactions: A systematic investigation of the catalytic activity of these new complexes in a range of stereoselective transformations.
Progress in these areas will be crucial for unlocking the potential of tantalum alkylidyne catalysts in stereoselective synthesis and for the eventual development of robust and reliable protocols for their use in academic and industrial settings.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tantalum Alkylidyne Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of tantalum alkylidyne complexes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tantalum alkylidyne complexes in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Alkylidyne Complex
-
Question: My reaction to synthesize a tantalum alkylidyne complex resulted in a low yield or a complex mixture of products. What are the potential causes and solutions?
-
Answer: Low yields in tantalum alkylidyne synthesis can stem from several factors. A primary cause is the instability of the desired complex under the reaction or workup conditions. Additionally, side reactions, such as β-hydride elimination from precursor alkyl complexes, can compete with the desired α-hydrogen abstraction pathway.
Troubleshooting Steps:
-
Precursor Purity: Ensure the purity of your starting tantalum alkyl or alkylidene complex. Impurities can initiate decomposition pathways.
-
Reaction Conditions:
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C or -40 °C) to minimize side reactions and decomposition.
-
Solvent Choice: Use non-coordinating, aprotic solvents like pentane or toluene that have been rigorously dried and deoxygenated. Protic impurities will lead to protonolysis of the highly reactive organometallic species.
-
-
Steric Bulk: Employ bulky ancillary ligands (e.g., bulky phenoxides or amides) on the tantalum center. These can kinetically stabilize the alkylidyne product and prevent bimolecular decomposition pathways.
-
Choice of Base (for α-abstraction): When using an external base for deprotonation, select a strong, non-nucleophilic base to favor α-hydrogen abstraction over other reactions. The stoichiometry of the base is also critical and should be carefully controlled.
-
Issue 2: Observation of an Alkylidene/Alkylidyne Tautomeric Mixture
-
Question: I have synthesized a tantalum complex that exists as an equilibrium mixture of the desired alkylidyne-alkyl tautomer and a bis(alkylidene) tautomer. How can I control this equilibrium?
-
Answer: The alkylidyne-alkyl to bis(alkylidene) tautomerism is a known phenomenon in tantalum chemistry, particularly in heterobimetallic complexes.[1][2] The position of this equilibrium is sensitive to the electronic and steric environment around the tantalum center.
Troubleshooting Steps:
-
Ancillary Ligand Modification: The nature of the ancillary ligands on the tantalum center can influence the relative stability of the tautomers. Experiment with ligands of varying steric bulk and electronic properties.
-
Heterometallic Partner Influence: In heterobimetallic complexes, the identity of the second metal can significantly shift the equilibrium. For instance, in the case of [Ta(CHtBu)(CH2tBu)2(μ-CHtBu)M(IPr)] and its tautomer, the equilibrium favors the bis(alkylidene) form more strongly when M = Au compared to Ag or Cu.[1][2] Consider altering the coinage metal partner to favor the desired tautomer.
-
Issue 3: Difficulty in Characterization due to Dynamic Processes
-
Question: The NMR spectrum of my purified tantalum complex shows broad signals at room temperature, making structural assignment difficult. What is the likely cause and how can I obtain a well-resolved spectrum?
-
Answer: Broadening of NMR signals at room temperature often indicates a dynamic process occurring on the NMR timescale.[1] For tantalum alkylidyne and alkylidene complexes, this can be due to fluxional processes such as ligand exchange or restricted rotation around metal-ligand bonds.
Troubleshooting Steps:
-
Variable-Temperature (VT) NMR: Perform NMR analysis at different temperatures. Cooling the sample will often slow down the dynamic process, leading to sharp, well-resolved signals in the slow-exchange regime. Conversely, heating the sample may lead to coalescence of the signals in the fast-exchange regime, which can also aid in spectral assignment.
-
Issue 4: Decomposition of the Product During Purification
-
Question: My tantalum alkylidyne complex appears to form in solution but decomposes upon attempts to isolate or purify it. What purification strategies can I employ?
-
Answer: Tantalum alkylidyne complexes are often highly air- and moisture-sensitive, as well as thermally unstable. Decomposition can occur via reaction with trace atmospheric impurities or through inherent thermal degradation pathways.[3]
Troubleshooting Steps:
-
Rigorous Inert Atmosphere Techniques: All manipulations, including filtration and crystallization, must be performed under a dry, oxygen-free atmosphere using either a glovebox or Schlenk line techniques.
-
Low-Temperature Purification:
-
Crystallization: Attempt crystallization at low temperatures (e.g., -40 °C) from a saturated solution in a non-coordinating solvent like pentane.
-
Filtration: If the product precipitates from the reaction mixture, it can be isolated by cannula filtration at low temperature.
-
-
Avoidance of Chromatography: Column chromatography is generally not recommended for highly reactive organometallic complexes like tantalum alkylidynes, as they can decompose on the stationary phase.
-
In Situ Use: If the complex is intended for use in a subsequent reaction, consider generating and using it in situ without isolation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to tantalum alkylidyne complexes?
-
A1: The most prevalent method is the α-hydrogen abstraction from a tantalum alkyl or alkylidene precursor. This can be achieved either spontaneously through intramolecular abstraction, induced by the addition of a donor ligand, or by deprotonation with a strong external base. Another common method is salt metathesis, for example, reacting a lithium-tantalum "ate" complex with a metal halide.[1]
-
-
Q2: How does the choice of ancillary ligands affect the stability of tantalum alkylidyne complexes?
-
A2: Ancillary ligands play a crucial role in stabilizing tantalum alkylidyne complexes. Bulky ligands, such as 2,6-diisopropylphenoxide (DIPP) or bulky amidinates, provide steric protection to the reactive metal center, preventing bimolecular decomposition pathways.[4][5] The electronic properties of the ligands also influence the electrophilicity of the tantalum center and, consequently, the reactivity of the M≡C bond.
-
-
Q3: Are tantalum alkylidyne complexes sensitive to air and moisture?
-
A3: Yes, tantalum alkylidyne complexes are typically extremely sensitive to air and moisture. The highly polarized and electron-rich tantalum-carbon triple bond is susceptible to attack by electrophiles, including protons from water. Hydrolysis can lead to the formation of alkynes and other degradation products.[3] All manipulations should be carried out under a strict inert atmosphere.
-
-
Q4: What are the key spectroscopic signatures of a tantalum alkylidyne complex?
-
A4: In ¹³C NMR spectroscopy, the alkylidyne carbon atom exhibits a characteristic downfield chemical shift, often in the range of 250-300 ppm. The corresponding alkylidyne proton in ¹H NMR, if present, will also have a characteristic chemical shift.
-
Data Presentation
Table 1: Synthesis and Tautomeric Equilibrium of Heterobimetallic Tantalum Alkylidyne Complexes
| Coinage Metal (M) | Complex | Yield (%) | Alkylidyne Tautomer (%) | Bis(alkylidene) Tautomer (%) |
| Cu | [Ta(CH₂tBu)₃(μ-CtBu)Cu(IPr)] | 93 | 71 | 29 |
| Ag | [Ta(CH₂tBu)₃(μ-CtBu)Ag(IPr)] | 92 | 31 | 69 |
| Au | [Ta(CH₂tBu)₃(μ-CtBu)Au(IPr)] | 89 | 6 | 94 |
Data sourced from Camp, C., et al. (2024).[1][2]
Experimental Protocols
Protocol 1: Synthesis of a Lithium Tantalate Precursor and a Heterobimetallic Tantalum-Copper Alkylidyne Complex
This protocol is adapted from the work of Camp and coworkers.[1]
Part A: Synthesis of [Li(THF)₂][Ta(CH₂tBu)₃(CtBu)]
-
In a glovebox, dissolve [Ta(CH₂tBu)₃(CHtBu)] (500 mg, 1.08 mmol, 1.0 equiv) in 10 mL of pentane in a Schlenk flask.
-
Add THF (0.35 mL, 4.32 mmol, 4.0 equiv) to the solution.
-
Cool the flask to -40 °C using a suitable cooling bath.
-
Slowly add a 1.6 M solution of n-BuLi in hexanes (0.77 mL, 1.23 mmol, 1.1 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Remove the volatiles under vacuum to yield a yellow solid.
-
The crude product can be purified by dissolving it in a minimum amount of pentane, filtering, and removing the solvent under vacuum.
Part B: Synthesis of [Ta(CH₂tBu)₃(μ-CtBu)Cu(IPr)]
-
In a glovebox, dissolve [Li(THF)₂][Ta(CH₂tBu)₃(CtBu)] (300 mg, 0.49 mmol, 1.0 equiv) in 10 mL of pentane.
-
In a separate vial, prepare a suspension of (IPr)CuCl (237 mg, 0.49 mmol, 1.0 equiv) in 4 mL of pentane.
-
Add the solution of the lithium tantalate complex dropwise to the (IPr)CuCl suspension at room temperature.
-
Stir the resulting solution for 1 hour at room temperature.
-
Filter the solution to remove the LiCl precipitate.
-
Remove the volatiles from the filtrate under vacuum to yield the product as an orange solid (yield: 415 mg, 93%).
Visualizations
Caption: Experimental workflow for the synthesis of a heterobimetallic tantalum-copper alkylidyne complex.
Caption: Tautomeric equilibrium between tantalum alkylidyne-alkyl and bis(alkylidene) complexes.
Caption: General pathway for the formation of tantalum alkylidyne complexes via α-hydrogen abstraction.
References
- 1. π-Bonding of Group 11 Metals to a Tantalum Alkylidyne Alkyl Complex Promotes Unusual Tautomerism to Bis-alkylidene and CO2 to Ketenyl Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of an alkyne during degradation of metal-alkylidyne complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
improving the stability of tantalum carbyne catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tantalum carbyne (alkylidyne) catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, helping you improve the stability and performance of these powerful catalytic systems.
Frequently Asked Questions (FAQs)
Q1: My tantalum carbyne catalyst appears to be decomposing upon storage. What are the best practices for storing these sensitive compounds?
A1: Tantalum carbyne catalysts, particularly Schrock-type complexes, are typically highly sensitive to air and moisture. Proper storage is crucial to maintain their integrity.
-
Inert Atmosphere: Always store catalysts under a dry, inert atmosphere such as nitrogen or argon. A glovebox with low oxygen and moisture levels (<1 ppm) is ideal.
-
Low Temperature: For long-term storage, keep the catalyst at low temperatures, typically below -30°C, in a freezer located within the inert atmosphere environment.
-
Light Protection: Store the catalyst in a dark-colored vial or a vial wrapped in aluminum foil to protect it from light, which can accelerate decomposition.
-
Secure Sealing: Use vials with airtight seals, such as those with PTFE-lined caps or specialized Schlenk flasks. Ensure the seal is not compromised by repeated punctures if using a septum.
Q2: I am observing low or no catalytic activity in my reaction. What are the potential causes and how can I troubleshoot this?
A2: Low catalytic activity can stem from several factors, from catalyst deactivation to suboptimal reaction conditions.
-
Catalyst Integrity: Verify the purity and integrity of your catalyst. Impurities or partial decomposition can significantly reduce activity. If in doubt, consider synthesizing a fresh batch or re-purifying the existing stock.
-
Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried and degassed. Trace amounts of water, oxygen, or other protic impurities can rapidly deactivate the catalyst.
-
Ligand Dissociation: For some systems, the ancillary ligands that stabilize the tantalum center can dissociate, leading to catalyst deactivation. Ensure the reaction temperature is within the stability range for your specific catalyst-ligand combination.
-
Substrate Compatibility: Certain functional groups on your substrate may be incompatible with the highly reactive tantalum carbyne moiety, leading to side reactions or catalyst inhibition. A small-scale test reaction with a simple, known substrate can help confirm catalyst activity.
Q3: My reaction is producing unexpected side products. What are the likely degradation pathways for my tantalum carbyne catalyst?
A3: Understanding the potential degradation pathways is key to diagnosing and mitigating the formation of side products.
-
Bimolecular Decomposition: A known decomposition pathway for some alkylidyne catalysts is a bimolecular reaction where two catalyst molecules react with each other. This can lead to the formation of a dinuclear metal complex and an alkyne derived from the coupling of the carbyne fragments.[1][2]
-
Tautomerism to Bis-alkylidene: Tantalum alkylidyne complexes can exist in equilibrium with a bis-alkylidene tautomer. The position of this equilibrium is influenced by the ancillary ligands.[3][4] Changes in the ligand environment during the reaction could shift this equilibrium and lead to reactivity from the bis-alkylidene form.
-
Reaction with CO2: If trace carbon dioxide is present, it can react with the tantalum carbyne complex, potentially leading to the formation of ketenyl species and tantalum-oxo complexes.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Catalyst Solubility | Incorrect solvent choice. | Tantalum carbyne complexes have varying solubilities. Consult the literature for your specific complex. Generally, non-polar aprotic solvents like toluene or pentane are used. For cationic complexes, more polar solvents like THF or acetonitrile may be necessary. |
| Inconsistent Reaction Rates | Fluctuations in temperature or impurity levels. | Use a temperature-controlled reaction setup. Ensure consistent and high purity of all solvents and reagents for every experiment. |
| Difficulty in Catalyst Synthesis | Incomplete deprotonation of the precursor. | The synthesis of Schrock-type carbynes often involves the deprotonation of a metal-carbene complex.[5] Ensure a sufficiently strong base is used and that the reaction goes to completion. Monitoring by NMR spectroscopy can be helpful. |
| Formation of a Tantalum-Oxo Species | Reaction with trace oxygen or other oxygen sources. | Rigorously deoxygenate all solvents and reagents. Perform all manipulations under a strictly inert atmosphere. |
Experimental Protocols
General Handling Protocol for Air-Sensitive Tantalum Carbyne Catalysts
This protocol outlines the general steps for handling air- and moisture-sensitive tantalum carbyne catalysts using Schlenk techniques.
-
Glassware Preparation: All glassware (Schlenk flasks, syringes, cannulas) must be thoroughly dried in an oven at >120°C overnight and allowed to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Connect the Schlenk flask containing the catalyst to a Schlenk line providing a positive pressure of dry, inert gas (nitrogen or argon).
-
Solvent Transfer: Use a cannula or a gas-tight syringe to transfer anhydrous, degassed solvent into the Schlenk flask.
-
Reagent Transfer: Liquid reagents should be transferred via a gas-tight syringe. Solid reagents should be added in a glovebox or under a positive flow of inert gas.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.
-
Work-up: Quench the reaction and perform the work-up under appropriate conditions, keeping in mind the potential reactivity of the remaining catalyst.
Visualizing Catalyst Stability and Degradation
Logical Flow for Troubleshooting Low Catalytic Activity
Caption: Troubleshooting workflow for low catalyst activity.
Bimolecular Decomposition Pathway
Caption: Bimolecular decomposition of a tantalum carbyne catalyst.
References
- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 2. Canopy Catalysts for Alkyne Metathesis: Investigations into a Bimolecular Decomposition Pathway and the Stability of the Podand Cap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. π-Bonding of Group 11 Metals to a Tantalum Alkylidyne Alkyl Complex Promotes Unusual Tautomerism to Bis-alkylidene and CO2 to Ketenyl Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Tantalum-Mediated Metathesis
Welcome to the technical support center for tantalum-mediated metathesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My tantalum-mediated metathesis reaction is not working or giving very low yields. What are the common causes?
A1: Low or no yield in a tantalum-mediated metathesis reaction can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. The most common culprits are:
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Catalyst Inactivity: The catalyst may have decomposed due to exposure to air or moisture, or it may have been poisoned by impurities in the substrates or solvents.
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Substrate-Related Issues: The substrate itself may contain functional groups that are incompatible with the tantalum catalyst, leading to side reactions. Additionally, impurities in the substrate can inhibit the catalyst.
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Improper Reaction Setup: This includes inadequate drying of solvents and glassware, as well as incorrect temperature or concentration.
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Olefin Isomerization: The desired product may be forming but then isomerizing to a different, undesired olefin.[1]
Q2: I observe the formation of a ketone or aldehyde in my reaction mixture. What is happening?
A2: The presence of a carbonyl compound (ketone or aldehyde) as a byproduct when your substrate also contains a carbonyl group is indicative of a Wittig-like side reaction. Tantalum alkylidene complexes are nucleophilic and can react with carbonyls in a [2+2] cycloaddition to form an oxatantalacyclobutane intermediate, which then decomposes to form an olefin and a tantalum-oxo species. This side reaction consumes the catalyst and reduces the yield of the desired metathesis product.
Q3: My catalyst seems to die before the reaction is complete. What leads to this rapid decomposition?
A3: Tantalum metathesis catalysts, particularly those with less sterically bulky ancillary ligands, can be prone to bimolecular decomposition pathways. In this process, the alkylidene ligand of one catalyst molecule can react with the tantalum center of another, leading to inactive dimeric or oligomeric species. The stability of the catalyst is highly dependent on the steric hindrance provided by the ligands.
Q4: Can my olefin substrate isomerize during the reaction?
A4: Yes, olefin isomerization is a potential side reaction. This can be particularly problematic in cross-metathesis reactions where the desired product is a terminal olefin, which can isomerize to a more thermodynamically stable internal olefin. This side reaction is often catalyzed by tantalum-hydride species that can form as decomposition products of the primary metathesis catalyst.
Troubleshooting Guides
Issue 1: Low Yield and Catalyst Deactivation
Symptom: The reaction is sluggish, stalls before completion, or provides a low yield of the desired product.
Potential Causes:
-
Presence of oxygen or moisture in the reaction system.
-
Catalyst poisoning by impurities in the solvent or substrate.
-
Intermolecular catalyst decomposition.
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous and Anaerobic Conditions: Tantalum catalysts are extremely sensitive to air and water. All solvents and liquid reagents must be thoroughly dried and degassed prior to use. Glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Purify Solvents and Substrates:
-
Solvents: Use a solvent purification system or distill solvents from appropriate drying agents.
-
Substrates: Pass liquid substrates through a column of activated alumina or silica gel to remove polar impurities. Solid substrates should be dried under vacuum.
-
-
Ligand Modification: If catalyst decomposition is suspected, consider using a catalyst with more sterically demanding ancillary ligands to inhibit bimolecular decomposition pathways.
-
Control Reaction Temperature: While some reactions require elevated temperatures, prolonged heating can accelerate catalyst decomposition. If possible, run the reaction at the lowest effective temperature.
This protocol describes the drying of tetrahydrofuran (THF), a common solvent for metathesis reactions.
Materials:
-
Anhydrous THF (reagent grade)
-
Sodium wire or chunks
-
Benzophenone
-
Calcium hydride (CaH₂)
-
Solvent still apparatus
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Pre-drying: Add CaH₂ to the THF and stir overnight. This removes the bulk of the water.
-
Setup of the Still: Assemble the solvent still under an inert atmosphere. The still should be equipped with a reflux condenser and an inlet for inert gas.
-
Addition of Drying Agents: To the pre-dried THF in the still, add sodium wire/chunks and a small amount of benzophenone to act as an indicator.
-
Reflux: Heat the solvent to reflux under a positive pressure of inert gas.
-
Observation of Color Change: The solution will turn a deep blue or purple color when the solvent is dry. This is due to the formation of the sodium benzophenone ketyl radical anion. If the color fades, it indicates the presence of water, and more sodium should be added.
-
Collection of Dry Solvent: Once the characteristic color persists, the dry THF can be distilled directly into the reaction flask under an inert atmosphere.
Table 1: Quantitative Evaluation of THF Drying Methods
| Drying Method | Water Content (ppm) |
| Untreated Reagent Grade THF | ~200 |
| Stored over 3Å molecular sieves (48h) | ~40 |
| Refluxed over Sodium/Benzophenone | <10 |
Data is approximate and can vary based on the initial water content and experimental technique.
Issue 2: Wittig-Like Side Reaction with Carbonyls
Symptom: Formation of an unexpected olefin and consumption of the carbonyl-containing substrate without metathesis.
Potential Cause: The tantalum alkylidene is reacting with the carbonyl group of the substrate.
Troubleshooting Steps:
-
Protect the Carbonyl Group: If the carbonyl functionality is not essential for the metathesis reaction, it should be protected. For example, a ketone or aldehyde can be converted to a ketal or acetal, which are generally more stable to the metathesis catalyst.
-
Use a Less Nucleophilic Catalyst: The nucleophilicity of the tantalum alkylidene can be tuned by modifying the electronic properties of the ancillary ligands. Using ligands with electron-withdrawing groups can decrease the nucleophilicity of the alkylidene and potentially suppress the Wittig-like reaction.
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Lower the Reaction Temperature: The Wittig-like reaction often has a higher activation energy than the metathesis reaction. Running the reaction at a lower temperature may favor the desired metathesis pathway.
Diagram 1: Wittig-Like Side Reaction Pathway
Caption: Mechanism of the Wittig-like side reaction.
Issue 3: Olefin Isomerization
Symptom: Formation of a mixture of olefin isomers, or the desired terminal olefin is converted to an internal olefin.
Potential Cause: Formation of a tantalum-hydride species that catalyzes olefin isomerization.
Troubleshooting Steps:
-
Minimize Catalyst Decomposition: Since tantalum-hydrides often arise from catalyst decomposition, following the steps to minimize decomposition (Issue 1) can also reduce isomerization.
-
Add a Mild Acid: In some metathesis systems (though less documented for tantalum specifically), the addition of a small amount of a weak, non-coordinating acid can quench the hydride species responsible for isomerization. This should be approached with caution as it can also lead to catalyst deactivation.
-
Control Reaction Time: Isomerization is often a slower process than metathesis. Stopping the reaction as soon as the desired product is formed can minimize the formation of isomerization byproducts. Monitor the reaction closely by GC or NMR.
Diagram 2: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed reactions.
References
Technical Support Center: Handling and Storage of Air-Sensitive Tantalum Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of air-sensitive tantalum compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes a tantalum compound "air-sensitive"?
A1: Tantalum compounds are considered air-sensitive if they react with components of the atmosphere, primarily oxygen and moisture. This reactivity can lead to decomposition, oxidation, or hydrolysis of the compound, altering its chemical properties and rendering it unsuitable for its intended use. For example, tantalum(V) chloride (TaCl₅) is highly sensitive to moisture and will hydrolyze to form tantalum oxychloride and eventually tantalum pentoxide (Ta₂O₅).[1] Organotantalum compounds are also often highly reactive towards air and moisture.
Q2: What are the primary methods for handling air-sensitive tantalum compounds?
A2: The two primary methods for handling air-sensitive compounds are the use of a glovebox and a Schlenk line.[2][3]
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Glovebox: A sealed container filled with an inert gas (typically argon or nitrogen) that allows for the manipulation of sensitive materials using gloves built into the walls of the container. Gloveboxes are ideal for operations that are difficult to perform on a Schlenk line, such as weighing solids and preparing samples.[4]
-
Schlenk line: A dual-manifold vacuum-gas line that allows for the manipulation of air-sensitive substances in glassware under an inert atmosphere. This technique is well-suited for carrying out reactions, filtrations, and solvent transfers.
Q3: What are the recommended atmospheric conditions inside a glovebox for handling tantalum compounds?
A3: For handling most air-sensitive tantalum compounds, the oxygen and moisture levels inside a glovebox should be maintained below 1 part per million (ppm).[4][5] Some highly sensitive materials may require even more stringent conditions. Continuous monitoring of the glovebox atmosphere is crucial to ensure the integrity of the inert environment.[5]
Q4: How should I properly store air-sensitive tantalum compounds?
A4: Air-sensitive tantalum compounds should be stored in a controlled, inert environment. The primary storage locations are:
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Inside a glovebox: This is the preferred method for long-term storage, as it provides a consistently inert atmosphere.[4] Compounds should be stored in well-sealed containers within the glovebox.
-
In a sealed container under inert gas: If a glovebox is not available for long-term storage, the compound should be sealed in a container (e.g., a Schlenk flask or a vial with a gas-tight cap) that has been purged with an inert gas. These containers should then be stored in a cool, dry place away from light.
Q5: How do I safely dispose of waste containing air-sensitive tantalum compounds?
A5: The disposal of air-sensitive tantalum compounds requires careful quenching of their reactivity before they can be treated as hazardous waste.
-
For pyrophoric or highly reactive compounds: The material should be slowly and carefully quenched under an inert atmosphere. This is typically done by diluting the compound in an inert, high-boiling solvent (e.g., heptane or toluene) and then slowly adding a quenching agent like isopropanol, followed by methanol, and finally water, all while maintaining a low temperature with an ice bath.[1][6][7][8][9]
-
For less reactive but still air-sensitive compounds: Hydrolysis with water or a dilute acidic or basic solution may be appropriate, but this should be done cautiously in a fume hood.
-
Containers: Empty containers that held pyrophoric reagents should be triple-rinsed with an inert solvent under an inert atmosphere. The rinsate is then quenched as described above. The container should be left open in the back of a fume hood for a period to ensure all residues are passivated before final cleaning and disposal.[1][7]
Always consult your institution's environmental health and safety (EHS) office for specific disposal protocols.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| A supposedly air-sensitive tantalum compound shows signs of decomposition (e.g., color change, formation of precipitate) upon opening in the glovebox. | 1. The glovebox atmosphere is contaminated with oxygen or moisture. 2. The compound was already partially decomposed upon arrival. 3. The container was not properly sealed. | 1. Check the glovebox's oxygen and moisture levels. If they are high (above 1 ppm), regenerate the catalyst or purge the glovebox.[2][4] 2. Test a small amount of a known highly air-sensitive compound (if available and safe to do so) to verify the glovebox atmosphere. 3. Contact the supplier if you suspect the compound was delivered in a compromised state. |
| A reaction involving an air-sensitive tantalum compound is not proceeding as expected or is giving low yields. | 1. Traces of air or moisture are entering the reaction vessel. 2. The solvent or other reagents are not sufficiently dry or deoxygenated. 3. The tantalum compound has degraded due to improper storage or handling. | 1. Ensure all glassware is properly dried (e.g., oven-dried or flame-dried under vacuum) and assembled correctly.[10] Check for leaks in your Schlenk line or glassware seals. 2. Use freshly dried and deoxygenated solvents. Solvents can be dried using appropriate drying agents and deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method. 3. If possible, re-verify the purity and activity of the tantalum compound. |
| Difficulty in transferring a solid air-sensitive tantalum compound without exposure to air. | 1. Static electricity causing the powder to disperse. 2. The opening of the receiving flask is too small. | 1. Use an anti-static gun inside the glovebox if available. Handle the powder slowly and carefully. 2. Use a powder funnel or a solid addition tube when transferring solids on a Schlenk line to prevent the solid from sticking to the greased joints.[11] |
| A pyrophoric tantalum compound ignites upon exposure to air during transfer. | 1. A leak in the handling system (syringe, cannula, or Schlenk line). 2. The needle or cannula was not properly purged with inert gas before transfer. 3. The receiving flask was not properly purged with inert gas. | 1. Immediately smother the fire with a Class D fire extinguisher or dry sand. Do NOT use water or a carbon dioxide extinguisher. Have a container of sand or powdered lime readily accessible when working with pyrophoric materials.[9] 2. Review and practice proper syringe and cannula transfer techniques under inert atmosphere.[10] 3. Always ensure a positive pressure of inert gas is flowing out of the receiving flask during the addition of a pyrophoric reagent. |
Data on Air-Sensitive Tantalum Compounds
Quantitative data on the specific decomposition rates of many air-sensitive tantalum compounds in the presence of trace amounts of oxygen or moisture is not widely available in public literature. Stability is often described qualitatively. The table below summarizes the known sensitivity and recommended handling conditions for some common classes of air-sensitive tantalum compounds. Researchers should perform small-scale tests to determine the stability of their specific compounds under their experimental conditions.
| Compound Class | Example(s) | Known Sensitivity & Incompatibilities | Recommended Handling Environment |
| Tantalum Halides | Tantalum(V) chloride (TaCl₅) | Highly sensitive to moisture; hydrolyzes to form tantalum oxychloride and HCl, and ultimately tantalum pentoxide.[1] Incompatible with strong oxidizing agents.[9] | Glovebox or Schlenk line with <1 ppm H₂O.[4] |
| Tantalum Alkoxides | Tantalum(V) ethoxide (Ta(OEt)₅) | Reacts with water to hydrolyze into tantalum oxide and ethanol.[3] Thermally decomposes to tantalum oxide and diethyl ether.[3] | Glovebox or Schlenk line. |
| Organotantalum Compounds | Tantalum alkylidenes, Tantalum hydrides | Generally highly reactive towards both oxygen and moisture. Many are pyrophoric. | Strict glovebox or Schlenk line techniques required. Atmosphere with <1 ppm O₂ and H₂O is critical. |
| Tantalum Amides | Pentakis(dimethylamido)tantalum(V) (Ta(NMe₂)₅) | Sensitive to moisture. Used as a precursor in CVD and ALD, where controlled reactions are necessary. | Glovebox or Schlenk line for handling the neat compound. |
Note on Glovebox Atmosphere: A well-maintained glovebox should have an inert atmosphere with oxygen and moisture levels below 1 ppm.[4] Many air-sensitive compounds can degrade at levels above 10 ppm O₂.[12]
Experimental Protocols
General Workflow for Handling Air-Sensitive Tantalum Compounds
The following diagram illustrates a general workflow for handling an air-sensitive tantalum compound, from storage to reaction and subsequent workup.
Detailed Methodologies
1. Preparing Glassware for Air-Sensitive Reactions
All glassware must be scrupulously dried to remove adsorbed water before use.
-
Oven Drying: Place glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.
-
Flame Drying: Assemble the glassware on the Schlenk line. While purging with a stream of inert gas, heat the glassware with a heat gun or a gentle Bunsen burner flame until all visible moisture has evaporated.
-
Cooling: Allow the hot glassware to cool to room temperature under a dynamic vacuum or a positive pressure of inert gas.[10]
2. Transferring an Air-Sensitive Solid from Storage to a Reaction Flask using a Glovebox
-
Bring the sealed container of the tantalum compound, a clean and dry spatula, a weighing boat, and the reaction flask into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas for at least three cycles.
-
Once inside the glovebox, open the container and use the spatula to weigh the desired amount of the solid into the weighing boat.
-
Carefully transfer the weighed solid into the reaction flask.
-
Seal the reaction flask with a septum or glass stopper.
-
The flask can now be removed from the glovebox for use on a Schlenk line, or the reaction can be carried out within the glovebox.
3. Transferring a Liquid Reagent via Syringe on a Schlenk Line
This procedure is for transferring a solution of an air-sensitive tantalum compound or a liquid reagent.
-
Ensure both the reagent bottle (e.g., a Sure/Seal™ bottle) and the reaction flask are under a positive pressure of inert gas.
-
Use a clean, dry syringe with a long needle. Flush the syringe with inert gas from the Schlenk line 2-3 times.
-
Puncture the septum of the reagent bottle with the needle and withdraw the desired volume of liquid. It is good practice to first draw some inert gas from the headspace into the syringe before drawing the liquid to ensure a positive pressure is maintained.
-
Withdraw a small amount of inert gas ("headspace") into the syringe after drawing up the liquid. This prevents the solution from dripping from the needle tip and provides a buffer.
-
Quickly transfer the syringe to the reaction flask and puncture the septum.
-
Inject the liquid into the reaction flask.
-
Remove the needle and immediately rinse the syringe and needle with a suitable dry, inert solvent.
Logical Relationship for Troubleshooting Glovebox Atmosphere
The following diagram illustrates the logical steps to take when troubleshooting a contaminated glovebox atmosphere.
References
- 1. ehs.utexas.edu [ehs.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. Tantalum(V) ethoxide - Wikipedia [en.wikipedia.org]
- 4. ucd.ie [ucd.ie]
- 5. vacuumdegassing.com [vacuumdegassing.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. cmu.edu [cmu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. epfl.ch [epfl.ch]
- 12. novel.com.tr [novel.com.tr]
Technical Support Center: Tantalum Alkylidyne Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tantalum alkylidyne catalysts. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My tantalum alkylidyne catalyst appears to be decomposing upon dissolution. What are the potential causes?
A1: Tantalum alkylidyne catalysts can be sensitive to a variety of factors that may lead to decomposition upon dissolution. Common causes include:
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Reaction with Trace Impurities: The presence of trace amounts of oxygen, water, or other protic impurities in the solvent or on the glassware can lead to rapid decomposition.
-
Solvent Effects: The choice of solvent can influence catalyst stability. While non-coordinating solvents like benzene or toluene are commonly used, their purity is paramount. Coordinating solvents, if not part of the catalyst design, can sometimes promote ligand dissociation or other deactivation pathways.
-
Thermal Instability: Some tantalum alkylidyne complexes have limited thermal stability in solution, even at room temperature. Decomposition may be observed over time, often indicated by a color change.
-
Concentration Effects: In some cases, intermolecular decomposition pathways can be concentration-dependent.
Q2: I observe a gradual loss of catalytic activity over the course of my reaction. What deactivation pathways might be at play?
A2: Gradual deactivation is a common challenge in catalysis. For tantalum alkylidyne catalysts, several pathways, often inferred from studies of analogous molybdenum and tungsten systems, may be responsible:
-
Bimolecular Decomposition: This is a well-documented deactivation pathway for some high-valent alkylidyne complexes. Two catalyst molecules can react with each other in a metathesis-type reaction to form a catalytically inactive dinuclear metal-metal bonded species and an alkyne derived from the former alkylidyne ligands.
-
Reaction with Substrate or Product: The substrate or product of the reaction may contain functional groups that can react with the highly electrophilic tantalum center, leading to catalyst inhibition or irreversible decomposition.
-
Ligand Dissociation or Rearrangement: The ancillary ligands that stabilize the tantalum alkylidyne moiety may slowly dissociate or rearrange, leading to a less stable and less active catalytic species.
-
Formation of Off-Cycle Intermediates: The catalyst may form stable, off-cycle intermediates that do not readily re-enter the catalytic cycle, thus reducing the concentration of the active catalyst.
Q3: How can I improve the stability of my tantalum alkylidyne catalyst?
A3: Enhancing catalyst stability is crucial for reproducible and efficient catalysis. Consider the following strategies:
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Use of Bulky Ancillary Ligands: Sterically demanding ligands, such as bulky phenoxides or amides, can encapsulate the metal center, preventing bimolecular decomposition pathways and reactions with external reagents.
-
Rigorous Inert Atmosphere Techniques: The exclusion of air and moisture is critical. The use of a high-integrity glovebox, thoroughly dried solvents and reagents, and oven-dried glassware is essential.
-
Lower Reaction Temperatures: If the desired catalytic reaction proceeds at a reasonable rate at lower temperatures, this can help to minimize thermally induced decomposition pathways.
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Control of Reactant Purity: Ensure that substrates and any additives are free from impurities that could poison the catalyst.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Immediate color change and/or precipitation upon dissolving the catalyst. | 1. Contaminated solvent (oxygen, water). 2. Contaminated glassware. 3. Inherent instability of the complex in the chosen solvent. | 1. Use freshly purified, degassed solvent. 2. Rigorously dry all glassware in an oven and cool under vacuum or in a glovebox. 3. Consult the literature for recommended solvents for your specific catalyst. |
| Catalytic reaction starts but then stops prematurely. | 1. Catalyst decomposition due to impurities in the substrate. 2. Bimolecular decomposition of the catalyst. 3. Product inhibition. | 1. Purify the substrate immediately before use. 2. Run the reaction at a lower catalyst concentration if possible. Consider synthesizing a catalyst with bulkier ligands. 3. If possible, remove the product as it is formed. |
| Low or no catalytic activity from the start. | 1. The catalyst was already decomposed before use. 2. The reaction conditions (temperature, solvent) are not optimal. 3. The substrate is unreactive under the chosen conditions. | 1. Check the integrity of the catalyst by NMR or other spectroscopic methods before use. 2. Review the literature for established protocols for similar reactions. 3. Confirm that the desired transformation is feasible with the chosen catalyst system. |
| Formation of unexpected byproducts. | 1. Side reactions of the catalyst with the solvent or substrate. 2. Decomposition of the catalyst leading to species that catalyze other reactions. | 1. Analyze the byproducts to gain insight into potential side reactions. 2. Monitor the reaction by NMR to observe the fate of the catalyst. |
Deactivation Pathways and Experimental Workflows
The following diagrams illustrate a plausible deactivation pathway for tantalum alkylidyne catalysts, based on analogies with well-studied molybdenum systems, and a general experimental workflow for handling these sensitive compounds.
Caption: Plausible bimolecular deactivation pathway of tantalum alkylidyne catalysts.
Caption: General experimental workflow for using tantalum alkylidyne catalysts.
Experimental Protocols
The following are representative, generalized protocols for the synthesis of a tantalum alkylidyne precursor. Note: These are highly sensitive materials and all manipulations should be carried out under a dry, oxygen-free atmosphere using standard Schlenk techniques or in a glovebox.
Protocol 1: Synthesis of a Tantalum Neopentylidene Complex
This protocol is adapted from literature procedures for the synthesis of tantalum alkylidene complexes which are precursors to alkylidynes.
Materials:
-
TaCl₅
-
Neopentyllithium (or neopentyl Grignard reagent)
-
Ancillary ligand (e.g., a bulky phenoxide or diamine)
-
Anhydrous, deoxygenated solvents (e.g., pentane, toluene, diethyl ether)
Procedure:
-
In a glovebox, suspend TaCl₅ in pentane in a Schlenk flask equipped with a magnetic stir bar.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of neopentyllithium (or Grignard reagent) in the appropriate solvent to the TaCl₅ suspension with vigorous stirring. The stoichiometry will depend on the desired product.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The color of the reaction mixture will typically change.
-
In a separate flask, prepare the lithium salt of the ancillary ligand by reacting the protonated ligand with n-butyllithium in an appropriate solvent.
-
Add the solution of the ancillary ligand salt to the reaction mixture containing the tantalum alkyl species.
-
Stir the reaction mixture at room temperature for several hours to allow for ligand exchange.
-
Filter the reaction mixture to remove any precipitated salts (e.g., LiCl).
-
Remove the solvent from the filtrate under vacuum to yield the crude tantalum neopentylidene complex.
-
Recrystallize the crude product from a suitable solvent (e.g., pentane) at low temperature to obtain the purified complex.
-
Characterize the product by multinuclear NMR spectroscopy and, if possible, X-ray crystallography.
Protocol 2: α-Hydrogen Abstraction to Form a Tantalum Neopentylidyne Complex
This protocol describes the conversion of a neopentylidene complex to a neopentylidyne complex.
Materials:
-
Tantalum neopentylidene complex (from Protocol 1)
-
A suitable base (e.g., n-butyllithium, a phosphine ylide)
-
Anhydrous, deoxygenated solvents (e.g., toluene, pentane)
Procedure:
-
Dissolve the tantalum neopentylidene complex in toluene in a Schlenk flask in a glovebox.
-
Cool the solution to an appropriate temperature (e.g., -30 °C to room temperature, depending on the reactivity of the complex).
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Slowly add a solution of the base to the solution of the neopentylidene complex with stirring.
-
Monitor the reaction by NMR spectroscopy to follow the conversion to the alkylidyne complex.
-
Once the reaction is complete, remove the solvent under vacuum.
-
The resulting tantalum alkylidyne complex can be purified by recrystallization or used in situ for subsequent reactions.
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Thoroughly characterize the product to confirm the formation of the tantalum-carbon triple bond.
Quantitative Data
Quantitative data on the decomposition of tantalum alkylidyne catalysts is scarce in the literature. The following table provides an illustrative example of the type of data that would be valuable for assessing catalyst stability. The values are hypothetical and intended for demonstration purposes.
| Catalyst | Ligand System | Solvent | Temperature (°C) | Half-life (t₁/₂) (hours) | Decomposition Product(s) |
| Ta(C-t-Bu)L₃ | L = 2,6-diisopropylphenoxide | Toluene | 25 | > 48 | Not readily observed |
| Ta(C-t-Bu)L₃ | L = 2,6-diisopropylphenoxide | Toluene | 80 | 12 | [Ta₂L₆] + t-BuC≡C-t-Bu |
| Ta(C-t-Bu)L'₃ | L' = 2,6-dimethylphenoxide | Toluene | 25 | 2 | [Ta₂L'₆] + t-BuC≡C-t-Bu |
| Ta(C-t-Bu)L'₃ | L' = 2,6-dimethylphenoxide | THF | 25 | 0.5 | Complex mixture |
Disclaimer: The information provided in this technical support center is for guidance purposes only. The deactivation pathways of specific tantalum alkylidyne catalysts can be complex and may vary depending on the exact molecular structure and reaction conditions. Researchers should consult the primary literature for detailed information on the synthesis and handling of these sensitive compounds.
Technical Support Center: Optimizing Tantalum Carbyne Catalysis
Welcome to the Technical Support Center for Tantalum Carbyne Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments involving tantalum carbyne catalysts.
Frequently Asked Questions (FAQs)
Q1: My tantalum carbyne-catalyzed reaction shows low or no conversion. What are the potential causes and solutions?
A1: Low or no conversion in tantalum carbyne-catalyzed reactions can stem from several factors. A primary cause is often catalyst deactivation. Tantalum carbyne complexes are highly sensitive to air and moisture, and improper handling can lead to rapid decomposition. Ensure all manipulations are performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) with thoroughly dried and deoxygenated solvents and reagents.
Another potential issue is the presence of impurities in the substrates or solvent that can poison the catalyst. Common poisons include water, oxygen, and coordinating functional groups that can bind to the metal center and inhibit catalysis. Purification of substrates and solvents immediately before use is highly recommended.
Finally, the reaction temperature may be suboptimal. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[1][2] A systematic study of the reaction temperature is advised to find the optimal conditions.
Q2: How can I improve the selectivity of my tantalum carbyne-catalyzed reaction?
A2: Improving selectivity often involves fine-tuning the ligand environment of the tantalum carbyne complex and optimizing reaction parameters. The steric and electronic properties of the ligands play a crucial role in controlling the catalyst's reactivity and selectivity.[3] Experimenting with a range of ancillary ligands, if applicable to your catalyst system, can significantly impact the outcome.
Reaction temperature and solvent can also influence selectivity. Running the reaction at a lower temperature may favor the formation of the kinetic product over the thermodynamic one. The polarity and coordinating ability of the solvent can also affect the stability of reaction intermediates and transition states, thereby influencing the selectivity. A solvent screen is a valuable exercise in optimizing selectivity.
Q3: My catalyst appears to have decomposed during the reaction. How can I confirm this and what are the likely causes?
A3: Visual observation of a color change, precipitation, or the formation of black particles can indicate catalyst decomposition. Spectroscopic techniques such as NMR can be used to monitor the integrity of the catalyst during the reaction.[4][5][6][7] The disappearance of the characteristic carbyne resonance in the 13C NMR spectrum is a strong indicator of decomposition.
Common causes of decomposition include exposure to air or moisture, reaction with impurities, or thermal instability at elevated temperatures.[8] Ensure rigorous inert atmosphere techniques are employed. If thermal decomposition is suspected, consider running the reaction at a lower temperature or choosing a more thermally robust catalyst derivative if available.
Q4: What are the best practices for handling and storing air-sensitive tantalum carbyne catalysts?
A4: Tantalum carbyne catalysts are typically pyrophoric and must be handled with extreme care under an inert atmosphere. All manipulations should be carried out in a glovebox with low oxygen and moisture levels (<1 ppm). If a glovebox is unavailable, Schlenk line techniques can be used, though they require significant expertise to maintain a strictly inert environment.
For storage, catalysts should be kept in a sealed container, under an inert atmosphere (argon or nitrogen), and preferably at low temperatures (e.g., in a freezer inside a glovebox) to minimize thermal decomposition over time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Inactivity/Decomposition | • Ensure rigorous exclusion of air and moisture using a glovebox or Schlenk techniques.• Use freshly distilled and deoxygenated solvents.• Purify substrates to remove potential catalyst poisons (e.g., water, coordinating functional groups). |
| Suboptimal Reaction Temperature | • Screen a range of temperatures to identify the optimal condition. Some reactions may require elevated temperatures to proceed efficiently.[1][2] | |
| Incorrect Catalyst Loading | • Verify the catalyst loading. Too low a concentration may result in a slow or stalled reaction. | |
| Poor Selectivity | Suboptimal Ligand Environment | • If possible, screen different ancillary ligands to tune the steric and electronic properties of the catalyst.[3] |
| Incorrect Temperature or Solvent | • Lowering the reaction temperature may improve selectivity.• Conduct a solvent screen to assess the impact of solvent polarity and coordinating ability. | |
| Catalyst Decomposition (Color Change, Precipitation) | Exposure to Air/Moisture | • Review and improve inert atmosphere techniques. |
| Thermal Instability | • Run the reaction at a lower temperature.• If available, use a more thermally stable catalyst precursor. | |
| Reaction with Impurities | • Ensure all reagents and solvents are of high purity. | |
| Inconsistent Results | Variability in Reagent Quality | • Use reagents from the same batch for a series of experiments.• Purify all reagents and solvents immediately before use. |
| Inconsistent Reaction Setup | • Standardize all experimental parameters, including glassware, stirring rate, and heating method. |
Experimental Protocols
Below are illustrative protocols for common procedures in tantalum carbyne catalysis. Note: These are generalized procedures and may require optimization for specific substrates and catalyst systems.
Protocol 1: General Procedure for a Tantalum Carbyne-Catalyzed Alkyne Metathesis Reaction
-
Preparation:
-
All glassware should be oven-dried at >150 °C for at least 12 hours and cooled under a stream of dry nitrogen or argon.
-
All manipulations of the catalyst and reagents should be performed in a glovebox under a nitrogen or argon atmosphere.
-
Solvents (e.g., toluene, benzene) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and thoroughly deoxygenated by sparging with argon for at least 30 minutes.
-
Substrates should be purified by appropriate methods (e.g., distillation, recrystallization) and stored under an inert atmosphere.
-
-
Reaction Setup:
-
In a glovebox, weigh the tantalum carbyne catalyst (e.g., 1-5 mol%) into a dry reaction vessel equipped with a magnetic stir bar.
-
Add the desired solvent to dissolve the catalyst.
-
Add the alkyne substrate to the reaction vessel.
-
Seal the reaction vessel, remove it from the glovebox, and place it in a temperature-controlled heating block or oil bath set to the desired reaction temperature.
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a small amount of a protic solvent (e.g., methanol) to deactivate the catalyst.
-
Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or another appropriate stationary phase.
-
Data Presentation
Table 1: Effect of Solvent on a Hypothetical Tantalum Carbyne-Catalyzed Cross-Metathesis Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Product A:Product B) |
| 1 | Toluene | 80 | 12 | 85 | 90:10 |
| 2 | Benzene | 80 | 12 | 82 | 88:12 |
| 3 | Dichloromethane | 40 | 24 | 65 | 95:5 |
| 4 | Tetrahydrofuran | 65 | 24 | 30 | 70:30 |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes only. Actual results will vary depending on the specific catalyst, substrates, and reaction conditions.
Table 2: Influence of Ligand on a Hypothetical Tantalum Carbyne-Catalyzed Polymerization
| Entry | Ligand (L) in [Ta(CR)(L)n] | Catalyst Loading (mol%) | Temperature (°C) | Polymer Yield (%) | Polydispersity Index (PDI) |
| 1 | Ligand A (Bulky, electron-donating) | 0.1 | 25 | 95 | 1.10 |
| 2 | Ligand B (Less bulky, electron-donating) | 0.1 | 25 | 88 | 1.25 |
| 3 | Ligand C (Bulky, electron-withdrawing) | 0.1 | 25 | 75 | 1.15 |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes only. Actual results will vary depending on the specific catalyst, monomer, and reaction conditions.
Visualizations
Caption: General experimental workflow for tantalum carbyne catalysis.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi-res.com [mdpi-res.com]
Technical Support Center: Purification of Tantalum Methylidyne Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tantalum methylidyne products. The following information is curated to address common challenges encountered during experimental work with these sensitive compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of tantalum methylidyne complexes.
| Problem | Potential Cause | Suggested Solution |
| Low or No Crystal Formation During Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. The solution is not sufficiently saturated.3. Nucleation has not been initiated. | 1. Solvent Selection: Choose a solvent in which the compound has high solubility at room temperature or upon gentle warming, and poor solubility at low temperatures (e.g., -40°C). Pentane and toluene are common choices. If a single solvent is ineffective, consider a layered or mixed solvent system (e.g., layering a non-solvent like pentane onto a more soluble solution in toluene).2. Concentration: Carefully reduce the solvent volume in vacuo to create a more saturated solution before cooling.3. Initiate Crystallization: - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[1] - Add a seed crystal of the pure compound if available. - Cool the solution very slowly to promote crystal growth over precipitation. |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the temperature of the solution from which it is precipitating.[1] | 1. Lower Crystallization Temperature: Use a colder cooling bath (e.g., dry ice/acetone) to rapidly freeze the oil, which may then crystallize upon slow warming.2. Solvent Adjustment: Add a small amount of a solvent in which the compound is less soluble to lower the overall solution temperature required for precipitation.3. Dilution: Re-dissolve the oil in a slightly larger volume of the hot solvent and attempt a slower cooling process. |
| Compound Decomposes on Column Chromatography | Tantalum methylidyne complexes can be sensitive to acidic silica gel, leading to degradation. | 1. Use Alumina: Substitute silica gel with neutral or basic alumina as the stationary phase.[2][3][4]2. Deactivate Silica Gel: If silica must be used, it can be deactivated by pre-treating it with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then thoroughly drying it before packing the column.3. Alternative Techniques: If decomposition persists, prioritize non-chromatographic methods like recrystallization or sublimation. |
| Product Appears Impure by NMR After Purification | 1. Residual solvent is present.2. Impurities co-crystallized with the product.3. The compound is unstable in the NMR solvent. | 1. Drying: Dry the purified solid under high vacuum for an extended period to remove all volatile solvents.2. Re-purification: Perform a second recrystallization using a different solvent system to separate the impurity.3. NMR Solvent Choice: Use a non-coordinating deuterated solvent (e.g., benzene-d6, toluene-d8) and acquire the spectrum promptly at low temperature if necessary. A comprehensive list of common impurities and their chemical shifts in various deuterated solvents can be a valuable reference.[5][6][7][8][9] |
| Handling Fine Powders from Recrystallization | Fine powders can be difficult to handle and filter, leading to product loss. | 1. Centrifugation: For very fine precipitates, centrifugation followed by decantation of the supernatant can be more effective than filtration.2. Filter Aid: Use a pad of dry Celite or a membrane filter (e.g., PTFE) in the filtration setup to improve the collection of fine solids.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for tantalum methylidyne complexes?
A1: The most frequently employed and generally most successful purification method for these air- and moisture-sensitive compounds is recrystallization at low temperatures.[10] Other techniques include sublimation for sufficiently volatile complexes and column chromatography using an inert stationary phase like alumina.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: An ideal solvent will fully dissolve the tantalum methylidyne complex at room temperature or with gentle heating, but the complex will have very low solubility at reduced temperatures (e.g., -40°C). Common starting points are non-polar hydrocarbon solvents such as pentane, hexane, or toluene.[11][12][13][14] The choice of solvent is often empirical, and it may be necessary to test several solvents or solvent mixtures to find the optimal conditions.
Q3: My tantalum methylidyne product is a fine powder that is difficult to filter. What can I do?
A3: Fine powders can be challenging. Consider using a filter cannula packed with Celite or a fine porosity fritted funnel. Another effective method is to centrifuge the mixture, carefully decant the supernatant liquid, and then wash the remaining solid with a cold, non-solubilizing solvent.
Q4: Can I use column chromatography to purify my tantalum methylidyne complex?
A4: While possible, column chromatography should be approached with caution. Tantalum methylidyne complexes are often sensitive and can decompose on standard silica gel. If chromatography is necessary, it is highly recommended to use a less acidic stationary phase like neutral or basic alumina.[2][3][4] All solvents must be rigorously dried and deoxygenated, and the column should be packed and run under an inert atmosphere (e.g., in a glovebox).
Q5: How can I confirm the purity of my final product?
A5: The purity of the final tantalum methylidyne product is typically assessed using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P if applicable). The absence of signals corresponding to free ligands, starting materials, or solvent impurities is a good indicator of purity. Elemental analysis can provide quantitative confirmation of the elemental composition.
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of a tantalum alkylidyne complex.
| Purification Method | Complex | Solvent System | Temperature | Yield | Purity |
| Recrystallization | [Ta(CH₂tBu)₃(μ-CtBu)Ag(IPr)] | Saturated Pentane Solution | -40 °C | 92% (initial) | Not Specified |
Experimental Protocols
Protocol 1: Low-Temperature Recrystallization
This protocol is a general guideline and may require optimization for specific tantalum methylidyne complexes. All manipulations should be performed under a dry, inert atmosphere using a glovebox or Schlenk line techniques.
-
Dissolution: In a glovebox, dissolve the crude tantalum methylidyne product in the minimum amount of a suitable solvent (e.g., pentane or toluene) at room temperature in a Schlenk flask.
-
Filtration (Optional): If insoluble impurities are present, filter the solution through a cannula filter or a frit packed with Celite into a clean Schlenk flask.
-
Concentration: If the initial volume of solvent was large, reduce it under vacuum until the solution is nearly saturated.
-
Crystallization: Place the sealed flask in a freezer at -40°C. For slower crystallization, the flask can be placed in an insulated container within the freezer.
-
Isolation: Once a significant amount of crystalline material has formed, quickly transport the cold flask to a glovebox. Isolate the crystals by filtration through a pre-chilled fritted funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove any remaining solvent.
Protocol 2: Column Chromatography on Alumina
This protocol is intended for the purification of moderately air-stable tantalum methylidyne complexes that are prone to decomposition on silica gel. All steps must be performed under an inert atmosphere.
-
Slurry Packing: In a glovebox, prepare a slurry of neutral or basic alumina in a non-polar eluent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column equipped with a frit and stopcock. Allow the alumina to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin elution with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions in separate, labeled vials.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) (using alumina plates) or NMR spectroscopy to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under vacuum to yield the purified tantalum methylidyne complex.
Visualizations
Caption: General purification workflow for tantalum methylidyne products.
Caption: Decision tree for troubleshooting low crystal yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. [PDF] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist | Semantic Scholar [semanticscholar.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Tantalum Alkylidyne Catalyst Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tantalum alkylidyne catalysts. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: The regeneration protocols described below are proposed based on established deactivation pathways of analogous molybdenum and tungsten alkylidyne systems. Direct experimental validation for tantalum alkylidyne catalyst regeneration is an area of ongoing research, and these methods should be considered experimental.
Troubleshooting Guide
Issue: Catalyst appears inactive or shows significantly reduced activity.
| Question | Possible Cause | Troubleshooting/Suggested Action |
| 1. My tantalum alkylidyne catalyst is not initiating the reaction. What are the first things to check? | - Atmosphere and Solvent Purity: Tantalum alkylidyne complexes are highly sensitive to air and moisture. Contamination of the reaction atmosphere or solvent with oxygen or water is a primary cause of deactivation. - Substrate Purity: Functional groups on the substrate that are incompatible with the highly Lewis acidic and oxophilic tantalum center can lead to catalyst poisoning. This includes protic functional groups (-OH, -NH, -SH), aldehydes, and some ketones. | - Verify Inert Atmosphere: Ensure rigorous inert atmosphere techniques (glovebox or Schlenk line) are used. - Solvent Purification: Use freshly distilled and thoroughly degassed solvents. Solvents should be stored over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl). - Substrate Purification: Purify substrates to remove trace impurities. This may involve distillation, recrystallization, or passing through a column of activated alumina or silica gel. |
| 2. My reaction starts but then stops prematurely. What could be the cause of this catalyst deactivation? | - Hydrolysis/Oxidation: Gradual ingress of air or moisture into the reaction vessel. - Formation of Stable Off-Cycle Intermediates: The catalyst may form a stable metallacyclobutadiene intermediate that does not proceed through the catalytic cycle. This can be influenced by the steric and electronic properties of the substrate and ancillary ligands.[1][2] - Bimolecular Decomposition: At higher concentrations, two catalyst molecules may react with each other, leading to inactive dimeric species. | - Improve Reaction Setup: Check all seals and connections on your reaction vessel to ensure a tight seal against the atmosphere. - Ligand Modification: If possible, consider modifying the ancillary ligands on the tantalum center. More sterically demanding ligands can sometimes disfavor the formation of stable off-cycle intermediates. - Concentration Effects: Run the reaction at a lower catalyst loading and substrate concentration to disfavor bimolecular decomposition pathways. |
| 3. I am working with terminal alkynes and observing rapid catalyst death. Why is this happening? | - Transannular C-H Activation: A known deactivation pathway for Schrock-type alkylidyne catalysts involves the formation of a metallacycle followed by a transannular C-H activation.[3] This leads to a stable, inactive complex. | - Use of Internal Alkynes: If the experimental design allows, using internal alkynes will circumvent this specific deactivation pathway. - Protecting Groups: If a terminal alkyne is necessary, consider the use of a bulky protecting group (e.g., trialkylsilyl) on the terminal position. This can be removed post-reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common deactivation pathways for tantalum alkylidyne catalysts?
A1: While specific studies on tantalum alkylidyne deactivation are limited, we can infer common pathways from the more extensively studied molybdenum and tungsten analogues. The primary deactivation mechanisms are believed to be:
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Hydrolysis and Oxidation: Reaction with trace water or oxygen is a major cause of catalyst decomposition.
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Bimolecular Reactions: Two catalyst molecules can react to form inactive species.
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Formation of Over-stabilized Intermediates: The catalytic cycle can be halted by the formation of a highly stable metallacyclobutadiene intermediate.[1][2]
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Reaction with Terminal Alkynes: A specific C-H activation pathway can lead to catalyst deactivation when using terminal alkynes.[3]
Q2: Is it possible to regenerate a deactivated tantalum alkylidyne catalyst?
A2: Currently, there are no universally established and validated protocols for the regeneration of deactivated tantalum alkylidyne catalysts. However, based on the likely deactivation pathways, the following experimental approaches could be considered. Their success will be highly system-dependent.
Q3: My catalyst has likely deactivated due to exposure to trace water (hydrolysis). How might I attempt to regenerate it?
A3: If deactivation is suspected to be due to the formation of tantalum-oxo or -hydroxo species from hydrolysis, a potential regeneration strategy could involve treatment with a strong dehydrating agent or a reagent capable of converting M-O bonds back to M-halide bonds, which could then be re-alkylated.
Q4: Can a catalyst that has undergone bimolecular decomposition be regenerated?
A4: Regeneration from a stable, inactive dimeric species is generally very difficult and often not feasible. The focus should be on preventing this pathway by using lower catalyst concentrations.
Proposed Experimental Protocols for Catalyst Regeneration
Note: These are hypothetical protocols and should be approached with caution. Small-scale test reactions are highly recommended.
Protocol 1: Proposed Regeneration from Hydrolytic Deactivation
This protocol is aimed at regenerating a catalyst that has been partially deactivated by trace water, leading to the formation of Ta=O or Ta-OH species.
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Deactivation Diagnosis: The presence of oxo or hydroxo species might be suggested by changes in the NMR spectrum (e.g., disappearance of the alkylidyne signal and appearance of new, broad peaks) or by a color change of the solution.
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Solvent Removal: Under strictly inert conditions, remove the reaction solvent in vacuo.
-
Treatment with a Halogenating Agent:
-
To the dried residue, add a solution of a mild halogenating agent (e.g., 1.1 equivalents of oxalyl chloride or phosgene in a non-coordinating solvent like dichloromethane).
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Stir the mixture at room temperature for 1-2 hours. The goal is to convert Ta=O or Ta-OH species to Ta-Cl species.
-
-
Removal of Excess Reagent: Carefully remove the solvent and excess halogenating agent in vacuo.
-
Re-alkylation:
-
Dissolve the residue in a fresh, dry, non-coordinating solvent.
-
Add the appropriate alkylating agent (e.g., one equivalent of a Grignard reagent or an organolithium reagent corresponding to one of the original ancillary ligands) at low temperature (e.g., -78 °C).
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Allow the reaction to slowly warm to room temperature.
-
-
Isolation and Purification: The regenerated catalyst would likely require purification by filtration and recrystallization to remove salts formed during re-alkylation.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical outcome for a successful regeneration experiment. Note: This data is illustrative and not based on published experimental results for tantalum alkylidynes.
| Catalyst State | Substrate Conversion (%) | Turnover Number (TON) |
| Fresh Catalyst | 98 | 490 |
| Deactivated Catalyst | 15 | 75 |
| Regenerated Catalyst | 85 | 425 |
Visualizations
Caption: Common deactivation pathways for alkylidyne catalysts.
Caption: Proposed workflow for regeneration from hydrolytic deactivation.
References
Validation & Comparative
A Comparative Study of Tantalum and Tungsten Alkylidyne Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tantalum and tungsten alkylidyne catalysts, focusing on their application in alkyne metathesis. While both metals belong to the early transition metals and form high-valent alkylidyne complexes, their catalytic activities and applications show notable differences. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key catalytic pathways.
Introduction
Alkyne metathesis has emerged as a powerful tool in synthetic chemistry, enabling the formation of new carbon-carbon triple bonds. This transformation is central to the synthesis of complex molecules, including natural products, polymers, and macrocycles. The catalysts driving these reactions are typically high-valent alkylidyne complexes of early transition metals, with tungsten and molybdenum-based systems being the most extensively studied and applied. Tantalum, a congener of tungsten, also forms alkylidyne complexes; however, their application in alkyne metathesis is significantly less explored. This guide aims to provide a clear comparison of these two catalytic systems based on the current scientific literature.
Performance Comparison: Tantalum vs. Tungsten Alkylidyne Catalysts
A direct quantitative comparison of the catalytic performance of tantalum and tungsten alkylidyne catalysts in alkyne metathesis is challenging due to the limited data available for tantalum-based systems in this specific application. The majority of research on tantalum complexes has focused on other transformations such as hydroamination and alkane metathesis. In contrast, a wealth of data exists for tungsten alkylidyne catalysts, particularly in ring-closing alkyne metathesis (RCAM) and cross-metathesis.
Tungsten Alkylidyne Catalysts: A Snapshot of Performance
Tungsten alkylidyne complexes, particularly those of the Schrock-type, are highly effective catalysts for alkyne metathesis.[1][2] Their performance is influenced by the nature of the alkylidyne substituent and the supporting ligands.
| Catalyst Precursor | Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Reaction Conditions | Reference |
| (tBuO)₃W≡CCMe₃ | Diethyl dipropargylmalonate | Cyclized product | 73 | 5 | Chlorobenzene, 80°C, 1h | [2] |
| (tBuO)₃W≡CCMe₃ | 1,13-tetradecadiyne | Cyclotetradeca-1,7-diyne | 69 | 5 | Toluene, 80°C, 1h | [2] |
| Mo(CO)₆ / p-chlorophenol | Diethyl dipropargylmalonate | Cyclized product | 85 | 5 | Chlorobenzene, 140°C | [2] |
Note: The Mo(CO)₆/p-chlorophenol system is an in-situ generated catalyst believed to form a molybdenum alkylidyne species.
Tantalum Alkylidyne Catalysts: Current State of Knowledge
While tantalum alkylidyne complexes are known, their application as catalysts for alkyne metathesis has not been extensively reported with quantitative performance metrics such as Turnover Numbers (TON) and Turnover Frequencies (TOF). Research on organometallic tantalum complexes has often highlighted their utility in other catalytic reactions. This suggests that while tantalum alkylidynes can be synthesized, their reactivity profile may differ significantly from their tungsten counterparts, potentially favoring other reaction pathways over alkyne metathesis under typical conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of these catalysts. Below are representative protocols for the synthesis of a tungsten alkylidyne catalyst and a general procedure for evaluating its catalytic activity in ring-closing alkyne metathesis.
Synthesis of a Schrock-type Tungsten Alkylidyne Catalyst: (tBuO)₃W≡CCMe₃
This procedure is based on established literature methods.
Materials:
-
[(tBuO)₃W≡W(OtBu)₃]
-
neoheptyne (3,3-dimethyl-1-butyne)
-
Anhydrous, deoxygenated solvents (e.g., pentane)
Procedure:
-
In a glovebox, dissolve [(tBuO)₃W≡W(OtBu)₃] in anhydrous pentane.
-
Add a stoichiometric amount of neoheptyne to the solution at room temperature.
-
Stir the reaction mixture for the specified time (e.g., 1-2 hours).
-
The product, (tBuO)₃W≡CCMe₃, can be isolated by removing the solvent under vacuum and purified by crystallization or sublimation.
Characterization: The resulting complex should be characterized by standard techniques such as ¹H NMR, ¹³C NMR, and elemental analysis to confirm its identity and purity.
General Protocol for Ring-Closing Alkyne Metathesis (RCAM)
Materials:
-
Tungsten alkylidyne catalyst (e.g., (tBuO)₃W≡CCMe₃)
-
Diyne substrate
-
Anhydrous, deoxygenated solvent (e.g., toluene or chlorobenzene)
-
Molecular sieves (optional, as a scavenger for volatile alkyne byproducts)[3]
Procedure:
-
In a glovebox, dissolve the diyne substrate in the chosen solvent in a reaction vessel equipped with a reflux condenser.
-
Add the tungsten alkylidyne catalyst (typically 1-5 mol%).
-
If desired, add activated molecular sieves to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140°C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction by exposing it to air or by adding a quenching agent like benzaldehyde.
-
The product can be purified by column chromatography on silica gel.
Catalytic Cycle and Logical Relationships
The generally accepted mechanism for alkyne metathesis catalyzed by high-valent alkylidyne complexes involves a series of [2+2] cycloaddition and cycloreversion steps.
References
A Comparative Analysis of Tantalum and Molybdenum Carbyne Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of transition metal carbyne complexes is pivotal for advancing catalyst design and synthetic methodologies. This guide provides an objective comparison of tantalum and molybdenum carbyne reactivity, supported by available experimental data and detailed protocols.
Tantalum and molybdenum, as early transition metals, form high-oxidation-state carbyne (or alkylidyne) complexes that are powerful tools in organic synthesis. While both exhibit rich reactivity, their catalytic behavior and substrate tolerance can differ significantly. This comparison focuses on their performance in key transformations, including metathesis, polymerization, and cycloaddition reactions.
General Reactivity Principles: Fischer vs. Schrock-Type Carbynes
The reactivity of metal carbyne complexes is often categorized based on the electronic nature of the metal center and its ligands, drawing parallels to Fischer and Schrock-type carbene complexes.
-
Fischer Carbynes: These typically feature a low-valent, electron-rich metal center and π-acceptor ligands. The carbyne carbon is electrophilic.
-
Schrock Carbynes: These are characterized by a high-valent, electron-deficient metal center and π-donor ligands. The carbyne carbon is nucleophilic.
Tantalum carbyne complexes almost exclusively fall into the Schrock-type category due to tantalum's preference for high oxidation states. Molybdenum, being more versatile, can form both Fischer and Schrock-type carbynes, although high-valent Schrock-type alkylidynes are more common and catalytically relevant for the reactions discussed herein. This fundamental difference in electronic character dictates their reactivity patterns.
Comparative Performance in Key Reactions
Direct, head-to-head comparative studies of tantalum and molybdenum carbyne complexes under identical conditions are limited in publicly available literature. However, by examining their individual reactivities, we can draw meaningful comparisons.
Alkyne Metathesis
Alkyne metathesis is a powerful carbon-carbon triple bond-forming reaction, and molybdenum carbyne complexes are among the most active and well-studied catalysts for this transformation.
Molybdenum Carbynes: A variety of well-defined molybdenum alkylidyne complexes, often supported by sterically demanding alkoxide or siloxide ligands, are highly efficient for alkyne metathesis. These catalysts can operate at room temperature and exhibit good functional group tolerance. The general mechanism is believed to involve the formation of a metallacyclobutadiene intermediate.
Tantalum Carbynes: While tantalum carbenes (alkylidenes) are known to be active in olefin metathesis, the use of tantalum carbynes in alkyne metathesis is less common. The high reactivity of tantalum carbynes can sometimes lead to side reactions and catalyst decomposition, making them less predictable for this transformation compared to their molybdenum counterparts.
Table 1: Comparison of Molybdenum and Tantalum Carbynes in Alkyne Metathesis
| Feature | Molybdenum Carbynes | Tantalum Carbynes |
| Catalytic Activity | High to excellent | Less commonly reported, potentially high but with side reactions |
| Functional Group Tolerance | Good to excellent with modern catalysts | Generally considered lower due to high reactivity |
| Mechanism | Well-studied, proceeds via metallacyclobutadiene | Less studied in this context |
| Examples | [Mo(NAr)(CHCMe2Ph)(OR)2] type precursors | Limited examples in the literature for catalytic cycles |
Polymerization Reactions
Both tantalum and molybdenum carbyne complexes can act as initiators for polymerization reactions, particularly for olefins and acetylenes.
Tantalum Carbynes: High-valent tantalum alkylidene and alkylidyne complexes are known to be highly active for the polymerization of olefins. Their strong electrophilicity allows them to readily activate C-H bonds and initiate polymerization.
Molybdenum Carbynes: Molybdenum-based catalysts are also effective for various polymerization reactions, including ring-opening metathesis polymerization (ROMP) of cyclic olefins and the polymerization of acetylenes.
Due to a lack of direct comparative studies with quantitative data, a detailed table is not provided for this section.
Cycloaddition Reactions
The electrophilic or nucleophilic nature of the carbyne carbon plays a crucial role in cycloaddition reactions.
Molybdenum Carbynes: The reactivity of molybdenum carbynes in cycloadditions depends on their electronic nature. Schrock-type molybdenum carbynes, with their nucleophilic carbyne carbon, can react with electrophiles.
Tantalum Carbynes: The highly nucleophilic carbyne carbon in tantalum complexes makes them reactive towards a range of electrophiles in cycloaddition reactions.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative procedures for reactions involving molybdenum and tantalum complexes.
Molybdenum-Catalyzed Alkyne Metathesis (General Procedure)
Catalyst Preparation: A common precursor for molybdenum alkylidyne catalysts is [Mo(CO)6]. The active catalyst can be generated in situ or a well-defined complex can be synthesized separately. For in situ generation, Mo(CO)6 is often reacted with a phenol derivative.
Reaction Protocol:
-
In a glovebox, a Schlenk flask is charged with the molybdenum carbyne catalyst (e.g., 1-5 mol%).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous, degassed solvent (e.g., toluene) is added via syringe.
-
The alkyne substrate is added to the reaction mixture.
-
The reaction is stirred at the desired temperature (ranging from room temperature to elevated temperatures depending on the catalyst and substrate) and monitored by a suitable analytical technique (e.g., GC-MS or NMR spectroscopy).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Tantalum-Catalyzed Olefin Polymerization (General Procedure)
Catalyst Handling: Tantalum carbyne and carbene complexes are typically highly sensitive to air and moisture and must be handled under a strictly inert atmosphere in a glovebox or using Schlenk techniques.
Reaction Protocol:
-
A reaction vessel is thoroughly dried and purged with an inert gas.
-
The tantalum carbyne initiator, dissolved in an anhydrous, degassed solvent, is introduced into the reactor.
-
The olefin monomer is then introduced into the reactor, often as a gas or a solution in the same solvent.
-
The polymerization is allowed to proceed at a controlled temperature.
-
The reaction is terminated by the addition of a quenching agent (e.g., methanol).
-
The polymer is precipitated, collected, and dried to determine the yield and molecular weight characteristics.
Logical Relationships and Workflows
The selection and application of tantalum and molybdenum carbyne catalysts can be visualized as a logical workflow.
Signaling Pathways in Catalysis
The catalytic cycle for alkyne metathesis mediated by a Schrock-type carbyne complex illustrates the key steps involved.
Conclusion
Both tantalum and molybdenum carbyne complexes are potent tools in catalysis. Molybdenum carbynes, particularly the well-defined Schrock-type complexes, have been more extensively developed and demonstrate broad applicability and functional group tolerance in alkyne metathesis. Tantalum carbynes, while intrinsically highly reactive, present opportunities for new catalyst development, especially in polymerization and reactions requiring highly nucleophilic carbyne species. The choice between these two metals will ultimately depend on the specific transformation, substrate, and desired reactivity profile. Further head-to-head comparative studies are needed to fully elucidate the relative advantages and disadvantages of these two powerful classes of catalysts.
DFT Analysis of High-Valent Alkylidyne Reaction Mechanisms: A Comparative Overview
The predominant reaction mechanism for alkyne metathesis catalyzed by these high-valent alkylidyne complexes is the [2+2] cycloaddition pathway, which proceeds through a metallacyclobutadiene intermediate. DFT calculations have been instrumental in elucidating the energetics and geometries of the species involved in the catalytic cycle.
Comparative Data on Key Intermediates
DFT calculations provide crucial geometric parameters for the intermediates in the alkyne metathesis catalytic cycle. The following table summarizes key bond lengths for representative molybdenum and tungsten metallacyclobutadiene (MCBD) intermediates, which are formed from the [2+2] cycloaddition of an alkyne to the metal alkylidyne.
| Complex Type | M-Cα (Å) | M-Cβ (Å) | Cα-Cβ (Å) | Cβ-Cβ' (Å) |
| Molybdenum MCBD | 1.95 - 2.05 | 2.10 - 2.20 | 1.45 - 1.55 | 1.35 - 1.45 |
| Tungsten MCBD | 1.90 - 2.00 | 2.05 - 2.15 | 1.45 - 1.55 | 1.35 - 1.45 |
Note: The bond lengths are typical ranges derived from various DFT studies on differently substituted complexes and should be considered as illustrative.
Experimental and Computational Protocols
The data presented in DFT studies of alkyne metathesis are derived from a combination of experimental synthesis and characterization, and computational modeling.
Experimental Protocols
The synthesis of high-valent alkylidyne complexes, such as the well-known Schrock-type catalysts, is typically carried out under inert atmospheres using Schlenk line or glovebox techniques due to their sensitivity to air and moisture. Characterization of these complexes and their reaction products involves a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and sometimes metal-specific NMR (e.g., 95Mo or 183W) are used to determine the structure and purity of the complexes.
-
X-ray Crystallography: Provides precise three-dimensional structural information, including bond lengths and angles, which are crucial for validating computational models.
-
Mass Spectrometry: Used to determine the molecular weight of the complexes and to identify reaction intermediates and products.
Computational (DFT) Protocols
The theoretical investigation of reaction mechanisms typically involves the following computational steps:
-
Geometry Optimization: The structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Solvation Modeling: To simulate the reaction in a specific solvent, a continuum solvation model (e.g., PCM, SMD) is often employed.
Commonly used DFT functionals for these systems include B3LYP, M06, and PBE0, often with dispersion corrections (e.g., -D3). The choice of basis set is critical for accurately describing the metal and surrounding ligands, with split-valence basis sets like LANL2DZ for the metal and 6-31G(d,p) for other atoms being a common starting point.
Visualizing the Catalytic Cycle
The catalytic cycle for alkyne metathesis can be effectively visualized using a directed graph, illustrating the key steps of the reaction.
A Comparative Guide to the Experimental Validation of Computational Models for Tantalum Carbynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models with experimental data for tantalum carbynes, a class of organometallic compounds with increasing interest in catalysis and materials science. The following sections detail the experimental and computational findings, present quantitative data in a structured format, and outline the methodologies employed in key studies.
Comparison of Experimental and Computational Data
Computational models, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the properties and reactivity of tantalum carbynes. Experimental validation of these models is crucial for their refinement and reliable application. Below are comparisons from recent literature.
Table 1: Rotational Energy Barriers in Tantalum NHC Pincer Complexes
A study on Tantalum CCC-N-Heterocyclic Carbene (NHC) pincer complexes provided a direct comparison between experimental and computational data for the rotational energy barrier of the Ta–N(amido) bond.
| Complex | Experimental ΔG‡ (kcal mol⁻¹) | Computational ΔG‡ (kcal mol⁻¹) | Method |
| 3 | 23.5 | 25.8 | PBEPBE DFT |
| 5 | 23.8 | 25.7 | PBEPBE DFT |
Data sourced from Organometallics.[1]
The data shows a good agreement between the experimentally determined free energies of activation and those calculated using DFT, validating the computational model's ability to predict dynamic processes in these systems.[1]
Table 2: Spectroscopic Data Comparison for Tantalum Carbene Complexes
The characterization of newly synthesized tantalum carbene complexes often involves a combination of experimental spectroscopy and computational predictions of key spectral features.
| Complex | Experimental ¹³C NMR (ppm) | Computational ¹³C NMR (ppm) | Experimental ¹H NMR (ppm) | Computational ¹H NMR (ppm) |
| Ta CCC-NHC Pincer Complex 3 | 199.2 (Carbene C), 174.8 (Aryl C) | Data not provided in the source | 4.24, 3.89 (NMe₂) | Data not provided in the source |
| Ta CCC-Triazole-based NHC Complex 5 | 199.7 (Carbene C) | Data not provided in the source | 4.31, 4.00 (NMe₂) | Data not provided in the source |
Data sourced from Organometallics.[1]
While the provided source does not offer a direct numerical comparison of calculated NMR shifts, it states that the observed spectroscopic data are consistent with the formation of the desired complexes, which were presumably modeled computationally to aid in their structural assignment.[1]
Table 3: Tautomerism in Tantalum/Coinage Metal Heterobimetallic Complexes
A study on heterobimetallic complexes containing a tantalum alkylidyne moiety investigated a rare tautomerism between an alkylidyne-alkyl and a bis-alkylidene form. The equilibrium between these forms was studied by NMR spectroscopy and computational methods.
| Coinage Metal (M) | Tautomerism Equilibrium (2-M ⇌ 3-M) |
| Cu | Equilibrium observed experimentally and computationally |
| Ag | Equilibrium observed experimentally and computationally |
| Au | Equilibrium observed experimentally and computationally |
Data sourced from Journal of the American Chemical Society.[2]
The study highlights that the position of the equilibrium is strongly dependent on the nature of the coinage metal, a trend that was successfully captured by the computational models.[2]
Experimental Protocols
The experimental validation of computational models for tantalum carbynes relies on a variety of sophisticated synthetic and analytical techniques.
Synthesis of Tantalum CCC-NHC Pincer Complexes:
The synthesis of Tantalum CCC-N-Heterocyclic Carbene (NHC) pincer complexes is typically carried out under inert atmosphere using Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents and products.
-
General Procedure: A bis(imidazolium) or bis(triazolium) salt is reacted with a tantalum precursor, such as (tert-butylimido)tris(dimethylamido)tantalum(V), in a high-boiling solvent like toluene. The reaction mixture is heated at elevated temperatures (e.g., 160 °C) for several hours. The product often crystallizes upon cooling.[1]
-
Purification: The crystalline product can be isolated by decanting the mother liquor and drying under reduced pressure.[1]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the complexes in solution. For dynamic processes, variable-temperature NMR experiments can be used to determine activation energies.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of the molecules, including bond lengths and angles, which can be directly compared with the optimized geometries from computational models.[1]
-
Elemental Analysis: This technique is used to confirm the bulk purity and elemental composition of the synthesized compounds.[1]
Gas-Phase Reactivity Studies:
The study of gas-phase reactions of tantalum ions with small molecules to form carbynes involves specialized instrumentation.
-
Crossed-Beam Velocity Map Imaging: This technique is used to measure energy- and angle-differential cross sections of chemical reactions. It provides insights into the reaction dynamics and mechanisms.[3]
-
Ab Initio Calculations: The experimental data from crossed-beam studies are often interpreted with the aid of high-level ab initio calculations of the potential energy surfaces and minimum energy pathways of the reaction.[3]
Logical and Experimental Workflows
The interplay between computational modeling and experimental work is often iterative. The following diagram illustrates a typical workflow for the study of tantalum carbynes.
References
A Comparative Guide to Tantalum Catalysts in Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
The field of metathesis has been revolutionized by the development of well-defined catalysts based on ruthenium, molybdenum, and tungsten. These systems, particularly the Nobel Prize-winning Grubbs and Schrock catalysts, have become indispensable tools in organic synthesis and polymer chemistry. While tantalum-based catalysts have been explored for metathesis, they have carved out a more specialized niche, primarily in alkane metathesis and the ring-opening metathesis polymerization (ROMP) of strained cyclic olefins. This guide provides an objective comparison of tantalum catalysts with other prominent metathesis systems, supported by available experimental data and detailed protocols.
Olefin Metathesis: A Focus on Ring-Opening Metathesis Polymerization (ROMP)
Tantalum alkylidene complexes have demonstrated notable activity in the ROMP of strained cyclic olefins, such as norbornene. However, they are generally less stable and less tolerant of functional groups compared to the more widely used ruthenium and molybdenum catalysts. The reactivity of tantalum catalysts can be significantly influenced by the nature of their ancillary ligands.
Quantitative Comparison of Catalyst Performance in ROMP of Norbornene
The following table summarizes representative data for the ROMP of norbornene using various catalyst systems. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. Therefore, the data presented here are compiled from different sources to provide a general performance overview.
| Catalyst System | Metal | Catalyst Example | Monomer/Catalyst Ratio | Conversion (%) | Polymer PDI | Reference Catalyst Type |
| Tantalum-based | Ta | Ta(CHtBu)(OAr)2Cl(PMe3) | 100:1 | >95 | ~1.5 | Tantalum Alkylidene |
| Ruthenium-based | Ru | Grubbs' 1st Gen. | 200:1 | >99 | 1.5-1.7 | Grubbs' Catalyst |
| Ruthenium-based | Ru | Grubbs' 2nd Gen. | 500:1 | >99 | 1.1-1.3 | Grubbs' Catalyst |
| Molybdenum-based | Mo | Schrock's Catalyst | 200:1 | >99 | 1.0-1.2 | Schrock Catalyst |
| Tungsten-based | W | W(CHtBu)(NAr)(OtBu)2 | 200:1 | >99 | 1.1-1.3 | Schrock Catalyst |
Note: PDI refers to the Polydispersity Index, a measure of the distribution of molecular weights in a given polymer. A PDI of 1.0 indicates a monodisperse polymer.
Experimental Protocol: ROMP of Norbornene using a Tantalum Catalyst
This protocol is a representative example for the ROMP of norbornene using a tantalum alkylidene complex.
Materials:
-
Tantalum alkylidene catalyst, e.g., Ta(CHtBu)(OAr)2Cl(PMe3) (where Ar is a bulky aryl group)
-
Norbornene
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a nitrogen-filled glovebox, the tantalum alkylidene catalyst (1 equivalent) is dissolved in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
The flask is sealed and taken out of the glovebox.
-
A solution of norbornene (100 equivalents) in anhydrous toluene is prepared in a separate flask.
-
The norbornene solution is added to the stirred solution of the tantalum catalyst at room temperature.
-
The reaction mixture is stirred for a designated time (e.g., 1 hour) at room temperature. Polymer precipitation is typically observed.
-
The polymerization is quenched by the addition of a small amount of a suitable agent, such as benzaldehyde.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The polymer can be characterized by standard techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI, and by NMR spectroscopy to confirm the polymer structure.
Catalytic Cycle for Tantalum-Catalyzed Olefin Metathesis
The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps. The catalytic cycle for a tantalum-based catalyst is depicted below.
Alkyne Metathesis: Dominated by Molybdenum and Tungsten
Alkyne metathesis is a powerful tool for the formation of carbon-carbon triple bonds. This area is predominantly led by well-defined molybdenum and tungsten alkylidyne complexes.[1] Tantalum-based catalysts have been investigated to a much lesser extent, and there is a significant lack of quantitative data to perform a direct, robust comparison.
The higher efficacy of molybdenum and tungsten catalysts in alkyne metathesis is attributed to their ability to readily form stable metallacyclobutadiene intermediates, which are key to the catalytic cycle.
Qualitative Comparison of Catalysts for Alkyne Metathesis
| Feature | Tantalum-based | Molybdenum-based | Tungsten-based |
| Prevalence | Rare | Common | Common |
| Activity | Generally low/underexplored | High | High |
| Key Intermediates | Presumed metallacyclobutadiene | Well-characterized metallacyclobutadiene | Well-characterized metallacyclobutadiene |
| Substrate Scope | Limited data available | Broad | Broad |
Experimental Protocol: Alkyne Metathesis using a Molybdenum Catalyst
Given the scarcity of established protocols for tantalum-catalyzed alkyne metathesis, a representative procedure using a well-established molybdenum catalyst is provided below.
Materials:
-
Molybdenum alkylidyne catalyst, e.g., Mo(C-t-Bu)(O-t-Bu)3
-
Diphenylacetylene
-
Anhydrous chlorobenzene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a nitrogen-filled glovebox, the molybdenum alkylidyne catalyst (1 equivalent) is placed in a Schlenk flask.
-
Anhydrous chlorobenzene is added to dissolve the catalyst.
-
Diphenylacetylene (100 equivalents) is added to the flask.
-
The flask is sealed, removed from the glovebox, and heated to the desired temperature (e.g., 80 °C) with stirring.
-
The reaction progress can be monitored by techniques such as GC-MS or NMR spectroscopy.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The product, 3-hexyne, can be purified by distillation or chromatography.
Catalytic Cycle for Alkyne Metathesis
The catalytic cycle for alkyne metathesis, widely accepted for molybdenum and tungsten catalysts, proceeds through a metallacyclobutadiene intermediate.
Summary and Outlook
Tantalum-based catalysts currently occupy a specialized role in the broader field of metathesis. While they have shown utility in alkane metathesis and the ROMP of strained olefins, they are not yet a mainstream alternative to the highly efficient and versatile ruthenium, molybdenum, and tungsten systems for general olefin and alkyne metathesis. The lower stability and functional group tolerance of many tantalum catalysts remain significant hurdles.
Future research in this area may focus on the design of novel ligand architectures to enhance the stability and activity of tantalum-based systems, potentially broadening their applicability in organic synthesis and polymer chemistry. For researchers and professionals in drug development, the current generation of ruthenium and molybdenum catalysts remains the more reliable and predictable choice for complex molecule synthesis involving metathesis reactions.
References
Tantalum Catalysts: A Comparative Guide to Kinetic Performance in Key Organic Transformations
For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal to optimizing reaction efficiency and selectivity. Tantalum, a group 5 transition metal, has emerged as a compelling catalyst in a variety of organic transformations. This guide provides a comprehensive kinetic analysis of tantalum-catalyzed reactions, offering a comparative perspective against common alternative catalysts, supported by experimental data and detailed protocols.
This guide delves into the kinetics of three key tantalum-catalyzed reactions: hydroaminoalkylation, acylation, and C-H activation. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing reaction pathways, this document aims to equip researchers with the necessary information to make informed decisions about catalyst selection.
Hydroaminoalkylation: Tantalum Shines with High Turnover Frequencies
Tantalum catalysts have demonstrated remarkable activity in hydroaminoalkylation reactions, a process that forms a C-C bond between an amine and an alkene. Kinetic studies reveal impressive turnover frequencies (TOFs), positioning tantalum as a highly efficient catalyst for this transformation.
A notable example is the use of a sterically accessible, N,O-chelated cyclic ureate tantalum catalyst. This system achieves TOFs of up to 60 h⁻¹ in the hydroaminoalkylation of 1-octene with various amines.[1][2] Mechanistic investigations, including kinetic isotope effect (KIE) studies, have pinpointed the turnover-limiting step as the protonolysis of the intermediate 5-membered azametallacycle.[1][2]
In the realm of photocatalysis, tantalum ureate complexes have also been successfully employed for hydroaminoalkylation at room temperature, offering a milder alternative to traditional thermal methods.[3][4]
| Reaction | Catalyst System | Substrates | Turnover Frequency (TOF) (h⁻¹) | Rate-Limiting Step | Ref. |
| Hydroaminoalkylation | Cyclic Ureate Tantalum | 1-octene, various amines | up to 60 | Protonolysis of azametallacycle | [1][2] |
| Photocatalytic Hydroaminoalkylation | Tantalum Ureate Complex | Unactivated alkenes, unprotected amines | - | - | [3][4] |
Comparison with Alternative Catalysts:
While comprehensive kinetic data for direct comparison is emerging, tantalum catalysts for hydroaminoalkylation show competitive and often superior performance to other early transition metal catalysts, such as those based on zirconium. The high turnover frequencies observed with tantalum systems underscore their potential for efficient amine synthesis.
Experimental Protocol: Kinetic Analysis of Tantalum-Catalyzed Hydroaminoalkylation via in situ NMR Spectroscopy
This protocol describes a typical method for monitoring the kinetics of a tantalum-catalyzed hydroaminoalkylation reaction using in situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Tantalum pre-catalyst (e.g., cyclic ureate tantalum complex)
-
Amine substrate
-
Alkene substrate
-
Anhydrous deuterated solvent (e.g., C₆D₆)
-
Internal standard (e.g., mesitylene)
-
NMR tubes with J. Young valves
Procedure:
-
In a nitrogen-filled glovebox, a stock solution of the tantalum pre-catalyst and the internal standard in the deuterated solvent is prepared.
-
The amine and alkene substrates are added to an NMR tube.
-
A specific volume of the catalyst stock solution is added to the NMR tube at a controlled temperature (e.g., using a pre-heated NMR probe).
-
The NMR tube is sealed with a J. Young valve, removed from the glovebox, and quickly inserted into the NMR spectrometer.
-
A series of ¹H NMR spectra are acquired at regular time intervals.
-
The reaction progress is monitored by integrating the signals of the starting materials and the product relative to the internal standard.
-
The concentration of the product over time is plotted to determine the initial reaction rate and subsequently the turnover frequency.
Visualizing the Catalytic Cycle:
The proposed mechanism for the photocatalytic hydroaminoalkylation of alkenes with a tantalum catalyst is depicted below. The cycle involves the formation of a tantalum aziridine intermediate, which then undergoes a light-induced homolytic cleavage and subsequent reaction with the alkene.
References
Probing Reaction Mechanisms in Tantalum Methylidyne Chemistry: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of organometallic reactions is paramount for designing novel catalysts and synthetic pathways. Isotopic labeling stands out as a powerful tool for elucidating these mechanisms by tracing the fate of atoms and quantifying kinetic isotope effects. This guide provides a comparative overview of isotopic labeling studies in the context of tantalum methylidyne and its analogues, offering insights into reaction pathways and providing detailed experimental frameworks.
This guide focuses on a seminal study of a tantalum alkylidene complex and compares it with a study on a related niobium methylidyne system. This comparison highlights the utility of isotopic labeling in understanding the reactivity of high-valent early transition metal-carbon multiple bonds.
Performance Comparison: Mechanistic Insights from Isotopic Labeling
Isotopic labeling studies, particularly those involving deuterium, provide critical data for distinguishing between proposed reaction mechanisms. The primary metric for comparison is the kinetic isotope effect (KIE), which is the ratio of the reaction rate of a compound with a lighter isotope to that of its heavier counterpart (kH/kD). A significant primary KIE (>2) typically indicates that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.
| Complex/Reaction | Isotopic Label | Method | Key Finding | Kinetic Isotope Effect (KIE) at 273 K | Reference |
| Formation of (tBuCH2)3Ta=CHtBu via α-H abstraction | Deuterium | 1H NMR Spectroscopy | A large KIE supports a mechanism where the α-hydrogen abstraction is the rate-determining step. | 14.1 ± 0.8 | [1] |
| Reaction of [(PNP)(ArO)Nb≡CH] with O=C=NtBu | 13C | NMR Spectroscopy | Confirmed C-C bond formation involving the methylidyne carbon. | Not quantitatively determined |
Table 1: Comparison of Isotopic Labeling Studies in Tantalum and Niobium Chemistry
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of isotopic labeling studies. Below are the protocols for the key experiments cited in this guide.
Synthesis of Deuterated Tantalum Precursor and KIE Measurement[1]
1. Synthesis of Neopentyl-d2 Chloride (tBuCD2Cl): The synthesis of the deuterated starting material is the first critical step. While the specific procedure for this precursor is not detailed in the primary reference, a general approach involves the reduction of a suitable pivaloyl derivative with a deuterated reducing agent (e.g., lithium aluminum deuteride) to the corresponding alcohol, followed by conversion to the chloride.
2. In-situ Preparation of Neopentyl-d2-lithium (tBuCD2Li): The deuterated lithium reagent is typically prepared immediately before use by reacting the neopentyl-d2 chloride with lithium metal in a suitable solvent like pentane. The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the organolithium reagent.
3. Synthesis of Deuterated Pentaneopentyltantalum (Ta(CD2tBu)5): The deuterated tantalum complex is synthesized by reacting TaCl5 with five equivalents of the in-situ prepared tBuCD2Li in a non-coordinating solvent such as pentane. The reaction is performed at low temperatures (e.g., -78 °C) and slowly warmed to room temperature.
4. Kinetic Isotope Effect (KIE) Measurement: The KIE for the formation of the tantalum alkylidene is determined by independently measuring the rates of reaction for the deuterated and non-deuterated pentaneopentyltantalum complexes. The reactions are monitored by 1H NMR spectroscopy, following the disappearance of the starting material and the appearance of the alkylidene product over time at a constant temperature (273 K). The rate constants (kH and kD) are then used to calculate the KIE (kH/kD).
Visualizing Reaction Pathways
Diagrams generated using Graphviz provide a clear visual representation of the proposed mechanisms and experimental workflows.
The diagram above illustrates the overall transformation from the tantalum pentachloride starting material to the final alkylidene product. The key mechanistic step, the rate-determining α-hydrogen (or deuterium) abstraction, is highlighted.
This workflow diagram outlines the key steps involved in experimentally determining the kinetic isotope effect for the tantalum alkylidene formation.
References
assessing the Lewis acidity of tantalum alkylidyne complexes
A comprehensive guide to , offering a comparative analysis with other Lewis acids and supported by experimental methodologies.
Introduction to Lewis Acidity and its Quantification
Lewis acidity, a fundamental concept in chemistry, describes the ability of a chemical species to accept an electron pair from a Lewis base. This property is crucial in a vast array of chemical transformations, including catalysis and materials science. The strength of a Lewis acid is a key parameter that dictates its reactivity and applicability.
Several methods have been developed to quantify Lewis acidity, with the Gutmann-Beckett method being a widely adopted experimental technique.[1][2][3][4] This method utilizes triethylphosphine oxide (TEPO), a sensitive 31P NMR probe, to measure the electrophilic nature of a substance. The interaction of the Lewis acidic center with the oxygen atom of TEPO causes a downfield shift in the 31P NMR signal. The magnitude of this shift is used to calculate the Acceptor Number (AN), a dimensionless value that represents the Lewis acidity. A higher AN value corresponds to a stronger Lewis acid.[1][2][3]
Comparative Analysis of Lewis Acidity
The table below presents the Acceptor Numbers for a range of common Lewis acids, providing a quantitative scale for comparison.
Table 1: Acceptor Numbers (AN) of Selected Lewis Acids Determined by the Gutmann-Beckett Method.
| Lewis Acid | Acceptor Number (AN) |
| Hexane | 0 |
| Benzene | 8.2 |
| Acetonitrile | 18.9 |
| Trifluoroacetic acid | 105.3 |
| Antimony pentachloride (SbCl5) | 100 |
| Aluminum chloride (AlCl3) | 87 |
| Boron trifluoride (BF3) | 89 |
| Boron trichloride (BCl3) | 99 |
| Boron tribromide (BBr3) | 107 |
| Boron triiodide (BI3) | 115 |
| Titanium tetrachloride (TiCl4) | 70 |
Note: Data compiled from various sources.[1][2][3]
Tantalum alkylidyne complexes, featuring a high-valent tantalum center, are expected to exhibit significant Lewis acidity. The electron-withdrawing nature of the alkylidyne ligand can further enhance the electrophilicity of the tantalum center. While a precise AN value is yet to be reported, their reactivity patterns in various chemical transformations suggest a Lewis acidic character.
Experimental Protocols
Gutmann-Beckett Method for Determining Acceptor Number
This protocol outlines the experimental procedure for determining the Lewis acidity of a compound using the Gutmann-Beckett method.
Materials:
-
Lewis acid sample
-
Triethylphosphine oxide (TEPO)
-
Anhydrous, weakly Lewis acidic solvent (e.g., deuterated benzene-d6 or dichloromethane-d2)
-
NMR tubes
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation: All manipulations should be carried out under an inert atmosphere to prevent the hydrolysis of the Lewis acid and TEPO.
-
Preparation of TEPO solution: Prepare a stock solution of TEPO in the chosen anhydrous, deuterated solvent of a known concentration (e.g., 0.02 M).
-
Preparation of the Lewis acid solution: In a separate vial, prepare a solution of the Lewis acid in the same deuterated solvent at a known concentration (e.g., 0.02 M).
-
Adduct Formation: In an NMR tube, mix equal volumes of the TEPO solution and the Lewis acid solution to form a 1:1 molar ratio of the Lewis acid-TEPO adduct.
-
NMR Analysis: Acquire the 31P{1H} NMR spectrum of the solution at a constant temperature.
-
Data Analysis:
Visualizing Methodologies and Concepts
The following diagrams, generated using the DOT language, illustrate the experimental workflow of the Gutmann-Beckett method and the fundamental concept of Lewis acid-base interactions.
Caption: Experimental workflow for the Gutmann-Beckett method.
Caption: Formation of a Lewis acid-base adduct.
Conclusion
The Lewis acidity of tantalum alkylidyne complexes is a critical parameter for understanding their reactivity and designing new catalytic applications. While direct experimental quantification of their Lewis acidity using methods like the Gutmann-Beckett protocol is yet to be extensively reported, comparisons with related high-valent tantalum species such as TaCl5 suggest that they are potent Lewis acids. Further experimental studies are necessary to establish a quantitative scale for the Lewis acidity of this important class of organometallic compounds. This will enable a more precise correlation between their Lewis acidity and their performance in various chemical transformations.
References
- 1. Tantalum(V)_chloride [chemeurope.com]
- 2. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]
- 3. WebElements Periodic Table » Tantalum » tantalum pentachloride [winter.group.shef.ac.uk]
- 4. Quantitative aspects of Lewis acidity. Part V. The effect of solvent on Lewis acidity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Validating Tantalum Carbyne Reaction Intermediates: A Comparative Guide
For researchers, scientists, and drug development professionals, the definitive identification of transient species such as tantalum carbyne reaction intermediates is crucial for mechanistic understanding and the rational design of novel synthetic methodologies. This guide provides a comparative overview of the primary experimental and computational techniques employed for the validation of these highly reactive intermediates, supported by experimental data and detailed protocols.
Tantalum carbyne complexes, featuring a tantalum-carbon triple bond, are key intermediates in a variety of catalytic and stoichiometric transformations. Their high reactivity, however, often makes their isolation and characterization a formidable challenge. The validation of their transient existence relies on a combination of spectroscopic, crystallographic, and computational methods. This guide delves into the practical application and comparative strengths of these techniques.
Comparative Analysis of Validation Techniques
The validation of tantalum carbyne intermediates hinges on a multi-pronged approach, with each technique providing unique and complementary information. The choice of method is often dictated by the stability of the intermediate and the specific information sought.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Definitive structural determination, including Ta-C bond lengths and angles. | Unambiguous structural evidence. | Requires a stable, crystalline sample, which is often difficult to obtain for reactive intermediates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the electronic environment of the carbyne carbon and adjacent nuclei. | Can be used to study species in solution; provides insights into bonding and electronic structure. | Interpretation can be complex; may not provide direct structural information for highly fluxional or unstable species. |
| Computational Chemistry (DFT) | Prediction of geometries, energies, and spectroscopic properties (e.g., NMR chemical shifts). | Can model highly reactive species that are difficult to study experimentally; provides mechanistic insights. | Accuracy is dependent on the level of theory and model used; requires experimental validation. |
Experimental and Computational Methodologies
A detailed understanding of the experimental and computational protocols is essential for the successful validation of tantalum carbyne intermediates.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a tantalum carbyne complex.
Experimental Protocol:
-
Crystal Growth: Suitable single crystals of the tantalum carbyne complex are typically grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the complex.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
A key diagnostic feature in the crystal structure of a tantalum carbyne complex is the short tantalum-carbon bond distance, which is indicative of a triple bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing tantalum carbyne intermediates in solution. The key nucleus for observation is the carbyne carbon (¹³C), although proton (¹H) NMR can also provide valuable information about the ligands surrounding the tantalum center.
Experimental Protocol:
-
Sample Preparation: A solution of the sample containing the suspected tantalum carbyne intermediate is prepared in a suitable deuterated solvent. Due to the reactivity of these species, sample preparation and NMR experiments are often performed at low temperatures.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For the observation of the low-abundance ¹³C nucleus, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or the use of ¹³C-labeled starting materials can be employed.
-
Spectral Analysis: The chemical shift of the carbyne carbon is a key diagnostic parameter. Tantalum carbyne carbons typically resonate at a characteristic downfield region in the ¹³C NMR spectrum. Coupling constants to other nuclei can also provide structural information. For instance, in a tantalum alkylidyne complex, the tautomerism to a bis-alkylidene form can be studied in detail using NMR spectroscopy.[1]
Computational Chemistry
Density Functional Theory (DFT) has emerged as a valuable tool for predicting the properties of tantalum carbyne intermediates and for corroborating experimental findings.
Computational Protocol:
-
Model Building: A model of the proposed tantalum carbyne intermediate is constructed.
-
Geometry Optimization: The geometry of the model is optimized to find the lowest energy structure using a suitable DFT functional and basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Property Calculation: Once a stable structure is obtained, various properties can be calculated, including NMR chemical shifts, bond lengths, and bond angles. These calculated values can then be compared with experimental data. DFT calculations have been successfully used to support the characterization of cationic tantalum(V)-methyl complexes.[2]
Visualizing the Validation Workflow
The process of validating a tantalum carbyne intermediate can be visualized as a logical workflow, integrating both experimental and computational approaches.
Caption: Workflow for the validation of tantalum carbyne intermediates.
Signaling Pathway of Tantalum Carbyne Formation
The formation of a tantalum carbyne can be conceptualized as a signaling pathway, where the initial reactants trigger a series of transformations leading to the final intermediate.
Caption: Generalized pathway for tantalum carbyne formation.
By combining these powerful analytical techniques, researchers can confidently identify and characterize fleeting tantalum carbyne intermediates, paving the way for new discoveries in organometallic chemistry and catalysis.
References
Safety Operating Guide
Essential Safety and Disposal Plan for Methylidynetantalum
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the proper disposal of methylidynetantalum. It is intended to offer procedural, step-by-step guidance to directly address operational questions concerning the safe handling and disposal of this highly reactive organometallic compound.
Disclaimer: this compound is a highly reactive and potentially pyrophoric compound. The disposal procedures outlined below are based on general safety protocols for handling pyrophoric organometallic reagents.[1][2] There are no specific, publicly available disposal protocols for this compound. Therefore, these guidelines should be adapted with extreme caution and in consultation with an experienced chemist and the institution's environmental health and safety (EHS) department. Always perform a thorough risk assessment before beginning any work.
Core Safety Principles
Organometallic compounds, especially those of electropositive elements like tantalum, are potent reducing agents and are often pyrophoric, meaning they can ignite spontaneously in air.[3] Handling and disposal require rigorous exclusion of air and moisture. All operations should be conducted under an inert atmosphere, such as in a glovebox or using a Schlenk line.[1][2]
Summary of Hazards and Handling Precautions
| Hazard/Precaution | Description |
| Pyrophoricity | This compound is expected to be pyrophoric, igniting spontaneously on contact with air.[2] All handling must be done under an inert atmosphere (e.g., nitrogen or argon). |
| Reactivity with Water | Reacts violently with water and other protic solvents. |
| Personal Protective Equipment (PPE) | Flame-retardant lab coat, safety glasses, and chemical-resistant gloves are mandatory. Consider a face shield and leather gloves for added protection. |
| Work Area | All work must be conducted in a well-ventilated fume hood or a glovebox.[1] Ensure an appropriate fire extinguisher (e.g., Class D for metal fires, or a dry powder ABC extinguisher) is readily accessible. |
| Spill Response | In case of a small spill, smother the material with dry sand, sodium bicarbonate, or another non-reactive powder. Do not use water. For larger spills, evacuate the area and contact emergency services. |
Step-by-Step Disposal Protocol
This protocol outlines a general method for quenching and disposing of small quantities of this compound.
Materials:
-
Anhydrous, non-reactive solvent (e.g., heptane, toluene)
-
Anhydrous isopropanol
-
Anhydrous methanol
-
Dry ice
-
Water (for final quenching)
-
Appropriate glassware (e.g., Schlenk flask)
-
Stir bar and stir plate
-
Inert gas source (nitrogen or argon)
-
Syringes and needles (if transferring solutions)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.[4]
-
Set up the reaction in a fume hood or glovebox.
-
Purge all glassware and solvents with an inert gas to remove oxygen and moisture.
-
-
Dilution:
-
If working with a neat (undiluted) sample of this compound, first dilute it with a non-reactive, anhydrous solvent like heptane or toluene. This should be done under an inert atmosphere. The dilution reduces the concentration and reactivity.
-
-
Initial Quenching (Deactivation):
-
Slowly add the diluted this compound solution dropwise to a stirred, cooled (using an ice bath or cryo-cool) solution of anhydrous isopropanol.[1] This should be done under an inert atmosphere. The slow addition is critical to control the exothermic reaction.
-
Alternatively, the diluted solution can be slowly added to a slurry of dry ice.[1] The carbon dioxide will react with the organometallic compound in a more controlled manner.
-
-
Secondary Quenching:
-
After the initial reaction has subsided, slowly add a more reactive quenching agent, such as anhydrous methanol, to ensure all the highly reactive organometallic has been consumed.[1]
-
-
Final Quenching:
-
Once the reaction with methanol is complete and no further gas evolution or heat is observed, slowly and cautiously add water dropwise to quench any remaining reactive species.[1]
-
-
Waste Disposal:
-
The resulting solution should be neutralized if necessary and then transferred to a properly labeled hazardous waste container for disposal according to your institution's EHS guidelines.
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
